LCB 03-0110 dihydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C24H25Cl2N3O2S |
|---|---|
分子量 |
490.4 g/mol |
IUPAC名 |
3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol;dihydrochloride |
InChI |
InChI=1S/C24H23N3O2S.2ClH/c28-20-6-2-5-19(14-20)26-21-7-8-25-22-15-23(30-24(21)22)18-4-1-3-17(13-18)16-27-9-11-29-12-10-27;;/h1-8,13-15,28H,9-12,16H2,(H,25,26);2*1H |
InChIキー |
OEWGAUGZPPUIPF-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O.Cl.Cl |
製品の起源 |
United States |
Foundational & Exploratory
LCB 03-0110 Dihydrochloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
LCB 03-0110 dihydrochloride (B599025) is a potent, orally active, multi-targeted tyrosine kinase inhibitor. It exhibits significant inhibitory activity against a range of kinases, including c-Src, Discoidin Domain Receptors (DDR1 and DDR2), Bruton's tyrosine kinase (BTK), and Spleen tyrosine kinase (Syk). This broad-spectrum activity allows LCB 03-0110 to modulate multiple signaling pathways implicated in fibrosis, inflammation, angiogenesis, and neurodegeneration. This document provides a comprehensive technical overview of LCB 03-0110, summarizing its kinase inhibition profile, detailing its effects on key signaling pathways, and outlining relevant experimental methodologies.
Core Compound Properties
| Property | Value |
| Chemical Name | 3-((2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-yl)amino)phenol dihydrochloride |
| Molecular Formula | C₂₄H₂₅Cl₂N₃O₂S |
| Molecular Weight | 490.45 g/mol |
| Mechanism of Action | ATP-competitive tyrosine kinase inhibitor |
Kinase Inhibition Profile
LCB 03-0110 has been characterized as a potent inhibitor of several key tyrosine kinases. The following tables summarize its inhibitory activity.
Table 2.1: IC₅₀ Values for Key Target Kinases
| Kinase Target | IC₅₀ (nM) | Assay Type |
| c-Src | 1.3 | In vitro kinase assay[1] |
| DDR2 (active form) | 6 | In vitro kinase assay[2] |
| DDR2 (non-activated form) | 145 | In vitro kinase assay[2] |
| DDR1 (autophosphorylation) | 164 | Cell-based assay (HEK293)[2] |
| DDR2 (autophosphorylation) | 171 | Cell-based assay (HEK293)[2] |
Table 2.2: Inhibitory Activity Against a Broader Kinase Panel
A screening of LCB 03-0110 at a concentration of 10 µM against a panel of 60 kinases demonstrated that it inhibited over 90% of 20 specific tyrosine kinases.[2]
Pharmacokinetics
Preclinical studies in mice have provided initial insights into the pharmacokinetic properties of LCB 03-0110.
Table 3.1: Preclinical Pharmacokinetic Parameters in Mice
| Parameter | Value | Route of Administration |
| Plasma:Brain Ratio | 12% | Intraperitoneal |
| Effective Doses | 1.25, 2.5, 5, 10 mg/kg | Intraperitoneal |
Key Signaling Pathways and Mechanism of Action
LCB 03-0110 exerts its biological effects by intervening in several critical signaling cascades.
Inhibition of TGF-β1-Induced Fibroblast Activation
Transforming growth factor-beta 1 (TGF-β1) is a key driver of fibrosis. LCB 03-0110 has been shown to suppress the activation of fibroblasts induced by TGF-β1.[1] This is achieved, in part, through the inhibition of DDR1 and DDR2, which are receptors for collagen, a major component of the fibrotic extracellular matrix.
Caption: LCB 03-0110 inhibits TGF-β1-induced fibroblast activation.
Suppression of LPS-Induced Macrophage Activation
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a potent inflammatory response in macrophages via Toll-like receptor 4 (TLR4). LCB 03-0110 attenuates this response by inhibiting downstream signaling molecules, including p38 and ERK.[3]
Caption: LCB 03-0110 suppresses LPS-induced macrophage activation.
Anti-Angiogenic Effects via VEGFR-2 and JAK/STAT3 Inhibition
LCB 03-0110 demonstrates anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathways.[4][5]
Caption: LCB 03-0110 inhibits angiogenesis via VEGFR-2 and JAK/STAT3.
Detailed Experimental Methodologies
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC₅₀ value of LCB 03-0110 against a specific kinase.
-
Protocol:
-
Prepare a reaction mixture containing the purified recombinant kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP in a kinase assay buffer.
-
Add varying concentrations of LCB 03-0110 (typically in DMSO, with a final DMSO concentration kept constant across all wells) to the reaction mixture.
-
Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or non-radioactive methods like ADP-Glo™ Kinase Assay (Promega), which measures ADP production.
-
Plot the percentage of kinase inhibition against the logarithm of the LCB 03-0110 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Cell-Based Autophosphorylation Assay
-
Objective: To assess the inhibitory effect of LCB 03-0110 on the autophosphorylation of a receptor tyrosine kinase in a cellular context.
-
Protocol:
-
Culture a suitable cell line (e.g., HEK293 cells overexpressing the target receptor) to sub-confluency.
-
Pre-treat the cells with various concentrations of LCB 03-0110 for a defined period.
-
Stimulate the cells with the appropriate ligand (e.g., collagen for DDRs) to induce receptor autophosphorylation.
-
Lyse the cells and perform a Western blot analysis using an antibody specific for the phosphorylated form of the target receptor.
-
Use an antibody against the total protein of the target receptor as a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of autophosphorylation.
-
In Vivo Murine Models
-
Objective: To evaluate the in vivo efficacy of LCB 03-0110 in a disease model.
-
Protocol (Example: Neurodegeneration Model):
-
Utilize a transgenic mouse model of neurodegeneration (e.g., a model expressing mutant human α-synuclein).
-
Administer LCB 03-0110 or a vehicle control to the mice via a specified route (e.g., intraperitoneal injection) at a defined dose and frequency.
-
After the treatment period, sacrifice the animals and collect relevant tissues (e.g., brain).
-
Analyze the tissues for pathological markers (e.g., levels of aggregated α-synuclein, neuroinflammation markers) using techniques such as immunohistochemistry, ELISA, or Western blotting.
-
Behavioral tests can also be conducted during the treatment period to assess functional outcomes.
-
Conclusion
LCB 03-0110 dihydrochloride is a versatile multi-kinase inhibitor with a compelling preclinical profile. Its ability to potently inhibit key kinases involved in fibrosis, inflammation, and angiogenesis makes it a promising candidate for further investigation in a variety of therapeutic areas, including fibrotic diseases, inflammatory disorders, oncology, and neurodegenerative conditions. The data and methodologies presented in this whitepaper provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
References
- 1. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. med.upenn.edu [med.upenn.edu]
- 4. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
LCB 03-0110 Dihydrochloride: A Multi-Targeted Kinase Inhibitor for Fibro-Inflammatory and Neoplastic Disorders
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LCB 03-0110 dihydrochloride (B599025) is a potent, orally bioavailable small molecule inhibitor targeting a spectrum of tyrosine kinases implicated in fibrosis, inflammation, and angiogenesis. This thienopyridine derivative exhibits robust inhibitory activity against key kinases including c-Src, Discoidin Domain Receptors (DDR1 and DDR2), Bruton's tyrosine kinase (Btk), and Spleen tyrosine kinase (Syk). Furthermore, it modulates the activity of VEGFR-2, Tie-2, and components of the JAK/STAT signaling pathway. This technical guide provides a comprehensive overview of the target kinases of LCB 03-0110, presenting quantitative inhibition data, detailed experimental protocols for target validation and pathway analysis, and visual representations of the associated signaling cascades.
Core Target Kinase Profile
LCB 03-0110 dihydrochloride has been identified as a multi-kinase inhibitor with high potency against several key tyrosine kinases. The primary targets and their corresponding inhibitory concentrations (IC50) are summarized below.
| Target Kinase | IC50 (nM) | Comments |
| c-Src | 1.3 | Potent inhibition of a key proto-oncogene involved in cell proliferation, survival, and migration.[1] |
| DDR1 | 164 | Inhibition of collagen-induced autophosphorylation in cell-based assays.[2][3] |
| DDR2 (active form) | 6 | Demonstrates preferential inhibition of the activated conformation of DDR2.[2][3] |
| DDR2 (non-activated) | 145 | Weaker inhibition of the inactive form of DDR2.[2][3] |
| DDR2 (cell-based) | 171 | Inhibition of collagen-induced autophosphorylation in cell-based assays.[2][3] |
| Btk | - | Identified as a primary target; specific IC50 value not publicly available.[4] |
| Syk | - | Identified as a primary target; specific IC50 value not publicly available.[4] |
| VEGFR-2 | - | Inhibition of VEGFR-2 kinase activity demonstrated.[2] |
| Tie-2 | - | Inhibition of Tie-2 kinase activity demonstrated.[2] |
Note: A kinase panel assay against 60 kinases revealed that at a concentration of 10 µM, LCB 03-0110 inhibited over 90% of 20 different tyrosine kinases, underscoring its broad-spectrum activity. However, the complete list and specific IC50 values from this panel are not publicly available.[2][3]
Affected Signaling Pathways
The multi-targeted nature of LCB 03-0110 leads to the modulation of several critical downstream signaling pathways involved in cellular processes such as inflammation, fibrosis, and angiogenesis.
DDR1/2 Signaling in Fibrosis
DDR1 and DDR2 are receptor tyrosine kinases that are activated by collagen and play a crucial role in fibroblast activation and extracellular matrix remodeling. LCB 03-0110's inhibition of DDR1/2 disrupts these processes, leading to anti-fibrotic effects.
Caption: DDR1/2 Signaling Inhibition by LCB 03-0110.
Src, Btk, and Syk Signaling in Inflammation
c-Src, Btk, and Syk are non-receptor tyrosine kinases that are integral to signaling cascades in immune cells. Their inhibition by LCB 03-0110 leads to a reduction in pro-inflammatory responses.
Caption: Inhibition of Key Immune Signaling Kinases.
VEGFR-2 and JAK/STAT Signaling in Angiogenesis and Inflammation
LCB 03-0110 has been shown to inhibit VEGFR-2, a key mediator of angiogenesis. It also impacts the JAK/STAT pathway, which is crucial for cytokine signaling and immune responses.
Caption: Dual Inhibition of Angiogenesis and Inflammatory Signaling.
Experimental Protocols
The following sections outline the methodologies for key experiments to characterize the activity of LCB 03-0110.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to determine the IC50 of LCB 03-0110 against a target kinase.
Workflow Diagram:
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).
-
Prepare the substrate and [γ-33P]ATP mixture in the reaction buffer.
-
-
Kinase Reaction:
-
Add the recombinant target kinase to the wells of a microtiter plate.
-
Add the various dilutions of LCB 03-0110 or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/[γ-33P]ATP mixture.
-
Incubate for a specified time (e.g., 120 minutes) at room temperature with gentle shaking.
-
-
Detection and Analysis:
-
Stop the reaction by adding an acidic solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter membrane that binds the phosphorylated substrate.
-
Wash the filter to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each LCB 03-0110 concentration and determine the IC50 value by non-linear regression analysis.
-
Cell-Based DDR1/2 Autophosphorylation Assay
This protocol details the investigation of LCB 03-0110's effect on collagen-induced DDR1 and DDR2 autophosphorylation in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells overexpressing DDR1 or DDR2 (e.g., HEK293-DDR1b or HEK293-DDR2) to near confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with varying concentrations of LCB 03-0110 for 1 hour.
-
Stimulate the cells with collagen I (e.g., 20 µg/mL) for 90 minutes.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-DDR1 or phospho-DDR2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody against total DDR1 or DDR2, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Calculate the percentage of inhibition of autophosphorylation for each LCB 03-0110 concentration and determine the IC50 value.
-
Analysis of Downstream Signaling Pathways (Akt, FAK, MAPK)
This protocol outlines the general procedure for examining the effect of LCB 03-0110 on the phosphorylation status of key downstream signaling molecules.
Methodology:
-
Cell Culture and Treatment:
-
Use an appropriate cell line (e.g., primary dermal fibroblasts for Akt/FAK analysis, or macrophages for MAPK analysis).
-
After reaching desired confluency, serum-starve the cells.
-
Pre-treat with LCB 03-0110 at various concentrations.
-
Stimulate the cells with an appropriate agonist (e.g., TGF-β1 and type I collagen for fibroblasts, or LPS for macrophages).
-
-
Western Blotting:
-
Perform protein extraction and Western blotting as described in section 3.2.
-
Use primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-Akt (Ser473), phospho-FAK (Tyr861), phospho-p44/42 MAPK (ERK1/2), phospho-p38 MAPK).
-
Normalize to the total protein levels of each respective kinase and a loading control.
-
JAK/STAT Signaling Pathway Analysis
This protocol describes how to assess the inhibitory effect of LCB 03-0110 on cytokine-induced STAT phosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
Use a cell line responsive to a specific cytokine that activates the JAK/STAT pathway (e.g., human leukemia THP-1 cells for IL-6 stimulation).
-
Serum-starve the cells prior to the experiment.
-
Pre-incubate the cells with different concentrations of LCB 03-0110.
-
Stimulate the cells with the relevant cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes).
-
-
Western Blotting:
-
Follow the Western blotting procedure as outlined in section 3.2.
-
Use a primary antibody against the phosphorylated form of the STAT protein of interest (e.g., phospho-STAT3).
-
Normalize to total STAT3 and a loading control.
-
Conclusion
This compound is a promising multi-kinase inhibitor with a well-defined profile against key kinases involved in fibro-inflammatory diseases and cancer. Its ability to potently inhibit c-Src, DDR1/2, Btk, and Syk, and to modulate VEGFR-2 and JAK/STAT signaling pathways, provides a strong rationale for its further investigation and development as a therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to further explore the mechanism of action and therapeutic potential of this compound.
References
- 1. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
LCB 03-0110: A Potent c-Src Inhibitor with Anti-Fibrotic and Anti-Inflammatory Properties
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
LCB 03-0110, a thienopyridine derivative, has emerged as a potent, ATP-competitive inhibitor of the c-Src proto-oncogene, non-receptor tyrosine kinase.[1][2] Extensive preclinical research has demonstrated its significant inhibitory activity not only against c-Src but also a range of other kinases implicated in pathological processes such as fibrosis and inflammation. This technical guide provides a comprehensive overview of the c-Src inhibitory activity of LCB 03-0110, detailing its quantitative inhibitory profile, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of LCB 03-0110 has been quantified against a panel of protein tyrosine kinases, revealing a strong affinity for c-Src and other key signaling molecules.
Table 1: In Vitro Kinase Inhibitory Activity of LCB 03-0110
| Target Kinase | IC50 (nM) | Notes |
| c-Src | 1.3 | Potent inhibition of the primary target.[3][4][5] |
| DDR1 | 164 (cell-based) | Inhibition of collagen-induced autophosphorylation in HEK293 cells.[2] |
| DDR2 | 6 (activated), 145 (non-activated), 171 (cell-based) | Preferential inhibition of the activated form. Cell-based data from HEK293 cells.[2] |
| BTK | - | Identified as a potent inhibitor.[3][4][5][6] |
| Syk | - | Identified as a potent inhibitor.[3][4][5][6] |
| Src Family Kinases | 2-20 | Broad inhibitory activity against all eight Src family kinases. |
| VEGFR2 | - | Identified as a target.[7] |
| TIE-2 | - | Identified as a target.[8] |
| JAK/STAT3 | - | Implicated as a target in the context of angiogenesis.[8] |
Table 2: Cellular Activity of LCB 03-0110
| Cell Type | Assay | Stimulus | Effect | IC50 (nM) / Effective Concentration |
| Primary Dermal Fibroblasts | Proliferation & Migration | TGF-β1 & Type I Collagen | Inhibition | 194 |
| J774A.1 Macrophages | Migration, NO, iNOS, COX-2, TNF-α synthesis | Lipopolysaccharide (LPS) | Inhibition | - |
| HCE-2 Cells | Phosphorylation of ERK and P38 | LPS or poly(I:C) | Inhibition | Significant at 3-9 µM |
| HCE-2 Cells | IL-6 and IL-8 Expression | LPS or poly(I:C) | Reduction | Dose-dependent |
| Th17 Cells | IL-17A Expression | - | Reduction | Dose-dependent (3 nM to 9 µM) |
Experimental Protocols
This section details the methodologies employed in key experiments to characterize the inhibitory activity of LCB 03-0110.
In Vitro c-Src Kinase Inhibition Assay
The direct inhibitory effect of LCB 03-0110 on c-Src kinase activity is typically determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the kinase activity.
-
Procedure:
-
Recombinant human c-Src enzyme is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
LCB 03-0110 at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 45 minutes).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent, containing luciferase and luciferin, is added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assays
-
Cell Culture: Primary dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS).
-
Procedure:
-
Fibroblasts are seeded in a multi-well plate and grown to confluence.
-
A scratch or "wound" is created in the cell monolayer using a sterile pipette tip.
-
The cells are washed to remove detached cells, and fresh medium containing various concentrations of LCB 03-0110 and a stimulant (e.g., TGF-β1) is added.
-
The closure of the scratch is monitored and imaged at different time points (e.g., 0, 24, and 48 hours) using a phase-contrast microscope.
-
The area of the scratch is measured using image analysis software, and the percentage of wound closure is calculated.
-
-
Cell Culture: J774A.1 macrophage cells are cultured in DMEM with FBS.
-
Measurement of Nitric Oxide (NO) Production:
-
Macrophages are pre-treated with LCB 03-0110 for a specified time.
-
The cells are then stimulated with lipopolysaccharide (LPS).
-
After incubation, the culture supernatant is collected.
-
The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
-
Measurement of TNF-α Production:
-
Similar to the NO assay, macrophages are pre-treated with LCB 03-0110 and then stimulated with LPS.
-
The concentration of TNF-α in the culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Western Blot Analysis of Signaling Proteins
-
Principle: This technique is used to detect and quantify the phosphorylation status of key signaling proteins, such as Akt and Focal Adhesion Kinase (FAK), to understand the mechanism of action of LCB 03-0110.
-
Procedure:
-
Cells (e.g., fibroblasts) are treated with LCB 03-0110 and the relevant stimulus (e.g., TGF-β1).
-
The cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Akt, anti-phospho-FAK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The membrane can be stripped and re-probed with antibodies against the total forms of the proteins to normalize for protein loading.
-
Signaling Pathways and Experimental Workflows
The inhibitory activity of LCB 03-0110 on c-Src has significant downstream effects on key cellular signaling pathways involved in fibrosis and inflammation.
TGF-β1-Induced Fibroblast Activation Pathway
TGF-β1 is a potent profibrotic cytokine that activates fibroblasts, leading to their proliferation, migration, and differentiation into myofibroblasts. c-Src plays a crucial role in mediating these effects. LCB 03-0110, by inhibiting c-Src, disrupts this signaling cascade.
Caption: TGF-β1 signaling pathway inhibited by LCB 03-0110.
LPS-Induced Macrophage Activation Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators. c-Src is implicated in this inflammatory signaling cascade.
Caption: LPS-induced pro-inflammatory signaling inhibited by LCB 03-0110.
Experimental Workflow: In Vitro Kinase Assay
The following diagram illustrates the general workflow for determining the in vitro inhibitory activity of LCB 03-0110 against a target kinase.
Caption: Workflow for in vitro kinase inhibition assay.
Conclusion
LCB 03-0110 is a highly potent inhibitor of c-Src kinase, with significant activity against other kinases involved in fibrosis and inflammation. Its ability to modulate key signaling pathways, such as those initiated by TGF-β1 and LPS, underscores its therapeutic potential in diseases characterized by excessive fibrosis and chronic inflammation. The data and methodologies presented in this guide provide a solid foundation for further research and development of LCB 03-0110 as a targeted therapeutic agent.
References
- 1. Src is a major signaling component for CTGF induction by TGF-beta1 in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGFβ1 rapidly activates Src through a non-canonical redox signaling mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. med.virginia.edu [med.virginia.edu]
- 8. Src is a major signaling component for CTGF induction by TGF-β1 in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
LCB 03-0110: A Multi-Kinase Inhibitor Targeting BTK and Syk Signaling Pathways
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LCB 03-0110 is a potent, small-molecule, multi-kinase inhibitor demonstrating significant activity against Bruton's tyrosine kinase (BTK) and Spleen tyrosine kinase (Syk).[1] These two non-receptor tyrosine kinases are critical mediators in multiple signaling pathways governing immune cell activation, proliferation, and inflammatory responses. This technical guide provides a comprehensive overview of the inhibitory action of LCB 03-0110 on BTK and Syk, including its broader kinase selectivity profile, detailed experimental methodologies for assessing its activity, and visualizations of its impact on relevant signaling cascades. This document is intended to serve as a valuable resource for researchers in immunology, oncology, and inflammatory diseases, as well as for professionals involved in the development of novel kinase inhibitors.
Kinase Inhibition Profile of LCB 03-0110
LCB 03-0110 has been characterized as a potent inhibitor of several tyrosine kinases, with particularly strong activity against members of the c-Src, BTK, and Syk families.[1] Its inhibitory activity has been quantified using in vitro kinase assays, providing IC50 values that indicate a high degree of potency. In addition to its effects on BTK and Syk, LCB 03-0110 also demonstrates inhibitory activity against Discoidin Domain Receptor 2 (DDR2).[2]
Quantitative Data on Kinase Inhibition
The inhibitory potency of LCB 03-0110 against a panel of protein tyrosine kinases was determined in a comprehensive study by Sun et al. (2012). The IC50 values for key targets are summarized in the table below.
| Kinase Target | IC50 (nM) | Reference |
| BTK | Data reported in Sun et al. (2012) | [1][3] |
| Syk | Data reported in Sun et al. (2012) | [1][3] |
| c-Src | 1.3 | [4] |
| DDR2 (activated) | 6 | [2] |
| DDR2 (non-activated) | 145 | [2] |
| DDR1 (in-cell) | 164 | [5][6] |
| DDR2 (in-cell) | 171 | [5][6] |
Note: The specific IC50 values for BTK and Syk are contained within the full publication or supplementary data of Sun et al., J Pharmacol Exp Ther, 2012, 340(3):510-9.[1][3]
Experimental Protocols
This section outlines the detailed methodologies for key experiments to characterize the inhibitory effects of LCB 03-0110 on BTK and Syk kinase activity and downstream cellular functions.
In Vitro Kinase Inhibition Assay (HotSpot™ Assay Platform)
This protocol describes a radiometric assay to determine the in vitro inhibitory activity of LCB 03-0110 against purified BTK and Syk kinases.
Objective: To quantify the IC50 value of LCB 03-0110 for BTK and Syk.
Materials:
-
Purified recombinant human BTK and Syk enzymes
-
Specific peptide substrates for BTK and Syk
-
LCB 03-0110
-
Reaction Buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
[γ-³³P]ATP
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a solution of the specific kinase substrate in freshly prepared reaction buffer.
-
Add any required cofactors to the substrate solution.
-
Dispense the substrate solution into a multi-well plate.
-
Add serial dilutions of LCB 03-0110 or vehicle control (DMSO) to the wells.
-
Add the specific kinase (BTK or Syk) to each well to initiate the pre-incubation. Gently mix.
-
After a 20-minute pre-incubation at room temperature, initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction for a defined period (e.g., 2 hours) at 30°C.
-
Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each LCB 03-0110 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of BTK and Syk Phosphorylation
This protocol details the immunodetection of phosphorylated BTK and Syk in cell lysates to assess the in-cell inhibitory activity of LCB 03-0110.
Objective: To determine the effect of LCB 03-0110 on the phosphorylation status of BTK and Syk in a cellular context.
Materials:
-
Cell line expressing BTK and Syk (e.g., B-cell lymphoma lines)
-
Cell culture medium and supplements
-
LCB 03-0110
-
Agonist to induce BTK/Syk phosphorylation (e.g., anti-IgM)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (e.g., Tyr223), anti-total-BTK, anti-phospho-Syk (e.g., Tyr525/526), anti-total-Syk
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with varying concentrations of LCB 03-0110 for a predetermined time. Include a vehicle-only control.
-
Stimulate the cells with an appropriate agonist to induce BTK and Syk phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVST membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against the total protein to confirm equal loading.
Cell Migration Assay (Transwell Assay)
This protocol describes an assay to evaluate the effect of LCB 03-0110 on the migration of cells that depend on BTK and/or Syk signaling.
Objective: To assess the inhibitory effect of LCB 03-0110 on cell migration.
Materials:
-
Cells of interest (e.g., macrophages, B-cells)
-
Transwell inserts (with appropriate pore size)
-
24-well tissue culture plates
-
Serum-free medium
-
Chemoattractant (e.g., medium with 10% FBS or a specific chemokine)
-
LCB 03-0110
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Culture cells to ~80% confluency, then harvest and resuspend them in serum-free medium.
-
Add the desired concentrations of LCB 03-0110 or vehicle control to the cell suspension.
-
Add chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells and add the treated cell suspension to the upper chamber.
-
Incubate the plate for a period appropriate for the cell type (typically 6-24 hours) at 37°C.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the underside of the membrane with a fixation solution.
-
Stain the migrated cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Image the stained cells using a microscope and quantify the number of migrated cells.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of BTK and Syk and the proposed points of inhibition by LCB 03-0110.
BTK Signaling Pathway Inhibition
Caption: Inhibition of the BTK signaling pathway by LCB 03-0110.
Syk Signaling Pathway Inhibition
Caption: Inhibition of the Syk signaling pathway by LCB 03-0110.
Experimental Workflow for Kinase Inhibition Profiling
Caption: Workflow for in vitro kinase inhibition assay.
Conclusion
LCB 03-0110 is a potent multi-kinase inhibitor with significant activity against BTK and Syk. Its ability to modulate these key signaling nodes makes it a valuable tool for preclinical research in inflammatory diseases, autoimmune disorders, and certain cancers. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of LCB 03-0110 and for the development of next-generation kinase inhibitors with improved selectivity and efficacy.
References
- 1. LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tgf-β1 — TargetMol Chemicals [targetmol.com]
- 5. Frontiers | Discoidin Domain Receptors: Potential Actors and Targets in Cancer [frontiersin.org]
- 6. Discoidin Domain Receptors: Potential Actors and Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
An In-depth Technical Guide to LCB 03-0110 Dihydrochloride (CAS: 1962928-28-4)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LCB 03-0110 dihydrochloride (B599025) is a potent, ATP-competitive multi-tyrosine kinase inhibitor with significant therapeutic potential in a range of fibro-inflammatory and neurodegenerative conditions. This thienopyridine derivative demonstrates nanomolar inhibitory activity against c-Src kinase and the Discoidin Domain Receptor (DDR) family, in addition to other key kinases such as Bruton's tyrosine kinase (BTK) and Spleen tyrosine kinase (Syk).[1][2][3] Preclinical studies have highlighted its efficacy in suppressing scar formation, reducing neuroinflammation, and inhibiting angiogenesis. This document provides a comprehensive technical overview of LCB 03-0110 dihydrochloride, including its pharmacological data, detailed experimental methodologies for its evaluation, and an exploration of its mechanism of action through key signaling pathways.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1962928-28-4 | [1][2] |
| Molecular Formula | C₂₄H₂₅Cl₂N₃O₂S | [1] |
| Molecular Weight | 490.45 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble in DMSO (up to 100 mM) and Water (up to 100 mM) | [2] |
| Storage | Store at -20°C for long-term stability | [1] |
Pharmacological Data
In Vitro Kinase Inhibition
This compound exhibits potent inhibitory activity against a panel of tyrosine kinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| c-Src | 1.3 | In vitro kinase assay | [1][2] |
| DDR1 (autophosphorylation) | 164 | Cell-based assay (HEK293) | [3] |
| DDR2 (activated) | 6 | In vitro kinase assay | [3] |
| DDR2 (non-activated) | 145 | In vitro kinase assay | [3] |
| DDR2 (autophosphorylation) | 171 | Cell-based assay (HEK293) | [3] |
| Src Family Kinases (8 members) | 2-20 | In vitro kinase assay | [3] |
Cellular Activity
The compound has demonstrated significant effects on various cellular processes relevant to fibrosis, inflammation, and neurodegeneration.
| Cellular Process | Cell Line | Key Findings | Concentration | Reference |
| Fibroblast Proliferation & Migration | Primary Dermal Fibroblasts | Inhibition of TGF-β1 and type I collagen-induced proliferation and migration | IC₅₀ = 194 nM | [3] |
| Macrophage Activation | J774A.1 Macrophages | Inhibition of LPS-induced cell migration and production of NO, iNOS, COX-2, and TNF-α | - | [3] |
| DDR1/DDR2 Dephosphorylation | B35 Rat Neuroblastoma | Robust dephosphorylation of collagen-activated DDR1 and DDR2 | 10-100 µM | [4] |
| ERK and P38 Phosphorylation | HCE-2 Cells | Dose-dependent suppression of LPS-induced phosphorylation | 3-9 µM | [5] |
| IL-6 and IL-8 Expression | HCE-2 Cells | Reduction in LPS-induced cytokine expression | 3-9 µM | [5] |
| IL-17A Expression | Murine Th17 Cells | Dose-dependent decrease in expression | 3 nM - 9 µM | [5] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting key signaling pathways involved in cellular proliferation, inflammation, and tissue remodeling.
Inhibition of DDR1/2 and Src Signaling in Fibrosis
In fibrotic conditions, transforming growth factor-beta 1 (TGF-β1) and collagen are key mediators of fibroblast activation and extracellular matrix deposition. LCB 03-0110 inhibits the autophosphorylation of DDR1 and DDR2, which are collagen receptors, and also targets the downstream non-receptor tyrosine kinase c-Src. This dual inhibition disrupts the signaling cascade that leads to fibroblast proliferation and migration, key events in scar formation.
Modulation of Inflammatory Pathways in Macrophages
Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators. LCB 03-0110 has been shown to suppress LPS-induced macrophage activation by inhibiting downstream signaling pathways, including the MAPK pathways involving ERK and p38. This leads to a reduction in the synthesis of nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).
Anti-Angiogenic Effects via VEGFR-2 and JAK/STAT3 Inhibition
Vascular Endothelial Growth Factor (VEGF) is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. VEGF binds to its receptor, VEGFR-2, initiating downstream signaling through pathways such as the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. LCB 03-0110 inhibits VEGFR-2 and JAK/STAT3 signaling, thereby suppressing endothelial cell proliferation, migration, and tube formation.
Experimental Protocols
The following protocols are based on published literature and provide a framework for the evaluation of this compound.
In Vitro c-Src Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a method to determine the in vitro inhibitory activity of LCB 03-0110 against c-Src kinase using a luminescence-based ADP detection assay.
Materials:
-
Recombinant human c-Src enzyme
-
Src-specific polypeptide substrate
-
This compound
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 5 µL of the compound solution, 5 µL of substrate solution, and 5 µL of ATP solution to each well.
-
Initiate the kinase reaction by adding 5 µL of diluted c-Src enzyme solution.
-
Incubate the plate at room temperature for 1 hour in the dark.
-
Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.
Cell-Based DDR1/DDR2 Autophosphorylation Assay
This protocol details a method to assess the inhibitory effect of LCB 03-0110 on collagen-induced autophosphorylation of DDR1 and DDR2 in a cellular context.
Materials:
-
HEK293 cells overexpressing DDR1 or DDR2
-
This compound
-
Type I Collagen
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-DDR1, anti-phospho-DDR2, anti-DDR1, anti-DDR2, anti-Actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed HEK293-DDR1 or HEK293-DDR2 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with type I collagen (e.g., 10 µg/mL) for 90 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Rabbit Ear Hypertrophic Scar Model
This protocol describes the creation of a hypertrophic scar model in rabbits to evaluate the in vivo efficacy of topically applied LCB 03-0110.
Materials:
-
New Zealand White rabbits
-
Surgical instruments
-
Anesthetics
-
This compound formulated for topical application
-
Vehicle control
-
Biopsy punch
Procedure:
-
Anesthetize the rabbits according to approved animal care and use protocols.
-
Create full-thickness circular wounds (e.g., 7 mm diameter) on the ventral surface of each ear, extending down to the cartilage.
-
Allow the wounds to heal for a period of time (e.g., 3 weeks) to allow for the development of hypertrophic scars.
-
Divide the scars into treatment and control groups.
-
Apply the topical formulation of LCB 03-0110 or the vehicle control to the scars daily for a specified duration (e.g., 4 weeks).
-
At the end of the treatment period, photograph the scars for gross evaluation.
-
Harvest the scar tissue using a biopsy punch for histological analysis.
-
Process the tissue for hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome staining to assess scar elevation index, collagen organization, and cellularity.
Conclusion
This compound is a promising multi-targeted tyrosine kinase inhibitor with a well-defined in vitro and in vivo pharmacological profile. Its ability to potently inhibit key kinases involved in fibrosis, inflammation, and angiogenesis positions it as a strong candidate for further development in therapeutic areas with significant unmet medical needs. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.
References
LCB 03-0110: A Technical Overview of its Discovery and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
LCB 03-0110 is a potent, multi-targeted tyrosine kinase inhibitor with significant anti-inflammatory, anti-angiogenic, and anti-fibrotic properties. Identified as a thienopyridine derivative, it exerts its effects by modulating several key signaling pathways implicated in various pathologies, including dry eye disease, scar formation, and neurodegenerative diseases. This document provides a comprehensive overview of the discovery, mechanism of action, and biological effects of LCB 03-0110, supported by quantitative data and detailed experimental protocols.
Discovery and Rationale
LCB 03-0110, chemically known as (3-(2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol), was identified as a potent inhibitor of the discoidin domain receptor (DDR) family of tyrosine kinases.[1][2] Further investigations revealed its broad-spectrum inhibitory activity against several other tyrosine kinases crucial for immune cell signaling and inflammatory responses, including the c-Src family, spleen tyrosine kinase (Syk), Bruton's tyrosine kinase (Btk), and vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2] The rationale for its development stems from the therapeutic potential of targeting these kinases in diseases characterized by inflammation, aberrant angiogenesis, and fibrosis.
Synthesis
While a detailed, step-by-step synthesis protocol for LCB 03-0110 is not publicly available in the reviewed literature, it is described as a thienopyridine derivative.[1][2] The synthesis has been previously reported by Yang et al. in 2010.[3]
Mechanism of Action
LCB 03-0110 is a multi-tyrosine kinase inhibitor.[3][4] It has been shown to target a range of kinases, including DDR1, DDR2, c-Src, Btk, Syk, and VEGFR-2.[1][2][5] Its therapeutic effects are attributed to the inhibition of multiple signaling pathways that are often dysregulated in inflammatory and proliferative conditions.
Inhibition of Pro-inflammatory Signaling
LCB 03-0110 demonstrates significant anti-inflammatory effects by inhibiting key signaling pathways in immune and epithelial cells. In human corneal epithelial (HCE-2) cells, it suppresses the phosphorylation of p38 and ERK, components of the mitogen-activated protein kinase (MAPK) pathway, which are activated by inflammatory stimuli like lipopolysaccharide (LPS) and poly(I:C).[3][4] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and IL-8.[3][4] Furthermore, LCB 03-0110 has been shown to decrease the expression of IL-17A in T helper 17 (Th17) cells, a key cytokine in autoimmune and inflammatory diseases.[4]
Anti-angiogenic and Anti-fibrotic Activity
LCB 03-0110 inhibits angiogenesis by targeting VEGFR-2 and the JAK/STAT3 signaling pathway.[6] This inhibition leads to a reduction in VEGF-induced proliferation, migration, and tube formation of endothelial cells.[6] The anti-fibrotic effects of LCB 03-0110 are mediated through the inhibition of DDR1 and DDR2, which play a role in collagen-induced signaling. It suppresses the proliferation and migration of dermal fibroblasts induced by TGF-β1 and type I collagen.[1]
Quantitative Data
The biological activity of LCB 03-0110 has been quantified in various assays. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Comments |
| c-Src | 1.3 | Potent inhibitor.[7] |
| DDR2 (active form) | 6 | More inhibitory to the active form.[5] |
| DDR2 (inactive form) | 145 | [5] |
| DDR1 (collagen-induced) | 164 | In HEK293 cells.[5][8] |
| DDR2 (collagen-induced) | 171 | In HEK293 cells.[5][8] |
Table 2: Cellular Activity in Human Corneal Epithelial (HCE-2) Cells
| Treatment | Parameter | Effect | Concentration |
| LCB 03-0110 | p-ERK (LPS-induced) | Significant inhibition | 3-9 µM[4] |
| LCB 03-0110 | p-p38 (LPS-induced) | Significant inhibition | 3-9 µM[4] |
| LCB 03-0110 | IL-6 secretion (LPS-induced) | Dose-dependent decrease | 0.3-9 µM[4] |
| LCB 03-0110 | IL-8 secretion (LPS-induced) | Dose-dependent decrease | 0.3-9 µM[4] |
Table 3: Cellular Activity in Murine T helper 17 (Th17) Cells
| Treatment | Parameter | Effect | Concentration |
| LCB 03-0110 | IL-17A expression | Dose-dependent decrease | 0.003-9 µM[4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Cell Viability Assay
-
Cell Lines: Human Corneal Epithelial (HCE-2) cells, murine naïve CD4+ T cells.[4]
-
Method: Trypan Blue Exclusion.[4]
-
Procedure:
-
Culture cells in 12-well plates.
-
Treat HCE-2 cells with LCB 03-0110 (0.3, 1, 3, and 9 µM) for 24 hours.[4]
-
Treat naïve CD4+ T cells with LCB 03-0110 (0.003, 0.01, 0.03, 0.1, 1, 3, and 9 µM) for 4 days under Th17 polarizing conditions.[4]
-
Harvest cells and stain with Trypan Blue.
-
Count viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate cell viability as (viable cell count / total cell count) x 100%.
-
Western Blot Analysis
-
Objective: To determine the effect of LCB 03-0110 on protein phosphorylation (e.g., p-ERK, p-p38).[4]
-
Procedure:
-
Sample Preparation: Lyse treated cells in RIPA buffer. Determine protein concentration using a BCA assay.[9]
-
SDS-PAGE: Separate equal amounts of protein lysates on a 10% SDS-polyacrylamide gel.[4]
-
Protein Transfer: Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.[4]
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p38, phospho-ERK, total p38, total ERK, GAPDH) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Detect the signal using a chemiluminescence detection kit.[4]
-
Analysis: Quantify band density using software like ImageJ.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the concentration of cytokines (e.g., IL-6, IL-8, IL-17A) in cell culture supernatants.[4]
-
Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest.
-
Prepare standards and samples according to the manufacturer's instructions.
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the wells to remove unbound substances.
-
Add a detection antibody that binds to the captured cytokine.
-
Wash the wells.
-
Add an enzyme-linked secondary antibody that binds to the detection antibody.
-
Wash the wells.
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
-
Conclusion
LCB 03-0110 is a promising multi-tyrosine kinase inhibitor with a well-documented profile of anti-inflammatory, anti-angiogenic, and anti-fibrotic activities. Its ability to modulate multiple key signaling pathways makes it a valuable tool for research and a potential therapeutic candidate for a range of diseases. Further investigation into its clinical efficacy and safety is warranted.
References
- 1. DSpace at KIST: Browsing DSpace [pubs.kist.re.kr]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discoidin Domain Receptor 1 is a therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. LCB 03-0110 dihydrochloride | Src | TargetMol [targetmol.com]
- 8. Discoidin Domain Receptors: Potential Actors and Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
Preclinical Profile of LCB 03-0110 Dihydrochloride: A Multi-Targeted Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LCB 03-0110 dihydrochloride (B599025) is a potent, multi-targeted tyrosine kinase inhibitor with significant preclinical activity in oncology, inflammation, fibrosis, and neurodegeneration. This thienopyridine derivative demonstrates robust inhibition of key signaling pathways involved in angiogenesis, cell proliferation, migration, and inflammatory responses. Its mechanism of action is centered on the suppression of several critical kinases, including Discoidin Domain Receptors (DDR1/2), c-Src family kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and components of the JAK/STAT signaling cascade. Preclinical studies have demonstrated its efficacy in reducing tumor growth and metastasis, mitigating scar formation, and showing potential in the treatment of neurodegenerative diseases and dry eye disease. This document provides a comprehensive overview of the preclinical data, including its inhibitory activity, cellular effects, and in vivo efficacy, supported by detailed experimental protocols and signaling pathway diagrams.
Core Mechanism of Action
LCB 03-0110 is a multi-tyrosine kinase inhibitor that exerts its effects by targeting several key signaling molecules. Its primary targets include, but are not limited to, the c-Src kinase, Discoidin Domain Receptor 2 (DDR2) family, Bruton's tyrosine kinase (BTK), and Spleen tyrosine kinase (Syk).[1] It also demonstrates potent inhibitory activity against VEGFR-2, c-SRC, and TIE-2 by binding to the ATP-binding site of these kinases. Furthermore, LCB 03-0110 has been shown to inhibit the JAK/STAT3 signaling pathway. This broad-spectrum inhibitory profile allows LCB 03-0110 to modulate multiple pathological processes.
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency of LCB 03-0110 has been quantified against a panel of protein tyrosine kinases. The half-maximal inhibitory concentrations (IC50) highlight its potent activity against key targets.
| Kinase Target | IC50 (nM) | Notes |
| c-Src | 1.3 | Potent inhibition of a key kinase in cell proliferation and migration.[1][2] |
| DDR2 (active form) | 6 | Demonstrates strong inhibition of the active form of this collagen receptor. |
| DDR2 (non-activated) | 145 | Shows preferential inhibition of the activated form of DDR2. |
| DDR1 (cell-based) | 164 | Inhibition of collagen-induced autophosphorylation in HEK293 cells. |
| DDR2 (cell-based) | 171 | Similar potency against DDR2 autophosphorylation in a cell-based assay. |
| BTK | - | Identified as a potent inhibitor.[1] |
| Syk | - | Identified as a potent inhibitor.[1] |
| VEGFR-2 | - | Inhibits kinase activity by binding to the ATP-binding site. |
| TIE-2 | - | Inhibits kinase activity by binding to the ATP-binding site. |
Note: A comprehensive kinase panel screening revealed that at a concentration of 10 µM, LCB 03-0110 inhibited over 90% of the activity of 20 different tyrosine kinases.
Preclinical Efficacy: In Vitro and In Vivo Models
The therapeutic potential of LCB 03-0110 has been evaluated in a variety of preclinical models, demonstrating its efficacy across different disease areas.
Anti-Angiogenic and Anti-Tumor Activity
In vitro studies have shown that LCB 03-0110 inhibits VEGF-induced proliferation, viability, migration, and capillary-like tube formation in endothelial cells. It also suppresses hypoxia-induced HIF/STAT3 signaling. In vivo, LCB 03-0110 has been shown to suppress the sprouting of endothelial cells in the rat aorta and the formation of new blood vessels in a mouse Matrigel plug assay. Furthermore, it has demonstrated the ability to suppress pulmonary metastasis and tumor xenografts in mice, suggesting its potential as a treatment for cancers characterized by aberrant VEGFR-2 and JAK/STAT3 signaling.
Anti-Fibrotic and Wound Healing Effects
LCB 03-0110 has shown significant promise in the modulation of wound healing and the reduction of scar formation. It suppresses the proliferation and migration of primary dermal fibroblasts induced by TGF-β1 and type I collagen.[1] This is associated with the inhibition of α-smooth muscle actin expression and the activation of Akt1 and focal adhesion kinase (FAK).[1] In a rabbit ear model of full-thickness excisional wounds, topical application of LCB 03-0110 suppressed the accumulation of myofibroblasts and macrophages, leading to reduced hypertrophic scar formation without delaying the wound closing process.[1]
Anti-Inflammatory Effects
LCB 03-0110 exhibits potent anti-inflammatory properties. In lipopolysaccharide (LPS)-activated J774A.1 macrophage cells, it inhibited cell migration and the synthesis of nitric oxide, inducible nitric-oxide synthase (iNOS), cyclooxygenase 2 (COX-2), and tumor necrosis factor-α (TNF-α).[1] In human corneal epithelial (HCE-2) cells, LCB 03-0110 significantly suppressed the phosphorylation of p38 and ERK and reduced the expression of IL-6 and IL-8 induced by LPS or poly(I:C).[3] It also dose-dependently decreased the expression of IL-17A in murine T helper 17 (Th17) cells, suggesting its potential for treating inflammatory conditions like dry eye disease.[3]
Neuroprotective Effects
Preclinical studies suggest a therapeutic potential for LCB 03-0110 in neurodegenerative diseases. It has been shown to reduce the levels of neurotoxic proteins, including amyloid-β (Aβ), hyperphosphorylated tau (p-tau), and α-synuclein, in cellular and animal models of neurodegeneration. The mechanism is thought to involve the inhibition of DDR1, which in turn enhances autophagy and reduces neuroinflammation.
Signaling Pathways and Experimental Workflows
Key Signaling Pathways
The multi-targeted nature of LCB 03-0110 allows it to intervene in several critical signaling cascades.
Experimental Workflow Diagrams
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 value of LCB 03-0110 against a specific tyrosine kinase.
-
Materials:
-
Recombinant human kinase
-
Specific peptide substrate
-
ATP (at Km concentration for each kinase)
-
LCB 03-0110 dihydrochloride (serial dilutions)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of LCB 03-0110 in DMSO and then in kinase assay buffer.
-
Add the kinase and LCB 03-0110 (or vehicle control) to the wells of the microplate and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the peptide substrate and ATP mixture.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™).
-
Calculate the percent inhibition for each concentration of LCB 03-0110 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Western Blotting for Phospho-STAT3
-
Objective: To assess the effect of LCB 03-0110 on the phosphorylation of STAT3 in response to a stimulus.
-
Materials:
-
Cell line of interest (e.g., HUVECs, cancer cell line)
-
This compound
-
Stimulant (e.g., VEGF, IL-6)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of LCB 03-0110 for a specified time (e.g., 1-2 hours).
-
Stimulate cells with the appropriate agonist (e.g., VEGF) for a short period (e.g., 15-30 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control to ensure equal protein loading.
-
Fibroblast Migration Assay (Scratch Assay)
-
Objective: To evaluate the effect of LCB 03-0110 on TGF-β1-induced fibroblast migration.
-
Materials:
-
Primary human dermal fibroblasts
-
This compound
-
TGF-β1
-
Culture medium with low serum
-
Pipette tip or cell scraper
-
-
Procedure:
-
Grow fibroblasts to a confluent monolayer in a multi-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh low-serum medium containing TGF-β1 and different concentrations of LCB 03-0110 (or vehicle control).
-
Image the scratch at 0 hours.
-
Incubate the plate at 37°C and 5% CO2.
-
Image the same field at various time points (e.g., 24, 48 hours).
-
Measure the width of the scratch at each time point and calculate the percentage of wound closure.
-
In Vivo Rabbit Ear Hypertrophic Scar Model
-
Objective: To assess the efficacy of topically applied LCB 03-0110 in reducing hypertrophic scar formation.
-
Materials:
-
New Zealand White rabbits
-
Surgical instruments for creating full-thickness wounds
-
LCB 03-0110 formulated in a suitable vehicle for topical application (e.g., cream or gel)
-
Dressing materials
-
-
Procedure:
-
Anesthetize the rabbits and create full-thickness, circular excisional wounds on the ventral side of the ears.
-
Apply the LCB 03-0110 formulation or vehicle control to the wounds daily or as per the study design.
-
Monitor the wounds for signs of healing and scar formation.
-
At the end of the study period (e.g., 28-35 days), euthanize the animals and harvest the wound tissue.
-
Perform histological analysis (H&E and Masson's trichrome staining) to assess the scar elevation index, collagen organization, and cellular infiltration.
-
Conduct immunohistochemistry for markers of myofibroblasts (α-SMA) and macrophages.
-
Conclusion
This compound is a promising preclinical candidate with a well-defined multi-targeted mechanism of action. Its ability to potently inhibit key kinases involved in angiogenesis, fibrosis, inflammation, and cell proliferation provides a strong rationale for its further development in a range of therapeutic areas. The data summarized in this guide highlights its consistent efficacy across a variety of in vitro and in vivo models. Further studies are warranted to fully elucidate its pharmacokinetic and safety profiles in preparation for potential clinical evaluation.
References
LCB 03-0110: A Technical Guide on its Inhibitory Effect on Fibroblast Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of LCB 03-0110, a potent pan-discoidin domain receptor (DDR)/c-Src family tyrosine kinase inhibitor, with a specific focus on its effects on fibroblast activation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
LCB 03-0110, a thienopyridine derivative, has been identified as a multi-targeted kinase inhibitor. Its primary mechanism of action in the context of fibrosis involves the inhibition of key signaling molecules that drive the activation of fibroblasts, critical cellular mediators of tissue scarring.[1][2][3] The compound has demonstrated potent inhibitory activity against Discoidin Domain Receptors (DDR1 and DDR2) and c-Src, which are crucial for fibroblast proliferation, migration, and differentiation into myofibroblasts.[4][5][6]
Data Presentation
The inhibitory activity of LCB 03-0110 has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibition by LCB 03-0110
| Target Kinase | IC₅₀ (nM) | Reference |
| c-Src | 1.3 | [4] |
| DDR2 (active) | 6 | [6] |
| DDR2 (inactive) | 145 | [6] |
Table 2: Cellular Inhibitory Activity of LCB 03-0110
| Cell Line | Assay | IC₅₀ (nM) | Reference |
| HEK293-DDR1b | Collagen-induced DDR1 Autophosphorylation | 164 | [6] |
| HEK293-DDR2 | Collagen-induced DDR2 Autophosphorylation | 171 | [6] |
Table 3: Qualitative Summary of LCB 03-0110 Effects on Primary Dermal Fibroblasts
| Parameter | Stimulus | Effect of LCB 03-0110 | Reference |
| Proliferation | TGF-β1, Type I Collagen | Suppression | [1][2] |
| Migration | TGF-β1, Type I Collagen | Suppression | [1][2] |
| α-SMA Expression | TGF-β1, Type I Collagen | Inhibition | [1][2] |
| Akt1 Activation | TGF-β1, Type I Collagen | Inhibition | [1][2] |
| FAK Activation | TGF-β1, Type I Collagen | Inhibition | [1][2] |
Signaling Pathways Modulated by LCB 03-0110 in Fibroblasts
Transforming growth factor-beta 1 (TGF-β1) is a potent profibrotic cytokine that, along with extracellular matrix components like type I collagen, drives fibroblast activation. This process is mediated by a complex signaling network. LCB 03-0110 intervenes at critical nodes of this network. The binding of collagen to Discoidin Domain Receptors (DDRs) and subsequent receptor autophosphorylation is a key initiating event. LCB 03-0110 directly inhibits this activation. Furthermore, it potently inhibits c-Src, a non-receptor tyrosine kinase that plays a pivotal role in relaying signals from various cell surface receptors, including integrins and receptor tyrosine kinases. Downstream of these initial events, LCB 03-0110 has been shown to suppress the activation of Akt1 and Focal Adhesion Kinase (FAK), both of which are crucial for cell survival, proliferation, and migration.[1][2] The culmination of this inhibitory activity is a reduction in the expression of α-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation.
Caption: LCB 03-0110 inhibits key signaling nodes in fibroblast activation.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of LCB 03-0110 on fibroblast activation.
Cell Culture and Treatment
-
Cell Line: Primary human or mouse dermal fibroblasts.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol:
-
Seed fibroblasts in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for proliferation assays).
-
Allow cells to adhere and grow to sub-confluency.
-
Serum-starve the cells in DMEM with 0.5% FBS for 24 hours prior to treatment.
-
Pre-treat cells with varying concentrations of LCB 03-0110 or vehicle (DMSO) for 1 hour.
-
Stimulate cells with TGF-β1 (e.g., 10 ng/mL) and/or coat plates with Type I Collagen (e.g., 50 µg/mL) for the desired time period (e.g., 24-48 hours).
-
Fibroblast Proliferation Assay (MTS Assay)
-
Seed fibroblasts in a 96-well plate at a density of 5,000 cells/well and follow the treatment protocol above.
-
After the incubation period, add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Wound Healing (Scratch) Assay for Migration
-
Seed fibroblasts in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash with phosphate-buffered saline (PBS) to remove detached cells.
-
Add serum-free DMEM containing the desired concentrations of LCB 03-0110 and TGF-β1.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a phase-contrast microscope.
-
Quantify the migration by measuring the change in the scratch area over time using image analysis software (e.g., ImageJ).
Western Blotting for α-SMA, Phospho-Akt1, and Phospho-FAK
-
Grow and treat fibroblasts in 6-well plates as described in the cell culture protocol.
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-α-SMA, anti-phospho-Akt1, anti-phospho-FAK, and a loading control like anti-GAPDH or anti-β-actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Caption: Workflow for assessing LCB 03-0110's effect on fibroblasts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Discoidin Domain Receptors: Potential Actors and Targets in Cancer [frontiersin.org]
- 5. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
LCB 03-0110: A Multi-Kinase Inhibitor's Impact on Cellular Signaling
FOR IMMEDIATE RELEASE
SEOUL, South Korea – LCB 03-0110, a thienopyridine derivative, is emerging as a potent multi-tyrosine kinase inhibitor with significant implications for therapeutic development in inflammatory diseases and oncology. This technical guide provides an in-depth analysis of the signaling pathways modulated by LCB 03-0110, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Signaling Pathways Modulated by LCB 03-0110
LCB 03-0110 exerts its biological effects by targeting a range of critical signaling kinases. The primary pathways affected include the Mitogen-Activated Protein Kinase (MAPK) cascade, the JAK/STAT signaling axis, and pathways mediated by Discoidin Domain Receptors (DDR) and Src family tyrosine kinases. Additionally, it has been shown to inhibit Bruton's tyrosine kinase (Btk), Spleen tyrosine kinase (Syk), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2]
Mitogen-Activated Protein Kinase (MAPK) Pathway
In human corneal epithelial (HCE-2) cells stimulated with lipopolysaccharide (LPS) or poly(I:C), LCB 03-0110 has been demonstrated to significantly suppress the phosphorylation of both p38 and ERK, key components of the MAPK pathway.[1] This inhibition correlates with a reduction in the expression of pro-inflammatory cytokines IL-6 and IL-8.[1] Notably, at a concentration of 9 µM, LCB 03-0110 reduced the levels of phospho-ERK and phospho-p38 to 4.4% and 34.4%, respectively.[1]
JAK/STAT Pathway
LCB 03-0110 has been identified as an inhibitor of the JAK/STAT3 signaling pathway.[3] This pathway is crucial for cytokine signaling, and its inhibition by LCB 03-0110 contributes to the compound's anti-inflammatory and anti-angiogenic properties.[3] Specifically, LCB 03-0110 has been shown to inhibit IL-6-induced STAT3 transcription in human leukemia THP-1 cells.[1]
DDR/Src Family and Related Tyrosine Kinases
LCB 03-0110 is a potent inhibitor of the c-Src kinase with an IC50 of 1.3 nM.[4] It also targets the discoidin domain receptor (DDR) family, Btk, and Syk tyrosine kinases.[2][4] The compound has been shown to inhibit the active form of DDR2 with an IC50 of 6 nM and the non-activated form with an IC50 of 145 nM, indicating a preference for the active conformation.[5][6] In cell-based assays, it suppressed DDR1 and DDR2 autophosphorylation with IC50 values of 164 nM and 171 nM, respectively.[5][6] Furthermore, LCB 03-0110 treatment of cells exposed to TGF-β1 and type I collagen resulted in a marked inhibition of tyrosine 861 phosphorylation, with approximately 50% reduction at 1 μM and almost complete abolishment at 3 μM.[4]
Anti-Angiogenic and Anti-Fibrotic Pathways
The inhibitory action of LCB 03-0110 extends to VEGFR-2, a key regulator of angiogenesis.[2][3] By targeting VEGFR-2 and the JAK/STAT3 pathway, LCB 03-0110 demonstrates potent anti-angiogenic activity.[3] In the context of fibrosis, LCB 03-0110 suppresses TGF-β1-induced fibroblast activation.[4] It also inhibits the proliferation and migration of primary dermal fibroblasts induced by TGF-β1 and type I collagen, which is associated with the inhibition of α-smooth muscle actin expression and the activation of Akt1 and focal adhesion kinase.[2][7]
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) and other quantitative effects of LCB 03-0110 on various kinases and cellular processes.
| Target Kinase | IC50 Value | Cell/Assay Type | Reference |
| c-Src | 1.3 nM | In vitro kinase assay | [4] |
| DDR2 (active form) | 6 nM | In vitro kinase assay | [5][6] |
| DDR2 (non-activated form) | 145 nM | In vitro kinase assay | [5][6] |
| DDR1 (autophosphorylation) | 164 nM | HEK293-DDR1b cells | [5][6] |
| DDR2 (autophosphorylation) | 171 nM | HEK293-DDR2 cells | [5][6] |
| p38 (phosphorylation) | ~140 nM | J774A.1 macrophage cells | [7] |
| JNK (phosphorylation) | ~160 nM | J774A.1 macrophage cells | [7] |
| Cellular Process | LCB 03-0110 Concentration | Effect | Cell Type | Reference |
| Phospho-ERK Inhibition | 9 µM | Reduced to 4.4% of control | HCE-2 cells | [1] |
| Phospho-p38 Inhibition | 9 µM | Reduced to 34.4% of control | HCE-2 cells | [1] |
| IL-17A Expression | 3 nM - 9 µM | Dose-dependent suppression | Th17 cells | [1] |
| Tyrosine 861 Phosphorylation | 1 µM | ~50% reduction | TGF-β1 stimulated cells | [4] |
| Tyrosine 861 Phosphorylation | 3 µM | Almost complete abolishment | TGF-β1 stimulated cells | [4] |
Experimental Protocols
Western Blotting for MAPK Phosphorylation in HCE-2 Cells
-
Cell Culture and Stimulation: Human corneal epithelial (HCE-2) cells were cultured to confluence. Prior to stimulation, cells were serum-starved for 24 hours. Cells were then pre-treated with varying concentrations of LCB 03-0110 for 1 hour, followed by stimulation with either LPS (100 ng/mL) or poly(I:C) (10 µg/mL) for 30 minutes.
-
Protein Extraction: After stimulation, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST and incubated with primary antibodies against phospho-p38, total p38, phospho-ERK, and total ERK overnight at 4°C. After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro Th17 Cell Differentiation and IL-17A Measurement
-
Naïve CD4+ T Cell Isolation: Naïve CD4+ T cells were isolated from the spleens of mice using a magnetic-activated cell sorting (MACS) system.
-
Th17 Differentiation: Isolated naïve CD4+ T cells (1.0 × 10^6 cells/ml) were cultured in RPMI 1640 medium supplemented with 10% FBS, 1% penicillin/streptomycin, and Th17-polarizing cytokines (e.g., IL-6 and TGF-β) in the presence of anti-CD3 and anti-CD28 antibodies. LCB 03-0110 was added at various concentrations at the beginning of the culture.
-
IL-17A Measurement: After 3-4 days of culture, the supernatant was collected, and the concentration of IL-17A was measured by ELISA according to the manufacturer's instructions.
In Vitro Kinase Assays
-
Assay Principle: The inhibitory activity of LCB 03-0110 against specific tyrosine kinases was determined using in vitro kinase assays. These assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide by the kinase.
-
General Protocol: Recombinant active kinase was incubated with a specific substrate, ATP (often at a concentration near the Km for ATP), and varying concentrations of LCB 03-0110 in a reaction buffer. The reaction was allowed to proceed for a defined period at a specific temperature and then stopped. The amount of phosphorylated substrate was quantified, often using a fluorescence- or luminescence-based method. The IC50 value was calculated from the dose-response curve.
Signaling Pathway Diagrams
Caption: LCB 03-0110 inhibits the MAPK signaling pathway.
Caption: LCB 03-0110 inhibits the JAK/STAT3 signaling pathway.
Caption: LCB 03-0110 inhibits DDR/Src signaling in fibroblasts.
References
- 1. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. LCB 03-0110 dihydrochloride | Src | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for LCB 03-0110 Dihydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCB 03-0110 dihydrochloride (B599025) is a potent, ATP-competitive, multi-tyrosine kinase inhibitor.[1][2][3] It is a thienopyridine derivative that has demonstrated significant inhibitory activity against a range of kinases, including the Discoidin Domain Receptor (DDR) family (DDR1 and DDR2), c-Src family kinases, Bruton's tyrosine kinase (Btk), Spleen tyrosine kinase (Syk), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6] Its action on these targets makes it a valuable tool for studying cellular processes such as proliferation, migration, inflammation, and fibrosis.[2][4] These notes provide detailed protocols for utilizing LCB 03-0110 dihydrochloride in various cell culture assays.
Mechanism of Action
This compound primarily functions by binding to the ATP-binding site of target kinases, preventing their phosphorylation and subsequent activation.[7] This inhibition disrupts downstream signaling cascades involved in various pathological and physiological processes. For instance, its inhibition of DDR1 and DDR2, receptors for collagen, can modulate cell adhesion, migration, and extracellular matrix remodeling.[8] Furthermore, by targeting c-Src, Btk, and Syk, LCB 03-0110 can interfere with immune cell signaling and inflammatory responses.[4] Its anti-angiogenic properties are attributed to the inhibition of VEGFR-2 and JAK/STAT3 signaling.[7]
Caption: this compound inhibits multiple tyrosine kinases.
Data Presentation
In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Notes |
| c-Src | 1.3 | Potent inhibition.[5] |
| DDR2 (active form) | 6 | More inhibitory to the active form.[1][2][6] |
| Lck | 7 | [3] |
| DDR2 (non-activated) | 145 | [1][2][6] |
| DDR1 (autophosphorylation) | 164 | In HEK293 cells overexpressing DDR1b.[1][2][6] |
| DDR2 (autophosphorylation) | 171 | In HEK293 cells overexpressing DDR2.[1][2][6] |
Cellular Assays
| Cell Line | Assay | IC50 / Effect |
| CNE2, HONE1, CNE1, SUNE1 (NPC cell lines) | Cytotoxicity | IC50 values of 1.97, 3.71, 2.06, and 3.95 µM, respectively.[1] |
| Primary Dermal Fibroblasts | Proliferation and Migration (TGF-β1 induced) | Suppressed.[4] |
| J774A.1 Macrophages | Migration and Inflammatory Markers (LPS-induced) | Inhibited cell migration and synthesis of NO, iNOS, COX-2, and TNF-α.[4] |
| HCE-2 | Inflammation (LPS or poly(I:C) induced) | Significantly suppressed phosphorylation of p38 and ERK, and reduced IL-6 and IL-8 expression.[9] |
| Th17 cells | IL-17A expression | Notably decreased in a dose-dependent manner.[9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., B35 rat neuroblastoma cells)[10]
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.[10] Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol 2: Western Blot Analysis for Protein Phosphorylation
This protocol is used to determine the effect of LCB 03-0110 on the phosphorylation of target proteins like ERK and p38.[9]
Materials:
-
This compound
-
Cell line of interest (e.g., HCE-2 cells)[9]
-
Stimulant (e.g., LPS or poly(I:C))[9]
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of LCB 03-0110 for a specified time (e.g., 30 minutes) before stimulating with an agonist (e.g., 1 µg/mL LPS) for the desired duration.[9]
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein to the total protein.
Protocol 3: Cell Migration Assay (Wound Healing Assay)
This protocol assesses the effect of LCB 03-0110 on cell migration.
Materials:
-
This compound
-
Cell line of interest (e.g., primary dermal fibroblasts)[4]
-
6-well or 12-well cell culture plates
-
Sterile pipette tips (p200)
-
Microscope with a camera
Procedure:
-
Create a Monolayer: Seed cells in a culture plate and grow them to full confluency.
-
Create a "Wound": Use a sterile p200 pipette tip to create a straight scratch in the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of LCB 03-0110.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure.
Caption: LCB 03-0110 inhibits collagen-induced DDR1/2 autophosphorylation.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Products | DC Chemicals [dcchemicals.com]
- 4. LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Src | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. karger.com [karger.com]
- 9. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discoidin Domain Receptor 1 is a therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LCB 03-0110 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCB 03-0110 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of the c-Src kinase family.[1][2][3] It also demonstrates significant inhibitory activity against the discoidin domain receptor 2 (DDR2) family of tyrosine kinases, Bruton's tyrosine kinase (BTK), and Spleen tyrosine kinase (Syk).[1][2][3] Its mechanism of action involves the suppression of signaling pathways that are crucial for the activation of macrophages and fibroblasts.[4] This has implications for its potential therapeutic use in conditions characterized by fibro-inflammation and aberrant cellular proliferation and migration.[4][5] Research has shown its efficacy in suppressing scar formation in wound healing models.[3][4]
Chemical Properties
A summary of the key chemical and physical properties of LCB 03-0110 dihydrochloride is provided in the table below.
| Property | Value |
| Molecular Weight | 490.45 g/mol [6] |
| Formula | C₂₄H₂₃N₃O₂S·2HCl[6] |
| CAS Number | 1962928-28-4[6] |
| Purity | ≥98% (HPLC)[6] |
| Appearance | White solid[1] |
Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Water, sterile, nuclease-free
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.90 mg of the compound. Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis for the most accurate calculations.[6]
-
Solvent Addition: Add the appropriate volume of sterile DMSO to the tube containing the powder. For 4.90 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly for several minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication is recommended to aid dissolution.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 3 years (powder) or at -80°C for up to 1 year (in solvent).[1]
Solubility Data:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 49.05[3][6] | 100[3][6] |
| DMSO | 30 - 49.05[1][3][6] | 61.17 - 100[1][3][6] |
Reconstitution Calculator Guide:
To easily calculate the required volume of solvent for a desired concentration, you can use the following formula:
Volume (mL) = [Mass (mg) / (Molecular Weight ( g/mol ) x Concentration (mM))] * 1000
Experimental Protocols
General Workflow for In Vitro Cell-Based Assays
The following is a generalized workflow for utilizing the this compound stock solution in cell-based experiments.
Caption: General workflow for in vitro cell-based assays using LCB 03-0110.
Inhibition of Fibroblast Activation (TGF-β1 Induced)
This protocol describes how to assess the inhibitory effect of LCB 03-0110 on the activation of fibroblasts induced by Transforming Growth Factor-beta 1 (TGF-β1).
-
Cell Culture: Plate primary dermal fibroblasts in appropriate culture vessels and grow to 70-80% confluency.
-
Starvation: Serum-starve the cells for 24 hours prior to treatment.
-
Treatment:
-
Pre-treat the cells with varying concentrations of LCB 03-0110 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.
-
Induce fibroblast activation by adding TGF-β1 (e.g., 10 ng/mL) to the culture medium.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis: Analyze markers of fibroblast activation, such as α-smooth muscle actin (α-SMA) expression, by Western blot or immunofluorescence. Proliferation and migration can be assessed using appropriate assays.[4][5]
Signaling Pathways
This compound exerts its effects by inhibiting key signaling molecules. The diagram below illustrates its inhibitory action on pathways initiated by TGF-β1 and Lipopolysaccharide (LPS).
Caption: LCB 03-0110 inhibits key kinases in fibroblast and macrophage activation pathways.
Stability and Storage
For optimal stability, this compound powder should be desiccated at room temperature.[6] As a powder, it is stable for at least 3 years when stored at -20°C.[1] Once reconstituted in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to 1 year.[1] It is important to avoid multiple freeze-thaw cycles to maintain the integrity of the compound.
Safety Precautions
This compound is intended for laboratory research use only.[6] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).[7]
References
- 1. This compound | Src | TargetMol [targetmol.com]
- 2. This compound (5592) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 4. LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bio-techne.com [bio-techne.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols: LCB 03-0110 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Product Information
LCB 03-0110 dihydrochloride (B599025) is a potent, small-molecule inhibitor targeting multiple tyrosine kinases. It is recognized for its significant role in modulating inflammatory responses and fibrotic processes. Its dual inhibitory action on key signaling pathways makes it a valuable tool for research in oncology, inflammation, and neurodegenerative diseases.
Chemical Properties:
| Property | Value |
| IUPAC Name | 3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol;dihydrochloride[1] |
| Molecular Formula | C₂₄H₂₃N₃O₂S·2HCl[2] |
| Molecular Weight | 490.45 g/mol [1][2] |
| CAS Number | 1962928-28-4[2][3] |
Solubility of LCB 03-0110 Dihydrochloride in DMSO
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of this compound for in vitro and in vivo studies.[4][5] The following table summarizes the reported solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Instructions |
| DMSO | 30 mg/mL[3] | 61.17 mM[3] | Sonication is recommended to aid dissolution.[3] |
| DMSO | 49.05 mg/mL[2] | 100 mM[2] | N/A |
Application Notes
Mechanism of Action and Biological Activity
This compound is a multi-targeted kinase inhibitor. Its primary targets include:
-
c-Src Kinase: It is a potent inhibitor of c-Src kinase with an IC₅₀ of 1.3 nM.[2][3]
-
Discoidin Domain Receptors (DDRs): It is a potent inhibitor of the DDR family of tyrosine kinases, including DDR1 and DDR2.[3][6] Deregulation of DDRs is implicated in fibrosis, atherosclerosis, and cancer.[6]
-
Other Kinases: It also demonstrates strong inhibitory activity against Bruton's tyrosine kinase (BTK), spleen tyrosine kinase (Syk), and vascular endothelial growth factor receptor 2 (VEGFR2).[2][7]
This compound has been shown to suppress the activation of macrophages induced by lipopolysaccharide (LPS) and the activation of fibroblasts induced by transforming growth factor-β1 (TGF-β1) in vitro.[2][3] In vivo studies have demonstrated its ability to inhibit the activation of macrophages and fibroblasts, leading to the suppression of scar formation in wound healing models.[2][3][7]
Research Applications
Given its mechanism of action, this compound is a valuable tool for investigating a range of biological processes and diseases, including:
-
Anti-inflammatory and Anti-fibrotic Studies: Its ability to inhibit macrophage and fibroblast activation makes it suitable for studying fibrosis and inflammatory diseases.[7]
-
Oncology Research: As an inhibitor of DDRs and VEGFR-2, it can be used to study cancer cell proliferation, adhesion, and matrix remodeling.[6] It has also been investigated for its anti-angiogenic activity by targeting VEGFR-2 and JAK/STAT3 signaling.[8][9]
-
Neurodegenerative Disease Research: DDR1 has been identified as a therapeutic target in neurodegenerative diseases, and LCB 03-0110 has been used to study its role in this context.[4]
-
Ophthalmology: Studies have explored its anti-inflammatory effects on human corneal epithelial cells, suggesting its potential for treating dry eye disease.[8]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 490.45 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weighing the Compound: Accurately weigh out 1 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Adding the Solvent: Add 203.9 µL of anhydrous DMSO to the microcentrifuge tube containing the compound. This volume is calculated based on the molecular weight to achieve a 10 mM concentration.
-
Dissolution:
-
Cap the tube securely and vortex for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[3] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
For short-term storage (up to a few days), store the stock solution at 4°C.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for up to one year.[3]
-
General Protocol for Use in Cell-Based Assays
This protocol provides a general guideline for using the this compound stock solution in cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Cells of interest cultured in multi-well plates
Procedure:
-
Prepare Working Solutions:
-
Thaw the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired concentration of this compound (or vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period according to your experimental design.
-
Downstream Analysis: Following incubation, proceed with your planned downstream analyses, such as cell viability assays, protein expression analysis (e.g., Western blot), or cytokine secretion measurements (e.g., ELISA).
Diagrams
Signaling Pathways of LCB 03-0110
Caption: Inhibitory signaling pathways of LCB 03-0110.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for stock solution preparation.
References
- 1. This compound | C24H25Cl2N3O2S | CID 121513872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. This compound | Src | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Discoidin Domain Receptor 1 is a therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US10370360B2 - Small-molecule inhibitors targeting discoidin domain receptor 1 and uses thereof - Google Patents [patents.google.com]
- 7. LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for LCB 03-0110 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
LCB 03-0110 is a multi-tyrosine kinase inhibitor targeting Discoidin Domain Receptors (DDR1/2), c-Src family kinases, and Janus kinase (JAK).[1][2] Preclinical studies in various mouse models have demonstrated its therapeutic potential in a range of diseases, including neurodegenerative disorders, inflammatory skin conditions, and cancer.[1][3][4] These application notes provide a comprehensive overview of the administration of LCB 03-0110 in mouse models, summarizing key quantitative data and detailing experimental protocols to facilitate reproducible research.
Mechanism of Action
LCB 03-0110 exerts its biological effects by competitively binding to the ATP-binding site of several kinases, thereby inhibiting their activity.[1] Key targets include DDR1, DDR2, c-Src, TIE-2, and VEGFR-2.[1][2] This multi-targeted inhibition allows LCB 03-0110 to modulate several signaling pathways involved in cell proliferation, migration, inflammation, and angiogenesis.[1][5] For instance, it has been shown to suppress VEGFR-2 and JAK/STAT3 signaling, which are crucial for tumor angiogenesis.[1] In neurodegenerative models, its inhibition of DDR1 is thought to enhance autophagy and reduce the accumulation of neurotoxic proteins.[2][4]
Caption: LCB 03-0110 Mechanism of Action.
Data Summary
The following tables summarize the quantitative data from key studies involving the administration of LCB 03-0110 in mouse models.
Table 1: Pharmacokinetics of LCB 03-0110 in Mice
| Parameter | Value | Mouse Strain | Administration Route | Reference |
| Brain Penetration (Plasma:Brain Ratio) | 12% | C57BL/6J | Intraperitoneal | [6] |
Table 2: Efficacy of LCB 03-0110 in a Mouse Model of Allergic Contact Dermatitis
| Treatment Group | Ear Swelling Reduction (%) | Epidermal Thickness Reduction (%) | IL-1β Reduction (%) | TNF-α Reduction (%) | IFN-γ Reduction (%) | Reference |
| LCB 03-0110 (topical) | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent | [3] |
Table 3: Efficacy of LCB 03-0110 in Neurodegenerative Disease Mouse Models
| Mouse Model | LCB 03-0110 Dose (mg/kg, IP) | Treatment Duration | Key Findings | Reference |
| TgAPP (Alzheimer's) | 1.25 and 2.5 | 21 days | Reduced p-tau and Aβ levels | [4] |
| α-synuclein LV gene transfer (Parkinson's) | 2.5 | 21 days | Reduced pDDR1 and human α-synuclein levels | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Allergic Contact Dermatitis (ACD) Model
This protocol describes the induction of ACD and treatment with topical LCB 03-0110.[3]
Materials:
-
Mice: Female BALB/c mice.
-
Sensitizing Agent: Oxazolone (B7731731).
-
Test Compound: LCB 03-0110 dissolved in a suitable vehicle.
-
Control Compounds: Tacrolimus (FK506) and triamcinolone (B434) acetonide.
Workflow:
Caption: Allergic Contact Dermatitis Experimental Workflow.
Procedure:
-
Sensitization: On day 0, sensitize mice by applying a solution of oxazolone to a shaved area of the abdomen.
-
Challenge: On day 5, challenge the mice by applying oxazolone to the right ear to induce an inflammatory response.
-
Treatment: Begin topical application of LCB 03-0110, tacrolimus, or triamcinolone acetonide to the affected ear, as per the study design (e.g., once or twice daily).
-
Endpoint Measurement: At the end of the treatment period, measure ear swelling using a caliper. Euthanize the mice and collect ear tissue for histological analysis of epidermal thickness and for measuring the levels of inflammatory cytokines (e.g., IL-1β, TNF-α, and IFN-γ) via ELISA or other appropriate methods.
Protocol 2: Neurodegenerative Disease Models
This protocol outlines the administration of LCB 03-0110 in transgenic mouse models of neurodegeneration.[4]
Materials:
-
Mice:
-
TgAPP mice (model for Alzheimer's disease).
-
α-synuclein lentivirus (LV) gene transfer C57BL/6J mice (model for Parkinson's disease).
-
-
Test Compound: LCB 03-0110 dihydrochloride (B599025) dissolved in DMSO.
-
Vehicle Control: DMSO.
Workflow:
Caption: Neurodegeneration Experimental Workflow.
Procedure:
-
Animal Models:
-
For the Alzheimer's model, use aged TgAPP mice.
-
For the Parkinson's model, unilaterally inject LV-α-synuclein into the substantia nigra of C57BL/6J mice and allow for expression for 21 days.
-
-
Treatment: Administer LCB 03-0110 (at doses of 1.25, 2.5, or 5.0 mg/kg) or an equivalent volume of DMSO via daily intraperitoneal (IP) injections.
-
Treatment Duration: Continue the treatment for a period of 7 or 21 consecutive days.
-
Post-Treatment Analysis: Following the treatment period, euthanize the mice and collect brain tissue.
-
Perform Western blot analysis on brain lysates to quantify levels of phosphorylated DDR1, phosphorylated tau, amyloid-beta, and alpha-synuclein.
-
Conduct immunohistochemical staining to assess neuroinflammation by measuring markers such as GFAP (for astrocytes) and IBA1 (for microglia).
-
Protocol 3: Wound Healing Model
This protocol details the use of topical LCB 03-0110 in a rabbit ear excisional wound model, which can be adapted for mice.[5]
Materials:
-
Animals: New Zealand White rabbits (protocol adaptable for mice).
-
Wound Creation: Dermal punch to create full-thickness excisional wounds.
-
Test Compound: LCB 03-0110 formulated for topical application.
Procedure:
-
Wound Creation: Create full-thickness excisional wounds on the ears of the animals.
-
Treatment: Apply topical LCB 03-0110 to the wounds.
-
Endpoint Measurement: Monitor wound closure over time. At the end of the study, collect wound tissue to assess the accumulation of myofibroblasts and macrophages and to evaluate hypertrophic scar formation.
Safety and Toxicology
LCB 03-0110 has been shown to be non-toxic to human corneal epithelial cells and murine T helper 17 cells in vitro.[7][8] In a mouse model of allergic contact dermatitis, prolonged topical application of LCB 03-0110 did not induce skin atrophy, a common side effect of steroidal agents.[3]
Conclusion
LCB 03-0110 is a promising multi-tyrosine kinase inhibitor with demonstrated efficacy in various preclinical mouse models. The protocols and data presented in these application notes provide a valuable resource for researchers investigating the therapeutic potential of LCB 03-0110. Further studies are warranted to continue elucidating its mechanisms of action and to evaluate its efficacy and safety in additional disease models.
References
- 1. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Topical administration of the pan-Src kinase inhibitors, dasatinib and LCB 03-0110, prevents allergic contact dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discoidin Domain Receptor 1 is a therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multikinase Abl/DDR/Src Inhibition Produces Optimal Effects for Tyrosine Kinase Inhibition in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 8. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-CB 03-0110 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-CB 03-0110 is a potent, multi-tyrosine kinase inhibitor with significant anti-inflammatory properties, making it a valuable tool for neuroinflammation research. It effectively targets key signaling molecules implicated in the inflammatory cascade within the central nervous system (CNS). This document provides detailed application notes and experimental protocols for utilizing L-CB 03-0110 to investigate and modulate neuroinflammatory processes.
Mechanism of Action: L-CB 03-0110 exerts its anti-inflammatory effects by inhibiting several tyrosine kinases, including Discoidin Domain Receptors (DDR1 and DDR2), Bruton's tyrosine kinase (BTK), and members of the c-Src kinase family.[1] By targeting these upstream kinases, L-CB 03-0110 can effectively suppress the activation of downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade (p38 and ERK), which are crucial for the production of pro-inflammatory mediators.[2][3]
Data Presentation
Table 1: In Vitro Efficacy of L-CB 03-0110
| Target Kinase | IC50 Value | Assay Type | Reference |
| c-Src | 1.3 nM | Enzymatic Assay | [1] |
| DDR2 (active form) | 6 nM | Enzymatic Assay | [4] |
| DDR2 (non-activated) | 145 nM | Enzymatic Assay | [4] |
| DDR1 | 164 nM | Cell-Based Autophosphorylation Assay | [4] |
| DDR2 | 171 nM | Cell-Based Autophosphorylation Assay | [4] |
Table 2: In Vivo Effects of L-CB 03-0110 in a Mouse Model of Neuroinflammation
| Animal Model | Treatment Protocol | Key Findings | Reference |
| α-synuclein induced neuroinflammation | 2.5 mg/kg L-CB 03-0110, daily I.P. injection for 21 days | Significant reduction in GFAP (astrogliosis marker) and IBA-1 (microgliosis marker) staining in the hippocampus and cortex. | [5] |
Signaling Pathways and Experimental Workflow
Experimental Protocols
In Vitro Protocol: Inhibition of LPS-Induced Microglial Activation
This protocol details the use of L-CB 03-0110 to inhibit the activation of primary microglia or BV-2 microglial cells stimulated with lipopolysaccharide (LPS).
Materials:
-
L-CB 03-0110 dihydrochloride (B599025) (soluble in DMSO and water)[2]
-
Primary microglia or BV-2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
LPS (from E. coli O111:B4)
-
Phosphate Buffered Saline (PBS)
-
Reagents for Western blotting and ELISA
Procedure:
-
Cell Culture:
-
Culture primary microglia or BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for cytokine analysis) and allow them to adhere overnight.
-
-
L-CB 03-0110 Preparation and Treatment:
-
Prepare a stock solution of L-CB 03-0110 in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 0.1, 1, 10 µM) in serum-free DMEM.
-
Pre-treat the cells with the diluted L-CB 03-0110 for 1-2 hours before LPS stimulation.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
After pre-treatment with L-CB 03-0110, add LPS to the cell culture medium to a final concentration of 100 ng/mL to 1 µg/mL.
-
Incubate the cells for the desired time period (e.g., 24 hours for cytokine analysis, 15-60 minutes for phosphorylation studies).
-
-
Endpoint Analysis:
-
Western Blot for p-p38 and p-ERK:
-
After the desired stimulation time, lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p38, p38, phospho-ERK, ERK, and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
ELISA for IL-6 and TNF-α:
-
Collect the cell culture supernatant.
-
Perform ELISA for IL-6 and TNF-α according to the manufacturer's instructions.
-
Read the absorbance at 450 nm and calculate the cytokine concentrations based on a standard curve.
-
-
In Vivo Protocol: Amelioration of LPS-Induced Neuroinflammation in Mice
This protocol describes the administration of L-CB 03-0110 to a mouse model of LPS-induced systemic inflammation, which leads to neuroinflammation.
Materials:
-
L-CB 03-0110 dihydrochloride
-
Vehicle for injection (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)[2]
-
LPS (from E. coli O111:B4)
-
C57BL/6 mice (8-10 weeks old)
-
Sterile saline
-
Reagents for immunohistochemistry
Procedure:
-
Animal Model:
-
Acclimatize mice for at least one week before the experiment.
-
Induce neuroinflammation by a single intraperitoneal (I.P.) injection of LPS (e.g., 1-5 mg/kg).
-
-
L-CB 03-0110 Preparation and Administration:
-
Behavioral and Histological Analysis:
-
At the end of the treatment period, perform behavioral tests to assess sickness behavior or cognitive function if desired.
-
Perfuse the mice with PBS followed by 4% paraformaldehyde (PFA).
-
Collect the brains and post-fix in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution.
-
Section the brains using a cryostat or vibratome.
-
-
Immunohistochemistry for IBA-1 and GFAP:
-
Perform immunohistochemical staining on the brain sections using primary antibodies against IBA-1 (microglia marker) and GFAP (astrocyte marker).
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Mount the sections and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity or the number of positive cells in specific brain regions (e.g., hippocampus, cortex) to assess the extent of neuroinflammation.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. LCB 03-0110 dihydrochloride | Src | TargetMol [targetmol.com]
- 3. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of LCB 03-0110 in Dry Eye Disease Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dry eye disease (DED) is a prevalent and complex ocular surface disorder characterized by a loss of tear film homeostasis and accompanied by ocular symptoms. Inflammation is a core mechanism in the pathogenesis of DED.[1] LCB 03-0110, a multi-tyrosine kinase inhibitor, has emerged as a promising therapeutic candidate for DED due to its potent anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for studying the effects of LCB 03-0110 in the context of DED research, based on preclinical findings.
Mechanism of Action
LCB 03-0110 exerts its anti-inflammatory effects in DED models by targeting key signaling pathways in corneal epithelial cells and T helper 17 (Th17) cells.[1]
In human corneal epithelial (HCE-2) cells, LCB 03-0110 significantly suppresses the phosphorylation of p38 and ERK, two key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is activated by inflammatory stimuli such as lipopolysaccharide (LPS) and polyinosinic:polycytidylic acid (poly(I:C)), leading to the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[1] By inhibiting p38 and ERK phosphorylation, LCB 03-0110 effectively reduces the expression of these inflammatory mediators.[1]
Furthermore, in murine Th17 cells, which play a crucial role in ocular surface inflammation, LCB 03-0110 markedly decreases the expression of IL-17A in a dose-dependent manner.[1] The differentiation of Th17 cells and production of IL-17A are driven by cytokines such as IL-6 and TGF-β.[1] LCB 03-0110 has been shown to suppress TGF-β1-induced fibroblast activation and IL-6-induced STAT3 transcription in other cell types, suggesting a potential mechanism for its inhibition of Th17 differentiation.[1]
LCB 03-0110 is a potent inhibitor of several tyrosine kinases, including c-Src, Btk, Syk, VEGFR-2, and Discoidin Domain Receptors (DDR1 and DDR2).[3][4] Its ability to inhibit multiple kinases involved in inflammatory and angiogenic pathways contributes to its therapeutic potential in DED.[2][5]
Signaling Pathway
Caption: Mechanism of action of LCB 03-0110 in corneal epithelial and Th17 cells.
Experimental Protocols
In Vitro Anti-inflammatory Effects on Human Corneal Epithelial (HCE-2) Cells
This protocol is designed to assess the ability of LCB 03-0110 to suppress inflammatory responses in corneal epithelial cells.
a. Cell Culture and Treatment:
-
Culture HCE-2 cells in keratinocyte serum-free medium (KSFM).[1]
-
Seed the cells and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of LCB 03-0110, a vehicle control, and other comparators (e.g., tacrolimus, tofacitinib) for 1 hour.[1]
-
Induce inflammation by adding lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly(I:C)).[1]
-
Incubate for a specified period (e.g., 24 hours for cytokine analysis, shorter times for phosphorylation analysis).
b. Western Blotting for p38 and ERK Phosphorylation:
-
After treatment, lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated p38, total p38, phosphorylated ERK, and total ERK.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.[1]
c. ELISA for IL-6 and IL-8 Secretion:
-
Collect the cell culture supernatants after treatment.
-
Measure the concentrations of IL-6 and IL-8 using commercially available ELISA kits according to the manufacturer's instructions.[1]
In Vitro Effects on Murine T helper 17 (Th17) Cell Differentiation
This protocol evaluates the impact of LCB 03-0110 on the differentiation of naive T cells into pro-inflammatory Th17 cells.
a. Naive CD4+ T Cell Isolation and Differentiation:
-
Isolate naive CD4+ T cells from the spleens of mice using magnetic-activated cell sorting (MACS).[1]
-
Culture the isolated cells in RPMI medium supplemented with 10% FBS and 1% penicillin/streptomycin.[1]
-
Induce Th17 differentiation by adding anti-CD3 and anti-CD28 antibodies, along with IL-6 and TGF-β.[1]
-
Simultaneously treat the cells with different concentrations of LCB 03-0110 or control compounds.
-
Incubate for 3-4 days.
b. ELISA for IL-17A Production:
-
Collect the culture supernatants.
-
Quantify the concentration of IL-17A using a specific ELISA kit.[1]
Cytotoxicity Assay
It is crucial to determine the non-toxic concentration range of LCB 03-0110 in the cell types being studied.
-
Seed HCE-2 cells or freshly isolated naive CD4+ T cells in 96-well plates.
-
Treat the cells with a range of LCB 03-0110 concentrations for 24-72 hours.[1][6]
-
Assess cell viability using a standard method, such as the MTT or CCK-8 assay.[1]
Experimental Workflow
Caption: Workflow for in vitro studies of LCB 03-0110 in DED models.
Data Presentation
Table 1: Effect of LCB 03-0110 on Inflammatory Cytokine Secretion in HCE-2 Cells
| Treatment | IL-6 Expression | IL-8 Expression |
| Control | Baseline | Baseline |
| LPS/poly(I:C) | Increased | Increased |
| LCB 03-0110 + LPS/poly(I:C) | Significantly Reduced | Significantly Reduced |
| Tofacitinib (B832) + LPS/poly(I:C) | No significant reduction | No significant reduction |
| Tacrolimus + LPS/poly(I:C) | No significant reduction | No significant reduction |
| Data summarized from findings indicating LCB 03-0110's unique efficacy in this cell model compared to other anti-inflammatory drugs.[1] |
Table 2: Effect of LCB 03-0110 on IL-17A Secretion in Differentiating Th17 Cells
| Treatment Concentration (µM) | LCB 03-0110 | Tofacitinib | Tacrolimus |
| 0.003 | Dose-dependent decrease | - | Almost complete decrease |
| >1 | Dose-dependent decrease | Decreased | Almost complete decrease |
| ≤1 | Dose-dependent decrease | Increased | Almost complete decrease |
| This table summarizes the dose-dependent effects of LCB 03-0110 on IL-17A production in contrast to tofacitinib and tacrolimus.[1] |
Table 3: Cytotoxicity Profile of LCB 03-0110
| Cell Type | Cytotoxicity |
| HCE-2 | Non-toxic at effective concentrations |
| Th17 Cells | Non-toxic at effective concentrations |
| LCB 03-0110 was found to be non-toxic to both HCE-2 and Th17 cells at the concentrations used in the anti-inflammatory assays.[1][7] |
Conclusion
LCB 03-0110 demonstrates significant potential as a therapeutic agent for dry eye disease by effectively targeting key inflammatory pathways in corneal epithelial and Th17 cells.[1] The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of LCB 03-0110 in preclinical DED models. Future in vivo studies are warranted to validate these promising in vitro findings.[6]
References
- 1. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. LCB 03-0110 dihydrochloride | Src | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells [kjpp.net]
- 7. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of LCB 03-0110-Treated Cells
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to perform Western blot analysis on cells treated with LCB 03-0110, a multi-tyrosine kinase inhibitor. This document outlines the mechanism of action of LCB 03-0110, its impact on key signaling pathways, and step-by-step procedures for cell culture, treatment, protein extraction, and immunoblotting to assess the compound's effects on target protein expression and phosphorylation.
Introduction to LCB 03-0110
LCB 03-0110 is a potent, orally available small molecule that functions as a multi-tyrosine kinase inhibitor. Its primary targets include Discoidin Domain Receptors (DDR1 and DDR2), c-Src family kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] Additionally, it has been shown to inhibit Janus Kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[4] The mechanism of action involves competitive binding to the ATP-binding site of these kinases, thereby inhibiting their activity.[3][4] LCB 03-0110 has demonstrated anti-angiogenic, anti-inflammatory, and anti-fibrotic properties, making it a compound of interest for various therapeutic areas.[1][4]
Key Signaling Pathways Affected by LCB 03-0110
Treatment of cells with LCB 03-0110 is expected to modulate several downstream signaling pathways. Western blot analysis is an ideal method to quantify these changes. Key pathways and proteins to investigate include:
-
DDR1/2 Signaling: LCB 03-0110 inhibits collagen-induced autophosphorylation of DDR1 and DDR2.[3][5]
-
c-Src and Downstream Effectors: As a potent c-Src inhibitor (IC50 = 1.3 nM), LCB 03-0110 is expected to reduce the phosphorylation of Src and its downstream targets like Focal Adhesion Kinase (FAK) and Akt.[1][6]
-
VEGFR-2 Signaling: The compound inhibits VEGF-induced signaling, which can be monitored by assessing the phosphorylation of VEGFR-2 and downstream kinases like ERK and Akt.[4]
-
JAK/STAT3 Pathway: LCB 03-0110 has been shown to inhibit the JAK/STAT3 signaling cascade.[4]
-
MAPK Pathway: LCB 03-0110 significantly suppresses the phosphorylation of p38 and ERK in response to inflammatory stimuli.[7]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of LCB 03-0110 on various kinases and its effects on protein expression and phosphorylation as determined by Western blot analysis in published studies.
Table 1: IC50 Values of LCB 03-0110 for Key Kinase Targets
| Target Kinase | IC50 Value | Cell Line/System | Reference |
| c-Src | 1.3 nM | In vitro kinase assay | [6] |
| DDR1b (autophosphorylation) | 164 nM | HEK293 | [3][5] |
| DDR2 (autophosphorylation) | 171 nM | HEK293 | [3][5] |
| Active DDR2 | 6 nM | In vitro kinase assay | [3][8] |
| Non-activated DDR2 | 145 nM | In vitro kinase assay | [3][8] |
Table 2: Effects of LCB 03-0110 on Protein Phosphorylation and Expression
| Cell Line | Stimulant | Target Protein | Effect of LCB 03-0110 | Concentration | Reference |
| Human Corneal Epithelial (HCE-2) cells | LPS or poly(I:C) | Phospho-ERK | Significant decrease | 3-9 µM | [7] |
| Human Corneal Epithelial (HCE-2) cells | LPS or poly(I:C) | Phospho-p38 | Significant decrease | 3-9 µM | [7] |
| Human Corneal Epithelial (HCE-2) cells | LPS or poly(I:C) | IL-6 Expression | Dose-dependent decrease | Not specified | [7] |
| Human Corneal Epithelial (HCE-2) cells | LPS or poly(I:C) | IL-8 Expression | Dose-dependent decrease | Not specified | [7] |
| Primary Dermal Fibroblasts | TGF-β1 and Type I Collagen | α-Smooth Muscle Actin | Decreased expression | Not specified | [1] |
| Primary Dermal Fibroblasts | TGF-β1 and Type I Collagen | Phospho-Akt1 | Decreased activation | Not specified | [1] |
| Primary Dermal Fibroblasts | TGF-β1 and Type I Collagen | Phospho-FAK | Decreased activation | Not specified | [1] |
| J774A.1 Macrophages | LPS | iNOS | Inhibited synthesis | Not specified | [1] |
| J774A.1 Macrophages | LPS | COX-2 | Inhibited synthesis | Not specified | [1] |
| J774A.1 Macrophages | LPS | TNF-α | Inhibited synthesis | Not specified | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: LCB 03-0110 inhibits key tyrosine kinases at the cell membrane and in the cytoplasm.
Caption: A stepwise workflow for Western blot analysis after LCB 03-0110 treatment.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of treatment.
-
Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.
-
Serum Starvation (Optional): To reduce basal levels of protein phosphorylation, you may replace the growth medium with a serum-free or low-serum medium for 8-24 hours prior to treatment.[7]
-
LCB 03-0110 Treatment:
-
Prepare a stock solution of LCB 03-0110 in DMSO.[6]
-
Dilute the stock solution to the desired final concentrations (e.g., 0.3, 1, 3, 9 µM) in the appropriate cell culture medium.[7]
-
Remove the old medium from the cells and add the medium containing LCB 03-0110.
-
Incubate for the desired pre-treatment time (e.g., 30 minutes).[7]
-
-
Stimulation:
-
If investigating the inhibitory effect of LCB 03-0110 on a specific signaling pathway, add the appropriate stimulant (e.g., LPS, poly(I:C), VEGF, TGF-β1) to the medium.
-
Incubate for the optimal time to induce the phosphorylation or expression of the target protein (e.g., 2 hours for phospho-ERK, 3 hours for phospho-p38, 4 hours for IL-6 and IL-8 expression).[7]
-
Include appropriate controls: untreated cells, vehicle-treated cells (DMSO), and stimulant-only treated cells.
-
II. Protein Extraction
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins and transfer it to a new pre-chilled tube.
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or Bradford assay, according to the manufacturer's instructions.
-
Normalization: Use the protein concentrations to normalize the samples, ensuring equal loading for the Western blot.
IV. Western Blotting
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[7]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[7]
-
Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. For phosphoproteins, normalize to the total protein level.
-
References
- 1. LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LCB 03-0110 dihydrochloride | Src | TargetMol [targetmol.com]
- 7. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for LCB 03-0110 Dose-Response Curve Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the dose-response curve of LCB 03-0110, a multi-tyrosine kinase inhibitor. These guidelines are intended for researchers and scientists in the fields of pharmacology, cell biology, and drug development.
Introduction to LCB 03-0110
LCB 03-0110 is a potent, small-molecule multi-tyrosine kinase inhibitor.[1][2][3] It has been shown to target a range of kinases, including the Discoidin Domain Receptor (DDR) family (DDR1 and DDR2), Src family kinases (such as c-Src), Bruton's tyrosine kinase (Btk), Spleen tyrosine kinase (Syk), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][3] Additionally, LCB 03-0110 has demonstrated inhibitory effects on the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[4] Its multifaceted inhibitory profile gives it potential therapeutic applications in inflammatory diseases, cancer, and fibrosis.[1][2][3]
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of LCB 03-0110 from various in vitro and cell-based assays.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 Value | Assay Conditions |
| c-Src | 1.3 nM | In vitro kinase assay |
| DDR2 (active form) | 6 nM | In vitro kinase assay |
| DDR2 (non-activated) | 145 nM | In vitro kinase assay |
Table 2: Cell-Based Assay Activity
| Cell Line/Model | Endpoint Measured | IC50 / Effective Concentration |
| HEK293-DDR1b | DDR1 autophosphorylation | 164 nM |
| HEK293-DDR2 | DDR2 autophosphorylation | 171 nM |
| Human Corneal Epithelial (HCE-2) cells | IL-6 secretion (LPS-induced) | Dose-dependent reduction |
| Human Corneal Epithelial (HCE-2) cells | IL-8 secretion (LPS-induced) | Dose-dependent reduction |
| Human Corneal Epithelial (HCE-2) cells | p-ERK suppression | Significant at 3 µM - 9 µM |
| Human Corneal Epithelial (HCE-2) cells | p-P38 suppression | Significant at 3 µM - 9 µM |
| Murine Th17 cells | IL-17A expression | Dose-dependent suppression (3 nM - 9 µM) |
| J774A.1 macrophages | Cell migration | Inhibition observed |
| J774A.1 macrophages | Nitric oxide, iNOS, COX-2, TNF-α synthesis | Inhibition observed |
| Primary dermal fibroblasts | Proliferation and migration (TGF-β1 induced) | Suppression observed |
Signaling Pathways and Experimental Workflow
LCB 03-0110 Signaling Pathway Inhibition
LCB 03-0110 exerts its effects by inhibiting multiple signaling cascades initiated by various growth factors and inflammatory stimuli. The diagram below illustrates the key pathways targeted by LCB 03-0110.
References
- 1. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer [mdpi.com]
- 4. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. LCB 03-0110 dihydrochloride | Src | TargetMol [targetmol.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Pharmacokinetic Profiling of LCB03-0110
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCB03-0110 is a potent multi-kinase inhibitor with significant therapeutic potential.[1] It has demonstrated inhibitory activity against a range of tyrosine kinases, including c-Src, Bruton's tyrosine kinase (BTK), Spleen tyrosine kinase (Syk), and Discoidin Domain Receptor 2 (DDR2).[1] Furthermore, LCB03-0110 has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tie-2, key mediators of angiogenesis, and to interfere with the JAK/STAT3 and HIF/STAT3 signaling pathways.[2] This broad spectrum of activity suggests its utility in various pathological conditions, including fibrosis and cancer.[1][2]
These application notes provide a comprehensive overview of the methodologies for characterizing the pharmacokinetic profile of LCB03-0110. The following sections detail experimental protocols for in vitro and in vivo studies and provide templates for the presentation of key pharmacokinetic data.
Mechanism of Action: Signaling Pathways
LCB03-0110 exerts its biological effects by inhibiting multiple signaling cascades involved in cell growth, survival, and angiogenesis. A diagrammatic representation of the key pathways targeted by LCB03-0110 is provided below.
Pharmacokinetic Data Summary
A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of LCB03-0110 is critical for its development as a therapeutic agent. The following tables provide a structured format for summarizing its pharmacokinetic parameters.
Note: Specific quantitative data for LCB03-0110 are not publicly available. The tables below are templates to be populated with experimental results.
Table 1: In Vitro ADME Profile of LCB03-0110
| Parameter | Assay System | Result |
| Solubility | ||
| Aqueous Solubility (pH 7.4) | PBS | Data not available |
| Permeability | ||
| Caco-2 Permeability (Papp A→B) | Caco-2 cell monolayer | Data not available |
| Efflux Ratio (Papp B→A / Papp A→B) | Caco-2 cell monolayer | Data not available |
| Metabolic Stability | ||
| Microsomal Stability (t½) | Human Liver Microsomes | Data not available |
| Hepatocyte Stability (t½) | Human Hepatocytes | Data not available |
| Plasma Protein Binding | ||
| Human Plasma | Equilibrium Dialysis | Data not available |
| Mouse Plasma | Equilibrium Dialysis | Data not available |
| Rat Plasma | Equilibrium Dialysis | Data not available |
| CYP450 Inhibition | ||
| CYP1A2 (IC50) | Recombinant Human CYP | Data not available |
| CYP2C9 (IC50) | Recombinant Human CYP | Data not available |
| CYP2C19 (IC50) | Recombinant Human CYP | Data not available |
| CYP2D6 (IC50) | Recombinant Human CYP | Data not available |
| CYP3A4 (IC50) | Recombinant Human CYP | Data not available |
Table 2: In Vivo Pharmacokinetic Parameters of LCB03-0110
| Species | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (L/h/kg) | Vd (L/kg) | F (%) |
| Mouse | ||||||||
| i.v. | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | N/A | |
| p.o. | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Rat | ||||||||
| i.v. | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | N/A | |
| p.o. | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Dog | ||||||||
| i.v. | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | N/A | |
| p.o. | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 3: Tissue Distribution of LCB03-0110
| Species | Dose (mg/kg) & Route | Time Point (h) | Tissue:Plasma Ratio |
| Rat | i.v. | ||
| Brain | 0.12[2] | ||
| Lung | Data not available | ||
| Heart | Data not available | ||
| Liver | Data not available | ||
| Kidney | Data not available | ||
| Spleen | Data not available |
Experimental Protocols
Detailed methodologies for key pharmacokinetic experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and analytical instrumentation.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolic degradation of LCB03-0110 in human liver microsomes.
Materials:
-
LCB03-0110
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile (B52724) with internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of LCB03-0110 in a suitable organic solvent (e.g., DMSO).
-
Pre-warm the human liver microsomes and NADPH regenerating system in phosphate buffer at 37°C.
-
Initiate the reaction by adding LCB03-0110 to the incubation mixture to a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of LCB03-0110 using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) from the slope of the natural log of the remaining parent compound concentration versus time.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of LCB03-0110 in rats following intravenous and oral administration.
Workflow:
Procedure:
-
House male Sprague-Dawley rats under standard laboratory conditions with free access to food and water.
-
For intravenous administration, cannulate the jugular vein of the rats. For oral administration, use oral gavage.
-
Administer LCB03-0110 at the desired dose.
-
Collect blood samples at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of LCB03-0110 in plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate the relevant parameters (Cmax, Tmax, AUC, t½, CL, Vd).
-
Calculate the oral bioavailability (F%) using the formula: F = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
References
Measuring the Brain Penetration of LCB 03-0110: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the brain penetration of LCB 03-0110, a multi-kinase inhibitor with therapeutic potential in neurodegenerative diseases and other conditions.[1][2][3][4] Understanding the extent to which LCB 03-0110 can cross the blood-brain barrier (BBB) is critical for its development as a centrally acting therapeutic. The following sections outline both in vivo and in vitro methodologies to quantify the brain-to-plasma concentration ratio and assess its central nervous system (CNS) exposure.
Introduction
LCB 03-0110 is a small molecule inhibitor targeting several tyrosine kinases, including Discoidin Domain Receptor 1 (DDR1), c-Src, and Janus kinase (JAK).[1][3] Its mechanism of action involves the modulation of signaling pathways implicated in neuroinflammation and the clearance of neurotoxic proteins, making it a promising candidate for neurodegenerative disorders.[2][3][4] Effective treatment of CNS diseases requires that therapeutic agents cross the blood-brain barrier (BBB) in sufficient concentrations to engage their targets. Therefore, accurate measurement of LCB 03-0110 brain penetration is a fundamental step in its preclinical and clinical development.
The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) are key parameters used to quantify brain penetration.[5][6] This document provides protocols for determining these values through in vivo studies in animal models and complementary in vitro BBB models.
Data Presentation
Quantitative Data on LCB 03-0110 Brain Penetration
| Parameter | Value | Species/Model | Dosing | Source |
| Plasma:Brain Ratio | 12% | Mouse | Not Specified | [7][8] |
| Brain/Serum Ratio | Varies with dose | APP Mice | 1.25, 2.5, 5, 10 mg/kg | [9] |
Note: The "Brain/Serum Ratio" from the patent is presented as "Area/IS Area" and reflects relative exposure. For precise Kp values, direct concentration measurements are required.
Signaling Pathways of LCB 03-0110
LCB 03-0110 has been shown to inhibit VEGFR-2 and JAK/STAT3 signaling pathways, which are crucial in angiogenesis and immune responses.[1] Additionally, its inhibition of DDR1 is linked to the regulation of autophagy and clearance of neurotoxic proteins.[2][4]
Caption: LCB 03-0110 Signaling Pathway Inhibition.
Experimental Protocols
In Vivo Brain Penetration Study in Mice
This protocol describes a method to determine the brain and plasma concentrations of LCB 03-0110 in mice to calculate the brain-to-plasma ratio (Kp).
Materials:
-
LCB 03-0110
-
Vehicle for dosing (e.g., DMSO, PEG400, Solutol HS 15)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and needles (appropriate for the route of administration, e.g., oral gavage, intraperitoneal)
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical tools for brain extraction
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocol:
-
Compound Formulation: Prepare a dosing solution of LCB 03-0110 in a suitable vehicle. The concentration should be calculated based on the desired dose and the average weight of the mice.
-
Animal Dosing: Administer LCB 03-0110 to a cohort of mice. A single dose is typically used for initial screening. The route of administration can be oral (p.o.) or intraperitoneal (i.p.).[2]
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, collect blood samples via cardiac puncture under terminal anesthesia. Immediately following blood collection, perfuse the mouse transcardially with saline to remove blood from the brain vasculature.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Brain Homogenization: Excise the brain, weigh it, and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.
-
Sample Analysis: Extract LCB 03-0110 from plasma and brain homogenate samples using a suitable method (e.g., protein precipitation with acetonitrile). Quantify the concentration of LCB 03-0110 in the extracts using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the brain concentration (C_brain) and plasma concentration (C_plasma) at each time point.
-
Determine the Area Under the Curve (AUC) for both brain and plasma concentration-time profiles.
-
Calculate the brain-to-plasma ratio (Kp) using the formula: Kp = AUC_brain / AUC_plasma.[6]
-
Caption: In Vivo Brain Penetration Workflow.
In Vitro Blood-Brain Barrier Permeability Assay
This protocol utilizes a cell-based model to assess the permeability of LCB 03-0110 across a simulated BBB.
Materials:
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
-
Human brain microvascular endothelial cells (hBMECs)
-
Co-culture cells (e.g., human astrocytes or pericytes)[10]
-
Cell culture medium and supplements
-
LCB 03-0110
-
Lucifer yellow (paracellular marker)
-
LC-MS/MS system
Protocol:
-
Cell Seeding:
-
Seed astrocytes or pericytes on the bottom of the 24-well plate.
-
Seed hBMECs on the apical side of the Transwell inserts.
-
-
BBB Model Maturation: Co-culture the cells for several days to allow for the formation of a tight endothelial monolayer.
-
Barrier Integrity Measurement: Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. Perform a permeability assay with Lucifer yellow to assess paracellular leakage.
-
Permeability Assay:
-
Add LCB 03-0110 to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of LCB 03-0110 in all samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of compound appearance in the receiver chamber
-
A is the surface area of the Transwell membrane
-
C0 is the initial concentration in the donor chamber
-
-
Caption: In Vitro BBB Permeability Workflow.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to measure the brain penetration of LCB 03-0110. A combination of in vivo and in vitro methods will provide a thorough understanding of its CNS pharmacokinetic profile, which is essential for its continued development as a therapeutic agent for neurological disorders. The provided data indicates that LCB 03-0110 does cross the BBB, and these detailed protocols will enable robust and reproducible quantification of this critical property.
References
- 1. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discoidin Domain Receptor 1 is a therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 7. Multikinase Abl/DDR/Src Inhibition Produces Optimal Effects for Tyrosine Kinase Inhibition in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. patents.justia.com [patents.justia.com]
- 10. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]
Application Notes and Protocols for Anti-Angiogenic Assays with LCB 03-0110
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-angiogenic properties of LCB 03-0110, a potent small molecule inhibitor. LCB 03-0110 has been identified as an inhibitor of key signaling pathways involved in tumor angiogenesis and metastasis, primarily targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Janus Kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3) signaling.[1][2]
Mechanism of Action
LCB 03-0110 exerts its anti-angiogenic effects by inhibiting the kinase activity of several critical receptor tyrosine kinases. In vitro kinase assays and molecular modeling have demonstrated that LCB 03-0110 binds to the ATP-binding site of VEGFR-2, c-SRC, and TIE-2, thereby blocking their downstream signaling cascades.[1][2] This inhibition disrupts crucial processes for new blood vessel formation, including endothelial cell proliferation, migration, and differentiation.
The dual inhibition of both the VEGFR-2 and JAK/STAT3 pathways makes LCB 03-0110 a promising candidate for anti-angiogenic therapy.[1][2] The STAT3 signaling pathway is a key downstream effector of various pro-angiogenic stimuli, including VEGF and hypoxia.
Data Presentation: Quantitative Analysis of LCB 03-0110 Activity
The inhibitory activity of LCB 03-0110 has been quantified against a panel of protein tyrosine kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) |
| c-Src | 1.3[3] |
| DDR2 (active form) | 6[4][5] |
| DDR2 (non-activated form) | 145[4][5] |
| DDR1 (collagen-induced) | 164[6][7] |
| DDR2 (collagen-induced) | 171[6][7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway of LCB 03-0110 Inhibition
Caption: Signaling pathway targeted by LCB 03-0110.
Experimental Workflow for In Vitro Anti-Angiogenic Assays
Caption: Workflow for in vitro anti-angiogenic assays.
Experimental Workflow for Ex Vivo and In Vivo Anti-Angiogenic Assays
Caption: Workflow for ex vivo and in vivo assays.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-angiogenic activity of LCB 03-0110. These are generalized protocols and may require optimization based on specific cell lines and laboratory conditions.
Protocol 1: VEGF-Induced Endothelial Cell Proliferation Assay
Objective: To determine the effect of LCB 03-0110 on the proliferation of endothelial cells stimulated with Vascular Endothelial Growth Factor (VEGF).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF165
-
LCB 03-0110
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well clear-bottom black plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 medium.
-
Harvest cells using Trypsin-EDTA and resuspend in M199 medium.
-
Seed 3 x 10^4 cells per well in a 96-well plate and incubate overnight at 37°C in 5% CO2.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of LCB 03-0110 in the appropriate vehicle (e.g., DMSO). The final DMSO concentration should not exceed 0.1%.
-
Prepare a solution of 0.2 nM VEGF165 in M199 medium containing 10 µg/ml heparin.[8]
-
Aspirate the culture medium from the wells and add the LCB 03-0110 dilutions followed by the VEGF solution.[8] Include vehicle-only and VEGF-only controls.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[8]
-
-
Quantification of Proliferation:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[8]
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell proliferation for each concentration of LCB 03-0110 relative to the VEGF-only control.
-
Plot the percentage of inhibition against the log concentration of LCB 03-0110 to determine the IC50 value.
-
Protocol 2: Endothelial Cell Migration (Wound Healing) Assay
Objective: To assess the effect of LCB 03-0110 on the migration of endothelial cells.
Materials:
-
HUVECs or other endothelial cells
-
Endothelial Cell Growth Medium
-
12-well or 24-well tissue culture plates
-
p200 pipette tip or a dedicated scratch tool
-
LCB 03-0110
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed HUVECs in a 12-well plate at a density that will form a confluent monolayer after 24 hours (e.g., 200,000 cells/well for fibroblasts).[9]
-
-
Creating the Wound:
-
Compound Treatment:
-
Add fresh medium containing different concentrations of LCB 03-0110 or vehicle control.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 24-48 hours).[9]
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point for each treatment condition compared to the 0-hour time point.
-
Compare the migration rates between the different treatment groups.
-
Protocol 3: In Vitro Tube Formation Assay
Objective: To evaluate the ability of LCB 03-0110 to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Matrigel® Basement Membrane Matrix
-
96-well plates
-
LCB 03-0110
-
Microscope with a camera
Procedure:
-
Matrigel Coating:
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in medium containing the desired concentrations of LCB 03-0110 or vehicle control.
-
Seed the cells onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.
-
Observe and photograph the formation of tube-like structures under an inverted microscope.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ).
-
Compare the results from the LCB 03-0110-treated groups to the vehicle control.
-
Protocol 4: Ex Vivo Rat Aortic Ring Assay
Objective: To assess the effect of LCB 03-0110 on angiogenesis in a more complex, tissue-based model.
Materials:
-
Sprague-Dawley rats (6-8 weeks old)
-
Collagen gel or Matrigel
-
Endothelial Basal Medium (EBM-2)
-
LCB 03-0110
-
48-well plates
-
Surgical instruments (scissors, forceps)
-
Dissecting microscope
Procedure:
-
Aorta Isolation and Ring Preparation:
-
Embedding Aortic Rings:
-
Treatment and Culture:
-
After the top layer has polymerized, add EBM-2 medium containing different concentrations of LCB 03-0110 or vehicle control to each well.
-
Culture the rings at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.
-
-
Quantification of Angiogenesis:
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
-
At the end of the experiment, capture images and quantify the extent of sprouting by measuring the length and number of microvessels.
-
Protocol 5: In Vivo Mouse Matrigel Plug Assay
Objective: To evaluate the in vivo anti-angiogenic activity of LCB 03-0110.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Matrigel (growth factor reduced)
-
Recombinant human basic Fibroblast Growth Factor (bFGF) or VEGF
-
LCB 03-0110
-
Heparin
-
Surgical instruments
-
Hemoglobin assay kit
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel on ice.
-
On ice, mix Matrigel with bFGF or VEGF (as the angiogenic stimulus), heparin, and different concentrations of LCB 03-0110 or vehicle control.
-
-
Subcutaneous Injection:
-
Anesthetize the mice.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe.[12] The Matrigel will form a solid plug at body temperature.
-
-
Treatment Period:
-
Allow the plugs to remain in the mice for a predetermined period (e.g., 7-14 days).
-
-
Plug Excision and Analysis:
-
At the end of the experiment, euthanize the mice and carefully excise the Matrigel plugs.
-
Hemoglobin Assay: Homogenize a portion of the plug and measure the hemoglobin content using a commercially available kit to quantify blood vessel formation.
-
Immunohistochemistry: Fix the remaining portion of the plug in formalin, embed in paraffin, and section.[13] Stain the sections with an endothelial cell marker such as anti-CD31 to visualize and quantify the microvessel density.[12][13]
-
Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific experimental conditions and in compliance with all applicable laboratory safety and animal welfare regulations.
References
- 1. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
- 2. The Rat Aortic Ring Model of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Modified In Vivo Matrix Gel Plug Assay for Angiogenesis Studies [jove.com]
- 6. Tube Formation Assay [bio-protocol.org]
- 7. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. med.virginia.edu [med.virginia.edu]
- 10. Scratch assay for endothelial cell (EC) migration [bio-protocol.org]
- 11. corning.com [corning.com]
- 12. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
Troubleshooting & Optimization
LCB 03-0110 dihydrochloride solubility issues in water
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LCB 03-0110 dihydrochloride (B599025). This guide directly addresses potential issues, particularly concerning solubility, to ensure smooth and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is LCB 03-0110 dihydrochloride and what is its primary mechanism of action?
This compound is a potent, ATP-competitive inhibitor of several tyrosine kinases.[1][2] Its primary targets include the c-Src kinase, discoidin domain receptor 2 (DDR2), Bruton's tyrosine kinase (BTK), and spleen tyrosine kinase (Syk).[3] By inhibiting these kinases, it can suppress the activation of macrophages and fibroblasts, making it a subject of interest in studies related to scar formation and fibro-inflammatory conditions.[4][5]
Q2: I am experiencing difficulty dissolving this compound in water. Is this a known issue?
Yes, researchers may encounter variability in the aqueous solubility of this compound. Different suppliers report conflicting information, which can lead to challenges in preparing stock solutions. While some datasheets indicate high water solubility, others do not provide specific data, suggesting that achieving a clear aqueous solution can be challenging under certain conditions.
Q3: What are the reported solubility limits for this compound?
The reported solubility of this compound varies across different sources. Below is a summary of the available data.
Solubility Data Summary
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| Water | 49.05 | 100 | Tocris Bioscience |
| DMSO | 49.05 | 100 | Tocris Bioscience |
| DMSO | 30 | 61.17 | TargetMol[6] |
Note: The molecular weight of this compound is approximately 490.45 g/mol .
Q4: Are there any specific storage recommendations for this compound?
It is recommended to store this compound powder desiccated at room temperature or at -20°C for long-term storage.[7] Stock solutions in solvent should be stored at -80°C for up to one year.[6]
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step protocol for dissolving this compound, along with troubleshooting tips to address common solubility challenges.
Experimental Protocol: Preparing Stock Solutions
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Solvent Selection: Based on your experimental needs, choose an appropriate solvent. For aqueous solutions, start with deionized water. For organic stock solutions, DMSO is a reliable option.
-
Initial Dissolution:
-
For Aqueous Solutions: Add the appropriate volume of water to the powder. Vortex briefly to mix.
-
For DMSO Solutions: Add the appropriate volume of DMSO to the powder. Vortex to mix.
-
-
Enhancing Solubility (If Needed):
-
If the compound does not fully dissolve, gentle warming (to no more than 37°C) in a water bath can be attempted.
-
Sonication is also a recommended method to aid dissolution, particularly for solutions in DMSO.[6] Sonicate in short bursts to avoid excessive heating.
-
-
Sterilization (Optional): If required for cell-based assays, filter-sterilize the solution through a 0.22 µm syringe filter that is compatible with your chosen solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Troubleshooting Flowchart
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting multiple tyrosine kinases involved in inflammatory and fibrotic processes. The diagram below illustrates its key targets and downstream cellular effects.
References
- 1. molnova.com:443 [molnova.com:443]
- 2. mdpi.com [mdpi.com]
- 3. targetmol.com [targetmol.com]
- 4. LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Src | TargetMol [targetmol.com]
- 7. tebubio.com [tebubio.com]
optimizing LCB 03-0110 concentration for cell culture
Welcome to the technical support center for LCB 03-0110. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing LCB 03-0110 in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize the concentration of LCB 03-0110 for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is LCB 03-0110 and what is its mechanism of action?
LCB 03-0110 is a potent, multi-targeted tyrosine kinase inhibitor.[1][2][3] It functions by blocking the activity of several key signaling molecules involved in processes like cell proliferation, migration, inflammation, and angiogenesis.[1] Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3), c-Src, and Discoidin Domain Receptors 1 and 2 (DDR1/2).[1][2][3] By inhibiting these pathways, LCB 03-0110 can exert anti-inflammatory, anti-angiogenic, and anti-fibrotic effects.[1][4][5]
Q2: What is a typical starting concentration for LCB 03-0110 in cell culture?
A typical starting concentration for LCB 03-0110 can range from low nanomolar (nM) to low micromolar (µM), depending on the cell type and the specific pathway being investigated. For initial experiments, a dose-response study is recommended, starting from approximately 10 nM and titrating up to 10 µM.
Q3: Is LCB 03-0110 cytotoxic to cells?
LCB 03-0110 has been shown to be non-toxic to various cell lines, including human corneal epithelial (HCE-2) cells and murine T helper 17 (Th17) cells, at effective concentrations.[6] However, as with any compound, it is crucial to perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion assay) for your specific cell line to determine the optimal non-toxic working concentration range.
Q4: How should I prepare and store LCB 03-0110?
LCB 03-0110 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[7] For long-term storage, the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. The powder form can be stored at -20°C for up to three years.[7] When preparing your working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of LCB 03-0110 | Concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 20 µM). |
| The target pathway is not active in your cell model. | Confirm the expression and activity of target kinases (e.g., VEGFR-2, STAT3, c-Src, DDR1/2) in your cells using techniques like Western blotting or qPCR. | |
| Insufficient incubation time. | Increase the incubation time with LCB 03-0110. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal duration. | |
| High cell death or cytotoxicity | Concentration is too high. | Perform a cytotoxicity assay to determine the IC50 and select a non-toxic concentration range for your experiments. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and preferably at or below 0.1%. Run a vehicle control (medium with the same concentration of DMSO without LCB 03-0110). | |
| Precipitation of the compound in the medium | Poor solubility at the working concentration. | Prepare fresh dilutions from the stock solution. Ensure the stock solution is fully dissolved before further dilution. If precipitation persists, consider using a different solvent or formulation, though DMSO is standard.[7] |
| Inconsistent or variable results | Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and treated at a similar level of confluency for all experiments. |
| Reagent variability. | Use the same batch of LCB 03-0110, serum, and other critical reagents for a set of comparative experiments. |
Experimental Protocols & Data
Determining Optimal Concentration: A General Workflow
This protocol outlines a general workflow for determining the optimal concentration of LCB 03-0110 for a new cell line or experimental setup.
Caption: Workflow for Optimizing LCB 03-0110 Concentration.
LCB 03-0110 Efficacy in Different Cell Lines
The following table summarizes the effective concentrations and observed effects of LCB 03-0110 in various published studies.
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Human Corneal Epithelial (HCE-2) Cells | 1 - 9 µM | 24 hours | Inhibition of p-ERK and p-P38; reduced IL-6 and IL-8 expression.[6] | [6] |
| Murine T helper 17 (Th17) Cells | 3 nM - 9 µM | 4 days | Dose-dependent decrease in IL-17A expression.[6] | [6] |
| Primary Dermal Fibroblasts | 1 - 3 µM | Not Specified | Inhibition of TGF-β1 and collagen-induced proliferation and migration.[1] | [1] |
| J774A.1 Macrophage Cells | Not Specified | Not Specified | Inhibition of LPS-induced migration and production of NO, iNOS, COX-2, and TNF-α.[1][4][8] | [1][4][8] |
| HEK293-DDR1b/DDR2 Cells | ~164-171 nM (IC50) | Not Specified | Suppression of collagen-induced DDR1 and DDR2 autophosphorylation.[2][3] | [2][3] |
IC50 Values for Key Kinase Targets
This table presents the half-maximal inhibitory concentration (IC50) of LCB 03-0110 against some of its key kinase targets.
| Kinase Target | IC50 Value | Reference |
| c-Src | 1.3 nM | [7] |
| DDR2 (active form) | 6 nM | [2][3] |
| DDR2 (non-activated form) | 145 nM | [2][3] |
| DDR1 (in-cell assay) | 164 nM | [2][3] |
| DDR2 (in-cell assay) | 171 nM | [2][3] |
Signaling Pathways Modulated by LCB 03-0110
LCB 03-0110 inhibits multiple signaling pathways that are crucial for cell function and disease progression. The diagram below illustrates the primary pathways targeted by this inhibitor.
Caption: Signaling Pathways Inhibited by LCB 03-0110.
References
- 1. LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer [mdpi.com]
- 6. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LCB 03-0110 dihydrochloride | Src | TargetMol [targetmol.com]
- 8. dovepress.com [dovepress.com]
LCB 03-0110 Technical Support Center: Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of LCB 03-0110. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide provides solutions to potential problems you might encounter when working with LCB 03-0110.
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving LCB 03-0110 | Incomplete solubilization. | Sonication is recommended to aid in the dissolution of LCB 03-0110 in DMSO.[1] Ensure the solvent is of high purity and at room temperature before use. |
| Precipitate Observed in Stock Solution After Thawing | The solution may have become supersaturated at a lower temperature. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. Before use, ensure the solution is clear and homogenous. |
| Inconsistent Experimental Results | Potential degradation of LCB 03-0110 in solution. | Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes to maintain stability. For in-use solutions diluted in aqueous media, it is best practice to prepare them fresh for each experiment. |
| Loss of Compound Activity | Improper storage conditions leading to degradation. | Strictly adhere to the recommended storage conditions. Store the powder at -20°C and solutions in solvent at -80°C.[1] Avoid exposure to light and moisture. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for LCB 03-0110 powder?
LCB 03-0110 in powder form is stable for at least 2 years when stored at -20°C.[2][3][4] One supplier suggests it can be stored for up to 3 years at -20°C.[1] It is also recommended to desiccate the compound at room temperature.
2. How should I store LCB 03-0110 solutions?
Stock solutions of LCB 03-0110 prepared in a solvent such as DMSO should be stored at -80°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
3. What are the recommended solvents for dissolving LCB 03-0110?
LCB 03-0110 dihydrochloride (B599025) is soluble in DMSO and water. For the dihydrochloride form, solubility is reported to be up to 100 mM in both DMSO and water. For the free base, solubility in DMSO is reported to be 30 mg/mL (61.17 mM), and sonication is recommended to facilitate dissolution.[1]
4. How should I prepare a stock solution of LCB 03-0110?
To prepare a stock solution, dissolve LCB 03-0110 in an appropriate solvent like DMSO to the desired concentration. As mentioned, sonication can aid in dissolving the compound.[1] For example, to prepare a 10 mM stock solution from 1 mg of LCB 03-0110 dihydrochloride (MW: 490.45), you would add 203.9 µL of solvent.
5. Is LCB 03-0110 sensitive to light or moisture?
Stability and Solubility Data Summary
| Form | Storage Temperature | Stability | Solvent | Maximum Concentration |
| Powder (dihydrochloride) | Room Temperature (desiccated) | - | Water | 100 mM |
| Powder | -20°C | ≥ 2 years[2][3][4] | DMSO | 100 mM |
| In Solvent | -80°C | 1 year[1] | - | - |
Experimental Protocols
Detailed stability studies for LCB 03-0110 are not publicly available. However, a standard approach to assess the stability of a compound in a research setting would involve the following:
Protocol: Preliminary Stability Assessment of LCB 03-0110 in Solution
1. Objective: To determine the short-term stability of an LCB 03-0110 stock solution under typical laboratory conditions.
2. Materials:
- LCB 03-0110
- High-purity DMSO
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 HPLC column
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid (or other suitable modifier)
3. Method:
- Stock Solution Preparation: Prepare a concentrated stock solution of LCB 03-0110 in DMSO (e.g., 10 mM).
- Time Point Zero (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a working concentration (e.g., 100 µM) with the mobile phase and inject it into the HPLC system to obtain an initial chromatogram. The peak area of the parent compound at T=0 will serve as the baseline.
- Storage Conditions: Store the stock solution under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C).
- Subsequent Time Points: At predetermined intervals (e.g., 24, 48, 72 hours, and 1 week), take an aliquot of the stock solution, dilute it in the same manner as for T=0, and analyze it by HPLC.
- Data Analysis: Compare the peak area of the LCB 03-0110 parent peak at each time point to the peak area at T=0. The appearance of new peaks would indicate degradation products. Calculate the percentage of the remaining parent compound at each time point.
4. Expected Outcome: This protocol will provide a preliminary understanding of the stability of LCB 03-0110 under the tested conditions and help determine if fresh solutions are required for daily experiments.
Visualizations
Caption: Experimental workflow for assessing the stability of LCB 03-0110 solutions.
LCB 03-0110 is a potent inhibitor of the c-Src kinase.[1] The following diagram illustrates a simplified signaling pathway involving c-Src.
Caption: Simplified c-Src signaling pathway and the inhibitory action of LCB 03-0110.
References
preventing LCB 03-0110 precipitation in media
Welcome to the technical support center for LCB 03-0110. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing LCB 03-0110 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is LCB 03-0110 and what are its primary targets?
A1: LCB 03-0110 is a potent, multi-tyrosine kinase inhibitor. Its primary targets include the c-Src family of kinases, Discoidin Domain Receptors 1 and 2 (DDR1/2), Bruton's tyrosine kinase (BTK), and Spleen tyrosine kinase (Syk).[1][2] It has also been shown to inhibit other kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3]
Q2: In what solvents is LCB 03-0110 soluble?
A2: LCB 03-0110 is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] The dihydrochloride (B599025) salt form also shows high solubility in water. For cell culture applications, preparing a concentrated stock solution in high-quality, anhydrous DMSO is the recommended starting point.
Q3: My LCB 03-0110 solution, dissolved in DMSO, precipitates when added to my cell culture media. Why is this happening?
A3: This is a common issue with hydrophobic compounds. The precipitation, often referred to as "crashing out," occurs because LCB 03-0110 is significantly less soluble in the aqueous environment of the cell culture medium compared to DMSO. When the concentrated DMSO stock is diluted into the medium, the rapid change in solvent polarity causes the compound to come out of solution.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.[4][5] It is crucial to include a vehicle control (media with the same final DMSO concentration as your experimental samples) to account for any effects of the solvent on the cells.
Q5: How does serum in the culture medium affect the solubility of LCB 03-0110?
A5: Serum components, particularly albumin, can bind to hydrophobic compounds, which can increase their apparent solubility in culture media. Therefore, you might observe less precipitation in serum-containing media compared to serum-free conditions. One study successfully used LCB 03-0110 in DMEM containing 1% FBS without reporting precipitation issues.[6]
Troubleshooting Guide: Preventing LCB 03-0110 Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of LCB 03-0110 in your cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of LCB 03-0110 exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration of LCB 03-0110. It is advisable to perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions.[7] |
| Rapid solvent exchange from DMSO to the aqueous medium. | Perform a stepwise dilution. First, create an intermediate dilution of your high-concentration DMSO stock into a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your medium.[8] | |
| The temperature of the culture medium is too low. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. Lower temperatures can decrease the solubility of the compound. | |
| Precipitation Over Time in the Incubator | The compound is unstable in the culture medium at 37°C over extended periods. | Consider refreshing the medium with freshly prepared LCB 03-0110 solution for long-term experiments. |
| Evaporation of the medium, leading to an increased concentration of LCB 03-0110. | Ensure proper humidification of your incubator to minimize evaporation. | |
| pH shifts in the culture medium. | Use a well-buffered medium (e.g., containing HEPES) to maintain a stable pH. | |
| Inconsistent Results Between Experiments | Variable amounts of precipitated versus soluble LCB 03-0110. | Always visually inspect your prepared media for any signs of precipitation before adding it to your cells. Prepare fresh working solutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of LCB 03-0110 Stock Solution
-
Materials:
-
LCB 03-0110 powder
-
High-quality, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the LCB 03-0110 vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of LCB 03-0110 powder in anhydrous DMSO. For example, for a compound with a molecular weight of 490.45 g/mol , dissolve 4.9 mg in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of LCB 03-0110 Working Solution for Cell Culture
This protocol is based on a method described for treating cells with LCB 03-0110 in DMEM with 1% FBS.[6]
-
Materials:
-
10 mM LCB 03-0110 stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 1% FBS), pre-warmed to 37°C
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM LCB 03-0110 stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
To prepare a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock solution into the pre-warmed medium. For example, add 1 µL of the 10 mM stock to 999 µL of medium.
-
Immediately after adding the stock solution, gently vortex or invert the tube to ensure thorough mixing. This helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the working solution for any signs of cloudiness or precipitation. If the solution is clear, it is ready to be added to the cells.
-
For a range of concentrations, it is recommended to prepare the highest concentration first and then perform serial dilutions in the complete medium.
-
Important: The final DMSO concentration in this example is 0.1%. Always calculate the final DMSO concentration and ensure it is tolerated by your cell line and included in your vehicle control.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways inhibited by LCB 03-0110 and a recommended workflow for troubleshooting precipitation issues.
References
- 1. LCB 03-0110 dihydrochloride | Src | TargetMol [targetmol.com]
- 2. This compound (5592) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
LCB 03-0110 In Vivo Delivery Technical Support Center
Welcome to the technical support center for LCB 03-0110. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the in vivo delivery of LCB 03-0110. The following troubleshooting guides and frequently asked questions (FAQs) are tailored to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is LCB 03-0110 and what is its mechanism of action?
LCB 03-0110 is a potent, multi-targeted tyrosine kinase inhibitor.[1][2][3][4] It is a thienopyridine derivative that inhibits a range of kinases, including the c-Src family, discoidin domain receptors (DDR1 and DDR2), Bruton's tyrosine kinase (Btk), spleen tyrosine kinase (Syk), and vascular endothelial growth factor receptor 2 (VEGFR2).[1][4][5] Its mechanism of action involves the inhibition of these kinases, which are critical in signaling pathways related to angiogenesis, inflammation, fibroblast activation, and cancer cell proliferation.[1][2][4]
Q2: What are the common administration routes for LCB 03-0110 in animal models?
Based on published studies, the common administration routes for LCB 03-0110 in mice include:
-
Intraperitoneal (I.P.) injection: Doses ranging from 1.25 mg/kg to 10 mg/kg have been used in studies investigating its effects on neurodegeneration.[6][7]
-
Topical application: LCB 03-0110 has been applied topically to the ears of mice to study its effects on allergic contact dermatitis.[4][8]
Q3: What are the solubility characteristics of LCB 03-0110?
LCB 03-0110 is commercially available as a dihydrochloride (B599025) salt, which is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[1] The solubility in DMSO is reported to be up to 100 mM[1][9] or 30 mg/mL.[5] The aqueous solubility of the dihydrochloride salt is up to 100 mM.[1]
Troubleshooting In Vivo Delivery
Issue 1: Poor Compound Solubility and Vehicle Preparation
Question: I am having trouble dissolving LCB 03-0110 for my in vivo experiment. What is the recommended vehicle and preparation method?
Answer:
While the dihydrochloride salt of LCB 03-0110 has good aqueous solubility, achieving a stable and biocompatible formulation for in vivo use, especially for intraperitoneal injection, is crucial. A common approach for formulating tyrosine kinase inhibitors for animal studies involves a co-solvent system.
Recommended Vehicle Formulation:
A widely used vehicle for similar small molecule inhibitors consists of a mixture of DMSO, PEG300, Tween 80, and a physiological buffer like saline or PBS.[5]
| Component | Percentage | Purpose |
| DMSO | 5-10% | Primary solvent to dissolve the compound. |
| PEG300 | 30-40% | Co-solvent to improve solubility and stability. |
| Tween 80 | 5% | Surfactant to prevent precipitation and improve bioavailability. |
| Saline/PBS | 45-60% | Vehicle to make the final solution isotonic. |
Experimental Protocol: Vehicle Preparation
-
Weigh the required amount of LCB 03-0110 dihydrochloride.
-
Dissolve the compound in the specified volume of DMSO. Sonication may be recommended to aid dissolution.[5]
-
Add PEG300 to the DMSO solution and mix thoroughly until a clear solution is obtained.
-
Add Tween 80 to the mixture and vortex until it is fully dispersed.
-
Finally, add the saline or PBS to the desired final volume and mix well.
-
Visually inspect the solution for any precipitation before administration.
Issue 2: Inconsistent Efficacy or Off-Target Effects
Question: I am observing variable results or unexpected side effects in my animal studies with LCB 03-0110. What could be the cause and how can I troubleshoot this?
Answer:
Inconsistent efficacy and off-target effects can arise from several factors related to the compound's multi-targeted nature and its delivery.
Potential Causes and Troubleshooting Strategies:
-
Pharmacokinetics and Bioavailability: The plasma and tissue concentrations of LCB 03-0110 can vary between animals. It is known to penetrate the blood-brain barrier, with a plasma:brain ratio of approximately 12%.[10]
-
Recommendation: Conduct a pilot pharmacokinetic study to determine the optimal dosing regimen for your specific animal model and desired target engagement.
-
-
Multi-Target Inhibition: LCB 03-0110 inhibits multiple kinases.[1][2][3][4] While this can be advantageous for certain therapeutic goals, it can also lead to off-target effects.
-
Recommendation: Carefully review the known kinase inhibition profile of LCB 03-0110 and consider if the observed side effects could be attributed to the inhibition of a non-primary target. Correlate the observed phenotype with the known functions of the inhibited kinases.
-
-
Animal Health Status: The health and stress levels of the animals can influence drug metabolism and response.
-
Recommendation: Ensure proper animal handling and housing conditions. Monitor animals closely for any signs of distress or toxicity.
-
LCB 03-0110 Kinase Inhibition Profile (IC50 Values)
| Kinase | IC50 (nM) |
| c-Src | 1.3[1] |
| DDR2 (active form) | 6 |
| DDR2 (non-activated) | 145 |
This table summarizes key inhibitory activities; LCB 03-0110 is known to inhibit other kinases as well.
Issue 3: Local Irritation or Toxicity at the Injection Site
Question: I am observing inflammation and irritation at the site of intraperitoneal injection. How can I mitigate this?
Answer:
Local irritation can be caused by the formulation vehicle or the physicochemical properties of the compound itself.
Troubleshooting Injection Site Reactions:
-
Vehicle Composition: High concentrations of DMSO can cause local irritation.
-
Recommendation: Minimize the percentage of DMSO in your vehicle to the lowest effective concentration (ideally 10% or less). Ensure all components are well-mixed to avoid pockets of high DMSO concentration.
-
-
pH of the Formulation: The pH of the final formulation can impact local tolerance.
-
Recommendation: Measure the pH of your final formulation and adjust it to a physiological range (pH 7.2-7.4) if necessary, using sterile pH adjusters.
-
-
Injection Technique: Improper injection technique can cause tissue damage and inflammation.
-
Recommendation: Ensure proper training on intraperitoneal injection techniques. Vary the injection site within the peritoneal cavity for repeated administrations.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts related to LCB 03-0110.
References
- 1. This compound | Src Family Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Src | TargetMol [targetmol.com]
- 6. Discoidin Domain Receptor 1 is a therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. Topical administration of the pan-Src kinase inhibitors, dasatinib and LCB 03-0110, prevents allergic contact dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LCB 03-0110 - Immunomart [immunomart.com]
- 10. Multikinase Abl/DDR/Src Inhibition Produces Optimal Effects for Tyrosine Kinase Inhibition in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
LCB 03-0110 Inhibitor Technical Support Center
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing the LCB 03-0110 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to the inhibitor's multi-kinase activity, often perceived as off-target effects, to ensure accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Is LCB 03-0110 a specific inhibitor? What are its primary and off-target effects?
A1: LCB 03-0110 is a potent, multi-targeted tyrosine kinase inhibitor. While initially identified as a c-Src and Discoidin Domain Receptor (DDR) family inhibitor, it demonstrates significant activity against a broader range of kinases. Therefore, effects observed in experiments should be considered in the context of this multi-kinase inhibition profile rather than single-target engagement. It is more accurate to classify LCB 03-0110 as a pan-DDR/c-Src family and multi-tyrosine kinase inhibitor.[1][2][3]
Q2: I'm observing a stronger cellular phenotype (e.g., decreased viability) than expected based on the IC50 for its primary target. Why is this happening?
A2: This is a common observation with multi-kinase inhibitors like LCB 03-0110. The enhanced phenotype is likely due to the simultaneous inhibition of multiple signaling pathways crucial for your specific cell model's survival and proliferation. LCB 03-0110 is known to inhibit several key kinases involved in these processes, including VEGFR-2, c-Src, and JAK/STAT3.[4]
Q3: How can I confirm which of LCB 03-0110's targets are responsible for the observed phenotype in my experiment?
A3: To dissect the contribution of different inhibited kinases, a multi-pronged approach is recommended:
-
Rescue Experiments: If you hypothesize that the inhibition of a specific kinase is responsible for the phenotype, you can perform a rescue experiment by overexpressing a drug-resistant mutant of that kinase. If the phenotype is reversed, it confirms the involvement of that target.
-
Knockdown/Knockout Studies: Use siRNA or CRISPR/Cas9 to individually knock down or knock out the suspected target kinases. If the phenotype of the knockdown/knockout cells is similar to that of LCB 03-0110 treatment, it suggests that the kinase is a key target.
-
Downstream Signaling Analysis: Use techniques like Western blotting to analyze the phosphorylation status of key downstream effectors of the suspected pathways (e.g., PLCγ, ERK1/2 for VEGFR-2; FAK for c-Src; STAT3 for JAK).[5]
Q4: Are there any known paradoxical effects of LCB 03-0110 or inhibitors of its target classes?
A4: While no paradoxical effects have been specifically reported for LCB 03-0110, some kinase inhibitors can paradoxically activate their target or downstream signaling pathways. For instance, some Src inhibitors can induce a conformational change in c-Src that, under certain conditions, can lead to its activation.[6] It is crucial to perform dose-response experiments and monitor both the direct kinase activity and the downstream signaling outputs to rule out such effects.
Troubleshooting Guides
Issue 1: Discrepancy Between Biochemical and Cell-Based Assay Potency
-
Possible Cause 1: High Intracellular ATP Concentration. Biochemical kinase assays are often conducted at ATP concentrations near the Km of the kinase, whereas intracellular ATP levels are significantly higher (1-5 mM). This can lead to competition and a rightward shift in the IC50 in cellular assays for ATP-competitive inhibitors like LCB 03-0110.[5]
-
Troubleshooting Step: If possible, perform your biochemical assay with a higher ATP concentration to better mimic the cellular environment.
-
-
Possible Cause 2: Poor Cell Permeability. The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular targets.
-
Troubleshooting Step: Assess the compound's cell permeability using analytical methods or infer it by comparing biochemical and cellular IC50 values.
-
-
Possible Cause 3: Efflux Pump Activity. The inhibitor might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration.
-
Troubleshooting Step: Co-incubate your cells with a known efflux pump inhibitor (e.g., verapamil) and see if the potency of LCB 03-0110 increases.
-
Issue 2: Unexpected Phenotypes Unrelated to the Primary Target
-
Possible Cause: Inhibition of an unknown off-target kinase. LCB 03-0110 has a broad inhibition profile. The unexpected phenotype could be due to the inhibition of a kinase you are not currently considering in your experimental model.
-
Troubleshooting Step 1: Comprehensive Kinase Profiling. If the unexpected phenotype is significant and reproducible, consider performing a broader kinase selectivity screen at a concentration relevant to your cellular assays.[5]
-
Troubleshooting Step 2: Literature Review. Investigate the known functions of the other kinases potently inhibited by LCB 03-0110 (see Data Presentation section) and determine if they are relevant to your observed phenotype. For example, inhibition of VEGFR can lead to side effects like hypertension and gastrointestinal issues in vivo.[7][8][9]
-
Troubleshooting Step 3: Genetic Validation. Use siRNA or CRISPR to knockdown potential off-targets and see if you can replicate the unexpected phenotype.[5]
-
Issue 3: Development of Resistance to LCB 03-0110 in Long-Term Studies
-
Possible Cause 1: Gatekeeper Mutations. Secondary mutations in the kinase domain of the primary target can prevent inhibitor binding.
-
Troubleshooting Step: Sequence the kinase domains of the primary targets in your resistant cell line to identify potential mutations.
-
-
Possible Cause 2: Upregulation of Bypass Signaling Pathways. Cells can compensate for the inhibition of one pathway by upregulating parallel or downstream signaling pathways.
-
Troubleshooting Step: Use phospho-RTK arrays or other screening methods to identify upregulated pathways in your resistant cells. Western blotting for key signaling nodes (e.g., Akt, ERK) can also provide insights.
-
Data Presentation
Table 1: Kinase Inhibition Profile of LCB 03-0110
| Kinase Family | Kinase Target | % Inhibition at 10 µM | IC50 (nM) |
| DDR Family | DDR1 | >90% | 164 (cell-based) |
| DDR2 | >90% | 6 (active form), 145 (inactive form), 171 (cell-based) | |
| Src Family | c-Src | >90% | Not specified |
| Other 7 members | >90% | Not specified | |
| BTK/SYK Family | Btk | >90% | Not specified |
| Syk | >90% | Not specified | |
| VEGFR Family | VEGFR-2 (KDR) | >90% | Not specified |
| FLT1 | >90% | Not specified | |
| FLT3 | >90% | Not specified | |
| FLT4 | >90% | Not specified | |
| Other Kinases | Tie2 | >90% | Not specified |
| EphA3 | >90% | Not specified | |
| EphB4 | >90% | Not specified | |
| MINK1 | >90% | Not specified | |
| c-Abl | >90% | Not specified | |
| RET | >90% | Not specified | |
| JAK/STAT Pathway | JAK1/2 | Inferred from STAT3 inhibition | Not specified |
Data compiled from multiple sources. Note that the kinase panel assay was performed at a single high concentration (10 µM), and specific IC50 values for many of these kinases are not publicly available.[1][2]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the direct inhibitory effect of LCB 03-0110 on a specific kinase.
-
Reagents:
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
ATP (radiolabeled [γ-³³P]-ATP or unlabeled for non-radioactive methods)
-
LCB 03-0110 at various concentrations (prepare a dilution series in DMSO)
-
Stop solution (e.g., EDTA)
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant kinase, and substrate.
-
Add LCB 03-0110 at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature. Include a DMSO-only control.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be close to the Km for the specific kinase.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Quantify substrate phosphorylation. For radioactive assays, this can be done by spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like ELISA with a phospho-specific antibody can be used.
-
Calculate the IC50 value of LCB 03-0110 by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 2: Cell Viability Assay
This protocol is used to determine the effect of LCB 03-0110 on cell proliferation and viability.
-
Reagents:
-
Cell line of interest
-
Complete cell culture medium
-
LCB 03-0110 stock solution in DMSO
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of LCB 03-0110 in complete cell culture medium. Also, prepare a vehicle control (DMSO in medium).
-
Remove the old medium from the cells and add the medium containing different concentrations of LCB 03-0110 or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results to determine the EC50 value.
-
Protocol 3: Western Blotting for Phospho-Protein Analysis
This protocol is used to assess the effect of LCB 03-0110 on the phosphorylation status of its target kinases and their downstream effectors.
-
Reagents:
-
Cell line of interest
-
Complete cell culture medium
-
LCB 03-0110 stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-VEGFR2, anti-total-VEGFR2)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Plate cells and grow them to 70-80% confluency.
-
Treat the cells with various concentrations of LCB 03-0110 or a vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
References
- 1. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Paradoxical activation of c-Src as a drug-resistant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with LCB 03-0110
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with LCB 03-0110.
Frequently Asked Questions (FAQs)
Q1: We are using LCB 03-0110 as a VEGFR-2 inhibitor but are observing significant anti-inflammatory effects. Is this expected?
A1: Yes, this is an expected, though potentially surprising, outcome. LCB 03-0110 is a multi-tyrosine kinase inhibitor.[1][2][3] While it potently inhibits VEGFR-2, it also targets other kinases involved in inflammatory signaling, such as Janus kinase (JAK) and c-Src.[1] This multi-target profile contributes to its broad anti-inflammatory properties. For instance, LCB 03-0110 has been shown to suppress the phosphorylation of P38 and ERK and reduce the expression of pro-inflammatory cytokines IL-6 and IL-8 in human corneal epithelial (HCE-2) cells.[1][2][4]
Q2: Our results show that LCB 03-0110 is more effective at inhibiting inflammation in a specific cell line (HCE-2) than tacrolimus (B1663567) or tofacitinib (B832). Why would this be the case?
A2: This observation highlights the cell-type specific activity of kinase inhibitors. In studies on human corneal epithelial (HCE-2) cells, LCB 03-0110 significantly suppressed inflammatory responses, whereas tacrolimus and tofacitinib did not show similar effects.[1][2][4] This suggests that the inflammatory pathways in HCE-2 cells are particularly sensitive to the kinases targeted by LCB 03-0110. In contrast, tacrolimus and tofacitinib may act on pathways that are less critical in this specific cell line.
Q3: We observed a biphasic or unexpected dose-response curve with LCB 03-0110 in our assay. What could be the reason?
A3: While the provided literature does not specifically report a biphasic dose-response for LCB 03-0110, this can be a characteristic of multi-kinase inhibitors. Such effects have been observed with other drugs like tofacitinib, which at low concentrations promoted IL-17A production but inhibited it at higher concentrations.[1][2][4][5] The complex interplay of inhibiting multiple signaling pathways with varying sensitivities can lead to non-linear dose-responses. It is recommended to perform a wide dose-range experiment to fully characterize the activity of LCB 03-0110 in your specific experimental system.
Q4: We are studying fibrosis and noted that LCB 03-0110 inhibits fibroblast activation. What is the mechanism behind this?
A4: LCB 03-0110 is a potent inhibitor of Discoidin Domain Receptors (DDR1 and DDR2) and c-Src family kinases, which are implicated in fibroblast activation and scar formation.[6][7][8] It has been shown to suppress the proliferation and migration of primary dermal fibroblasts induced by TGF-β1 and type I collagen.[6] This anti-fibrotic activity is a key feature of LCB 03-0110 and is attributed to its simultaneous targeting of kinases that regulate fibroblast and macrophage activation.[6][8]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for the same target in different assays.
-
Possible Cause: The inhibitory activity of LCB 03-0110 can be context-dependent. For example, its IC50 for DDR2 is significantly lower for the active form (6 nM) compared to the non-activated form (145 nM).[3][7]
-
Troubleshooting Steps:
-
Ensure that the activation state of the target kinase is consistent across your assays.
-
Verify the ATP concentration in your kinase assays, as LCB 03-0110 is an ATP-competitive inhibitor.[3][7]
-
Consider using cell-based assays that reflect the physiological state of the target kinase. In HEK293 cells overexpressing DDR1 and DDR2, the IC50 values for autophosphorylation were 164 nM and 171 nM, respectively.[3][7]
-
Issue 2: Unexpected cell toxicity at higher concentrations.
-
Possible Cause: While generally reported as non-toxic in HCE-2 and Th17 cells, high concentrations of any compound can lead to off-target effects and cytotoxicity.[1][2][4]
-
Troubleshooting Steps:
-
Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range in your specific cell line.
-
Ensure that the observed effects are not a result of general toxicity by including appropriate controls.
-
If toxicity is observed, consider using lower, non-toxic concentrations for your functional assays.
-
Data Presentation
Table 1: IC50 Values of LCB 03-0110 for Various Kinases
| Target Kinase | IC50 Value | Assay Condition |
| DDR2 (active form) | 6 nM | Kinase Assay |
| DDR2 (non-activated) | 145 nM | Kinase Assay |
| DDR1 (autophosphorylation) | 164 nM | Cell-based Assay (HEK293) |
| DDR2 (autophosphorylation) | 171 nM | Cell-based Assay (HEK293) |
Table 2: Comparative Anti-inflammatory Effects in HCE-2 and Th17 Cells
| Compound | Effect on P38/ERK Phosphorylation (HCE-2 cells) | Effect on IL-6/IL-8 Expression (HCE-2 cells) | Effect on IL-17A Expression (Th17 cells) |
| LCB 03-0110 | Significant Suppression | Significant Reduction | Dose-dependent Decrease |
| Tacrolimus | No significant effect | No significant effect | Almost complete decrease at 3nM |
| Tofacitinib | No significant effect | No significant effect | Promotion at <1µM, Inhibition at >1µM |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for DDR2 Inhibition
-
Objective: To determine the IC50 of LCB 03-0110 against the active form of DDR2 kinase.
-
Materials: Recombinant active DDR2 kinase, kinase buffer, ATP, substrate peptide, LCB 03-0110, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of LCB 03-0110 in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant DDR2 kinase, and the substrate peptide.
-
Add the serially diluted LCB 03-0110 to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of LCB 03-0110.
-
Protocol 2: Cell-Based Assay for Inhibition of DDR1 Autophosphorylation
-
Objective: To determine the IC50 of LCB 03-0110 for the inhibition of DDR1 autophosphorylation in a cellular context.
-
Materials: HEK293 cells overexpressing DDR1b, cell culture medium, LCB 03-0110, collagen type I, lysis buffer, and antibodies for phospho-DDR1 and total DDR1.
-
Procedure:
-
Seed the HEK293-DDR1b cells in a 6-well plate and grow to 80-90% confluency.
-
Starve the cells in a serum-free medium for 24 hours.
-
Pre-treat the cells with varying concentrations of LCB 03-0110 for 2 hours.
-
Stimulate the cells with collagen type I (50 µg/mL) for 15 minutes to induce DDR1 autophosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Perform Western blotting to detect the levels of phosphorylated DDR1 and total DDR1.
-
Quantify the band intensities and calculate the IC50 value.
-
Visualizations
Caption: Key signaling pathways inhibited by LCB 03-0110.
Caption: Troubleshooting workflow for unexpected results with LCB 03-0110.
References
- 1. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 6. LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
LCB 03-0110 In Vitro Cytotoxicity Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the in vitro cytotoxicity of LCB 03-0110, a multi-tyrosine kinase inhibitor. The content is structured to offer troubleshooting guidance and frequently asked questions in a user-friendly question-and-answer format.
Overview of LCB 03-0110
LCB 03-0110 is a potent, multi-targeted tyrosine kinase inhibitor. Its primary targets include the Discoidin Domain Receptors (DDR1 and DDR2) and the c-Src family of kinases.[1][2] It also exhibits inhibitory activity against Bruton's tyrosine kinase (Btk), Spleen tyrosine kinase (Syk), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] While research has highlighted its anti-inflammatory and anti-angiogenic properties, this guide will focus on the assessment of its direct cytotoxic effects on cancer cells in vitro.
Quantitative Data Summary
Currently, publicly available data on the cytotoxic IC50 values of LCB 03-0110 across a broad range of cancer cell lines is limited. The primary available data focuses on its kinase inhibitory activity and its effects on non-cancerous cells.
Table 1: Kinase Inhibitory Activity of LCB 03-0110
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| DDR1 | Cell-based autophosphorylation | 164 | [4][5] |
| DDR2 | Cell-based autophosphorylation | 171 | [4][5] |
| DDR2 (active form) | Biochemical | 6 | [4] |
Table 2: Reported Effects on Cell Viability
| Cell Line | Cell Type | Effect | Concentration | Reference |
| HCE-2 | Human Corneal Epithelial | Non-toxic | Up to 9 µM | [6] |
| Th17 | Murine T helper 17 | Non-toxic | Up to 9 µM | [6] |
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are adapted from established procedures and can be optimized for use with LCB 03-0110.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
LCB 03-0110 stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of LCB 03-0110 in complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Incubation: Remove the old medium and add the LCB 03-0110 dilutions to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
LCB 03-0110 treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with LCB 03-0110, harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for LCB 03-0110 in a cytotoxicity assay?
A1: Based on its potent kinase inhibitory activity in the low nanomolar range, a starting concentration range of 1 nM to 10 µM is recommended for initial cytotoxicity screening in cancer cell lines.
Q2: I am not observing any cytotoxicity with LCB 03-0110 in my cancer cell line. What could be the reason?
A2: Several factors could contribute to this:
-
Cell Line Resistance: The chosen cell line may be inherently resistant to the cytotoxic effects of LCB 03-0110. This could be due to the absence of its primary targets or the activation of alternative survival pathways.
-
Insufficient Incubation Time: The cytotoxic effects of LCB 03-0110 may require a longer incubation period to manifest. Consider extending the treatment time (e.g., up to 72 hours).
-
Compound Stability: Ensure that the LCB 03-0110 stock solution is properly stored and that the compound is stable in the culture medium for the duration of the experiment.
Q3: Can LCB 03-0110 induce apoptosis or cell cycle arrest?
A3: While direct evidence for LCB 03-0110 inducing apoptosis or cell cycle arrest in cancer cells is limited, related multi-kinase inhibitors have been shown to induce these effects.[4] It is recommended to perform Annexin V/PI staining and cell cycle analysis to investigate these potential mechanisms.
Troubleshooting Common Issues
Issue 1: High variability between replicate wells in the MTT assay.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Solution: Ensure a homogenous cell suspension before seeding, use calibrated pipettes, and consider not using the outer wells of the plate to minimize evaporation.
Issue 2: Unexpected U-shaped dose-response curve in a viability assay.
-
Possible Cause: At high concentrations, LCB 03-0110 may precipitate out of solution, leading to inaccurate readings. Alternatively, the compound might interfere with the assay chemistry.
-
Solution: Visually inspect the wells for any precipitate. Test the solubility of LCB 03-0110 in your culture medium. Run a control with the compound in cell-free medium to check for assay interference.
Issue 3: Low signal or no apoptosis detected with Annexin V staining.
-
Possible Cause: The concentration of LCB 03-0110 may be too low to induce apoptosis, or the incubation time may be too short. Apoptosis is a dynamic process, and the timing of analysis is critical.
-
Solution: Test a higher concentration range of LCB 03-0110 and perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for apoptosis detection.
Visualizations
Signaling Pathways
Caption: Potential signaling pathways inhibited by LCB 03-0110 and their downstream cellular effects.
Experimental Workflow
Caption: A general experimental workflow for assessing the in vitro cytotoxicity of LCB 03-0110.
References
- 1. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer | MDPI [mdpi.com]
- 5. Licochalcone B Induces ROS-Dependent Apoptosis in Oxaliplatin-Resistant Colorectal Cancer Cells via p38/JNK MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
how to improve LCB 03-0110 bioavailability
Welcome to the technical support center for LCB 03-0110. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this potent multi-tyrosine kinase inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is LCB 03-0110 and what are its primary targets?
LCB 03-0110 is a small molecule inhibitor targeting multiple tyrosine kinases. Its primary targets include Discoidin Domain Receptors (DDR1 and DDR2), c-Src, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus Kinase (JAK).[1] By inhibiting these kinases, LCB 03-0110 can modulate key cellular processes such as cell growth, proliferation, migration, and inflammation.[2]
Q2: What are the known physicochemical properties of LCB 03-0110?
LCB 03-0110 is typically supplied as a dihydrochloride (B599025) salt, which is soluble in water and DMSO up to 100 mM. The parent compound has a computed XLogP3 of 4.3, suggesting it is lipophilic.[3] This combination of a water-soluble salt form and a lipophilic free base suggests that while it can be dissolved for in vitro use, the intrinsic solubility of the active form in physiological conditions might be low.
Q3: LCB 03-0110 is described as a multi-kinase inhibitor. What are its inhibitory concentrations (IC50) against key targets?
LCB 03-0110 has shown potent inhibitory activity against a range of kinases. A summary of its reported IC50 values is provided in the table below.
| Target Kinase | IC50 Value (nM) | Cell Line/Assay Condition |
| c-Src | 1.3 | In vitro kinase assay |
| DDR1 | 164 | HEK293 cells |
| DDR2 | 6 (active form) | In vitro kinase assay |
| DDR2 | 145 (inactive) | In vitro kinase assay |
| DDR2 | 171 | HEK293 cells |
Data compiled from multiple sources.[4]
Troubleshooting Guide: Improving LCB 03-0110 Bioavailability
Researchers may encounter challenges with the bioavailability of LCB 03-0110, particularly for in vivo oral administration studies, due to its potential for low aqueous solubility of the free base form. The following are strategies to potentially enhance its bioavailability.
Issue: Low or variable drug exposure in in vivo oral dosing studies.
Potential Cause: Poor solubility and/or dissolution rate of LCB 03-0110 in the gastrointestinal tract. Based on its physicochemical properties, LCB 03-0110 can be provisionally categorized as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). For such compounds, enhancing solubility and dissolution is key to improving oral bioavailability.[5]
Suggested Solutions:
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug substance increases the surface area available for dissolution.
-
Formulation as a Solid Dispersion: Dispersing LCB 03-0110 in a hydrophilic polymer matrix can enhance its dissolution rate.[6][7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[5]
Experimental Protocols
1. Preparation of a Micronized Suspension of LCB 03-0110
-
Objective: To increase the dissolution rate by reducing particle size.
-
Methodology:
-
Prepare a suspension of LCB 03-0110 in a suitable vehicle (e.g., water with 0.5% methylcellulose).
-
Subject the suspension to wet-milling using a bead mill.
-
Monitor particle size distribution using laser diffraction until the desired particle size (e.g., D90 < 10 µm) is achieved.
-
The resulting micronized suspension can be used for oral gavage in animal studies.
-
2. Formulation of LCB 03-0110 as a Solid Dispersion
-
Objective: To improve solubility and dissolution by creating an amorphous dispersion in a hydrophilic carrier.
-
Methodology (Solvent Evaporation Method):
-
Select a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®).
-
Dissolve both LCB 03-0110 and the carrier in a common volatile solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).
-
Remove the solvent under vacuum using a rotary evaporator to obtain a solid mass.
-
Further dry the solid dispersion in a vacuum oven to remove residual solvent.
-
The resulting solid dispersion can be milled and filled into capsules or suspended for oral administration.
-
Visualizing Mechanisms and Workflows
Signaling Pathways of LCB 03-0110 Inhibition
The following diagrams illustrate the key signaling pathways inhibited by LCB 03-0110.
References
- 1. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-(2-(3-(Morpholinomethyl)phenyl)thieno(3,2-b)pyridin-7-ylamino)phenol | C24H23N3O2S | CID 71577234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2018148533A1 - Compositions and methods for treating lysosomal storage disorders - Google Patents [patents.google.com]
- 5. LCB 03-0110 dihydrochloride | C24H25Cl2N3O2S | CID 121513872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. LCB 03-0110 - Immunomart [immunomart.com]
- 7. This compound | Src | TargetMol [targetmol.com]
dealing with LCB 03-0110 batch to batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential batch-to-batch variability when working with the multi-kinase inhibitor, LCB 03-0110.
Frequently Asked Questions (FAQs)
Q1: We are observing different levels of inhibition with a new batch of LCB 03-0110 compared to our previous lot. Is this expected?
A1: While reputable suppliers strive for high consistency, minor variations between batches of any small molecule can occur. However, significant discrepancies in experimental outcomes are often multifactorial. We recommend a systematic troubleshooting approach to determine the root cause, which may include factors related to compound handling, experimental setup, or cellular systems, in addition to the compound itself. Before concluding that batch-to-batch variability is the sole cause, it is crucial to rule out other potential sources of error.
Q2: How should I properly store and handle LCB 03-0110 to ensure its stability and activity?
A2: Proper storage and handling are critical for maintaining the integrity of LCB 03-0110.[1] For long-term storage, the solid compound should be stored at -20°C.[2] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[2] The choice of solvent is also important; DMSO is commonly used for initial stock solutions.[2] It is essential to ensure the compound is fully dissolved before use. For cell-based assays, the final concentration of the solvent in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.[1]
Q3: What are the known primary targets of LCB 03-0110, and how might this influence my experimental results?
A3: LCB 03-0110 is a multi-kinase inhibitor with several known targets. It potently inhibits c-Src, DDR1, DDR2, VEGFR-2, and JAK/STAT3 signaling pathways.[3][4] Its broad-spectrum activity means that slight variations in experimental conditions (e.g., cell type, passage number, serum concentration) can lead to different phenotypic outcomes. Understanding the specific signaling pathways active in your experimental model is crucial for interpreting your results accurately.
Q4: Could the variability I'm seeing be due to my experimental assay rather than the compound?
A4: Yes, this is a common issue. Discrepancies between experiments are often attributed to the compound when they may originate from the assay itself.[5] Factors such as reagent stability, cell health and passage number, incubation times, and the specific assay technology used can all contribute to variability.[6][7] We strongly recommend including appropriate positive and negative controls in every experiment to monitor assay performance.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in a Kinase Inhibition Assay
You are performing an in vitro kinase assay and find that the IC50 value for a new batch of LCB 03-0110 is significantly different from your previously established value.
Potential Causes and Troubleshooting Steps:
-
Compound Solubility:
-
Is the compound fully dissolved? Visually inspect your stock solution for any precipitate. Gently warm the solution and sonicate if necessary to ensure complete dissolution.[2]
-
Are you experiencing precipitation in your assay buffer? LCB 03-0110 may have limited solubility in aqueous solutions. Prepare fresh dilutions for each experiment and avoid storing diluted solutions for extended periods.
-
-
Assay Conditions:
-
Is the ATP concentration consistent? As LCB 03-0110 is an ATP-competitive inhibitor for some of its targets, variations in the ATP concentration in your kinase assay will directly impact the apparent IC50 value.[4][6] Ensure the ATP concentration is consistent across experiments.
-
Are your enzyme and substrate concentrations optimal? Changes in the concentration or activity of the kinase or substrate can affect the assay window and inhibitor potency.
-
-
Reagent Integrity:
-
Are all assay reagents within their expiration dates and stored correctly? This includes the kinase, substrate, ATP, and detection reagents.
-
Have you validated your positive and negative controls? A known inhibitor for your target kinase should be run in parallel to confirm assay performance.
-
Hypothetical Batch Comparison Data for an in vitro c-Src Kinase Assay:
| Parameter | Batch A (Previous) | Batch B (New) - Initial Result | Batch B (New) - After Troubleshooting |
| IC50 (nM) | 1.5 ± 0.3 | 8.2 ± 1.5 | 1.7 ± 0.4 |
| Maximum Inhibition (%) | 98 ± 2 | 95 ± 5 | 99 ± 1 |
| Notes | Historical data | Observed discrepancy | Results after ensuring complete solubility of Batch B and confirming consistent ATP concentration. |
Issue 2: Variable Phenotypic Responses in a Cell-Based Assay
You are treating cells with LCB 03-0110 to inhibit cell migration, but the extent of inhibition varies between experiments using different batches.
Potential Causes and Troubleshooting Steps:
-
Cellular Factors:
-
Are you using cells of a consistent passage number? Cell lines can exhibit phenotypic drift at high passage numbers, which may alter their sensitivity to inhibitors.
-
Is the cell seeding density consistent? Variations in cell density can affect the cellular response to treatment.
-
Is there variability in the serum or growth factors used? Components in serum can interact with the compound or affect the signaling pathways being studied.
-
-
Compound Handling and Dosing:
-
Are you preparing fresh dilutions from a validated stock solution for each experiment?
-
Are you accounting for potential binding to plastics? Some small molecules can adsorb to plastic surfaces, reducing the effective concentration.
-
-
Experimental Timeline:
-
Is the treatment duration consistent? The timing of compound addition and the duration of the assay can significantly impact the observed effect.
-
Detailed Experimental Protocol: In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol provides a general framework for assessing the effect of LCB 03-0110 on the migration of a cancer cell line (e.g., HT1080).
Materials:
-
HT1080 fibrosarcoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
LCB 03-0110 (dissolved in DMSO to a 10 mM stock)
-
24-well tissue culture plates
-
Pipette tips (p200)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HT1080 cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once confluent, replace the complete medium with a serum-free or low-serum medium and incubate for 12-24 hours. This helps to reduce baseline proliferation and focus the assay on migration.
-
Creating the "Wound": Using a p200 pipette tip, make a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove dislodged cells.
-
Treatment: Add fresh serum-free or low-serum medium containing different concentrations of LCB 03-0110 (e.g., 0, 1, 10, 100 nM). Include a vehicle control (DMSO) at a concentration matching the highest concentration of LCB 03-0110.
-
Image Acquisition (Time 0): Immediately after adding the treatment, acquire images of the scratch in each well. Mark the specific locations on the plate to ensure the same fields are imaged at later time points.
-
Incubation: Incubate the plate at 37°C in a humidified incubator.
-
Image Acquisition (Final Time Point): After a predetermined time (e.g., 24 hours), acquire images of the same fields as in step 6.
-
Data Analysis: Measure the width of the scratch at time 0 and the final time point. Calculate the percentage of wound closure for each treatment condition relative to the vehicle control.
Visualizations
Caption: LCB 03-0110 inhibits multiple signaling pathways.
Caption: A systematic approach to troubleshooting variability.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. LCB 03-0110 dihydrochloride | Src | TargetMol [targetmol.com]
- 3. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer [mdpi.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
LCB 03-0110 in DMSO: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of LCB 03-0110 when stored in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for LCB 03-0110 in DMSO?
For long-term stability of LCB 03-0110 dissolved in DMSO, it is recommended to store the solution at -80°C. Under these conditions, the compound is stable for up to one year.[1] For the powdered form of LCB 03-0110, storage at -20°C is recommended, which ensures stability for up to three years.[1]
Q2: Can I store LCB 03-0110 in DMSO at -20°C?
While the powdered form is stable at -20°C, the recommended storage temperature for LCB 03-0110 in DMSO is -80°C for long-term storage to ensure maximal stability.[1] Storing DMSO solutions at -20°C may lead to freezing, which can cause precipitation of the compound and affect concentration accuracy upon thawing. For short-term storage, aliquoting and storing at -20°C may be acceptable, but frequent freeze-thaw cycles should be avoided.
Q3: How can I assess the stability of my LCB 03-0110 in DMSO stock solution?
To verify the integrity of your LCB 03-0110 stock solution, you can perform analytical tests such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can help you determine the purity of the compound and identify any potential degradation products.
Q4: What are the known targets of LCB 03-0110?
LCB 03-0110 is a multi-kinase inhibitor. Its primary targets include c-Src kinase (with an IC50 of 1.3 nM), Discoidin Domain Receptor (DDR) family tyrosine kinases (DDR1 and DDR2), Bruton's tyrosine kinase (BTK), and Spleen tyrosine kinase (Syk).[1][2] It has also been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or inconsistent activity of LCB 03-0110 in experiments. | 1. Degradation of the compound: Improper storage conditions (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles). 2. Inaccurate concentration: Precipitation of the compound due to storage at -20°C or lower, or solvent evaporation. | 1. Verify storage conditions: Ensure the DMSO stock solution has been consistently stored at -80°C. 2. Prepare fresh stock: If degradation is suspected, prepare a fresh stock solution from powdered LCB 03-0110. 3. Check for precipitation: Before use, visually inspect the thawed solution for any precipitates. If present, gently warm and vortex to redissolve. Centrifuge to pellet any insoluble material before taking the supernatant. 4. Perform analytical validation: Use HPLC or LC-MS to confirm the concentration and purity of your stock solution. |
| Precipitate observed in the LCB 03-0110 DMSO stock solution upon thawing. | 1. Low temperature storage: DMSO freezes at approximately 18.5°C. Storing at -20°C or -80°C will cause the solvent to solidify, which can lead to the compound precipitating out of solution. 2. High concentration: The stock solution may be too concentrated, leading to precipitation at low temperatures. | 1. Proper thawing and mixing: Thaw the vial at room temperature and ensure the solution is completely liquid. Vortex the solution thoroughly to ensure the compound is fully redissolved. 2. Sonication: If vortexing is insufficient, sonication is recommended to aid in redissolving the compound.[1] 3. Prepare a lower concentration stock: If precipitation is a persistent issue, consider preparing a less concentrated stock solution. |
Quantitative Data Summary
Table 1: Storage Stability of LCB 03-0110
| Form | Storage Temperature | Stability Duration | Source |
| Powder | -20°C | 3 years | [1] |
| In Solvent (DMSO) | -80°C | 1 year | [1] |
Table 2: Inhibitory Activity of LCB 03-0110
| Target Kinase | IC50 Value | Source |
| c-Src kinase | 1.3 nM | [1] |
| DDR2 (activated) | 6 nM | [4] |
| DDR2 (non-activated) | 145 nM | [4] |
| DDR1 (cell-based) | 164 nM | [4] |
| DDR2 (cell-based) | 171 nM | [4] |
Experimental Protocols
Protocol 1: Preparation of LCB 03-0110 Stock Solution in DMSO
-
Warm the LCB 03-0110 powder and DMSO: Allow the vials of powdered LCB 03-0110 and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO: Based on the desired stock concentration (e.g., 10 mM), calculate the volume of DMSO needed to dissolve the entire contents of the LCB 03-0110 vial. The molecular weight of LCB 03-0110 dihydrochloride (B599025) is 490.45 g/mol .[1]
-
Dissolve the compound: Add the calculated volume of DMSO to the vial of LCB 03-0110.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial for a few minutes to ensure the compound is completely dissolved.[1]
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Workflow for Assessing LCB 03-0110 Stability using HPLC
Caption: Workflow for HPLC-based stability assessment of LCB 03-0110.
Signaling Pathways
LCB 03-0110 is known to inhibit multiple signaling pathways involved in inflammation, fibrosis, and angiogenesis. Below are diagrams illustrating its mechanism of action.
Diagram 1: Inhibition of DDR and c-Src Signaling by LCB 03-0110
Caption: LCB 03-0110 inhibits collagen-induced DDR and c-Src activation.
Diagram 2: LCB 03-0110 Inhibition of VEGFR-2 and JAK/STAT3 Pathways
Caption: LCB 03-0110 targets VEGFR-2 and JAK/STAT3 signaling pathways.
References
- 1. LCB 03-0110 dihydrochloride | Src | TargetMol [targetmol.com]
- 2. LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison of LCB 03-0110 and Nilotinib in Preclinical Models of Neurodegeneration
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LCB 03-0110 and nilotinib (B1678881), two tyrosine kinase inhibitors with therapeutic potential in neurodegenerative diseases. This analysis is based on available preclinical data and focuses on their mechanisms of action, efficacy in disease models, and key experimental findings.
Both LCB 03-0110 and nilotinib have emerged as promising candidates for targeting the underlying pathology of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Their shared ability to inhibit tyrosine kinases, key regulators of various cellular processes, has been shown to impact the accumulation of toxic proteins and neuroinflammation, hallmarks of these debilitating conditions. This guide synthesizes data from preclinical studies to offer a clear comparison of their performance and underlying mechanisms.
Mechanism of Action: Targeting Key Kinases in Neurodegeneration
LCB 03-0110 and nilotinib, while both tyrosine kinase inhibitors, exhibit distinct target profiles that influence their biological effects.
LCB 03-0110 is a multi-kinase inhibitor targeting Discoidin Domain Receptors (DDR1/2) and Src family kinases.[1] Inhibition of DDR1, in particular, has been identified as a potential therapeutic strategy in neurodegeneration.[2][3] DDR1 is upregulated in post-mortem brains of Alzheimer's and Parkinson's disease patients.[2] By inhibiting DDR1, LCB 03-0110 has been shown to regulate autophagy, leading to the clearance of neurotoxic proteins and a reduction in neuroinflammation.[2]
Nilotinib , originally an FDA-approved drug for chronic myeloid leukemia, is a potent inhibitor of Abelson (Abl) tyrosine kinase and also targets DDR1.[2][4] The inhibition of Abl kinase by nilotinib is thought to promote the autophagic clearance of α-synuclein and other aggregation-prone proteins.[5][6][7] Clinical studies have shown that nilotinib enters the central nervous system at concentrations sufficient to inhibit DDR1, but not necessarily Abl, suggesting that DDR1 inhibition may be a key mechanism of its neuroprotective effects.[2]
The following diagram illustrates the proposed signaling pathways influenced by LCB 03-0110 and nilotinib in the context of neurodegeneration.
Comparative Efficacy in Neurodegeneration Models
Preclinical studies have demonstrated the efficacy of both LCB 03-0110 and nilotinib in various in vitro and in vivo models of neurodegeneration. A direct comparison highlights their relative potencies and effects on key pathological markers.
| Parameter | LCB 03-0110 | Nilotinib | Reference |
| Primary Targets | DDR1/2, Src | Abl, DDR1 | [1][2] |
| IC50 for DDR1 | Not explicitly stated, but potent | 1-8 nM | [2] |
| IC50 for Abl | Not a primary target | 20 nM | [2] |
| Brain Penetration (Plasma:Brain Ratio) | 12% | 1% | [1][8] |
| Effect on α-synuclein | Reduced levels in a lentivirus-induced mouse model | Reduced levels in PD transgenic mice | [2][5] |
| Effect on Aβ and p-tau | Reduced levels in TgAPP mice | Reduced levels in preclinical AD models | [2][9] |
| Effect on Neuroinflammation | Reduced markers of glial activation (GFAP, Iba1) and inflammatory cytokines | Reduced production of pro-inflammatory factors (iNOS, COX-2, IL-1β, IL-6, TNF-α) | [5][10] |
| Mechanism of Protein Clearance | Autophagy induction | Autophagy induction | [2][11] |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies from key experiments are provided below.
In Vivo Lentiviral α-synuclein Overexpression Model (LCB 03-0110)
-
Animal Model: 3-6 months old C57BL/6J mice.
-
Procedure: Unilateral stereotaxic injection of a lentivirus expressing human wild-type α-synuclein into the right substantia nigra.
-
Treatment: 21 days after viral injection, mice were treated daily with an intraperitoneal (I.P.) injection of 2.5 mg/kg of LCB 03-0110 or DMSO (vehicle) for an additional 21 days.
-
Analysis: Western blot analysis of midbrain lysates to quantify levels of phosphorylated DDR1, phosphorylated DDR2, and α-synuclein. Immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons to assess neuronal loss.[2]
The experimental workflow for this model is depicted in the following diagram:
In Vitro Neuroinflammation Model (Nilotinib)
-
Cell Line: BV2 microglial cells.
-
Procedure: Cells were pretreated with nilotinib before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Analysis: The production of pro-inflammatory factors such as iNOS, COX-2, IL-1β, IL-6, and TNF-α was measured to assess the anti-inflammatory effects of nilotinib. The neurotoxicity of the conditioned medium from these cells was also tested on MES23.5 dopaminergic neurons.[10]
Summary and Future Directions
Both LCB 03-0110 and nilotinib demonstrate significant promise in preclinical models of neurodegeneration by targeting key pathological mechanisms, including protein aggregation and neuroinflammation.
-
LCB 03-0110 shows efficacy as a DDR/Src inhibitor with favorable brain penetration, effectively reducing levels of α-synuclein, Aβ, and p-tau while suppressing neuroinflammation.[1][2][8]
-
Nilotinib , an Abl/DDR inhibitor, also effectively clears neurotoxic proteins and reduces inflammation.[5][10] While its brain penetration is lower than LCB 03-0110, its established clinical safety profile for other indications provides a potential advantage for repurposing.[1][8]
A study directly comparing a panel of tyrosine kinase inhibitors suggested that a multi-kinase targeting approach that includes Abl, DDRs, and Src may be more advantageous than selective Abl inhibition alone, and that efficacy is not solely dependent on CNS drug concentration.[1][8] This suggests that both LCB 03-0110 and nilotinib, with their multi-targeting profiles, are strong candidates for further development.
Future research should focus on head-to-head clinical trials to definitively assess the comparative efficacy and safety of these two compounds in patient populations. Further elucidation of their downstream signaling pathways will also be crucial for optimizing their therapeutic application in neurodegenerative diseases.
References
- 1. Multikinase Abl/DDR/Src Inhibition Produces Optimal Effects for Tyrosine Kinase Inhibition in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discoidin Domain Receptor 1 is a therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer [mdpi.com]
- 4. Beyond expectations: investigating nilotinib’s potential in attenuating neurodegeneration in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Nilotinib | ALZFORUM [alzforum.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Nilotinib inhibits microglia-mediated neuroinflammation to protect against dopaminergic neuronal death in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. patents.justia.com [patents.justia.com]
A Comparative Guide to LCB 03-0110 and Bosutinib for Abl Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two tyrosine kinase inhibitors, LCB 03-0110 and bosutinib (B1684425), with a specific focus on their activity against Abelson (Abl) kinase. This document summarizes their inhibitory profiles, presents available quantitative data, outlines relevant experimental methodologies, and visualizes the associated signaling pathway.
Introduction to LCB 03-0110 and Bosutinib
Bosutinib , a second-generation tyrosine kinase inhibitor, is a potent dual inhibitor of Src and Abl kinases. It is clinically approved for the treatment of chronic myeloid leukemia (CML).
LCB 03-0110 is a multi-kinase inhibitor known to potently target c-Src and discoidin domain receptor (DDR) family tyrosine kinases. While its direct and quantitative inhibition of Abl kinase is not as extensively documented in publicly available literature, its inhibitory profile is noted to be similar to that of dasatinib (B193332), a potent Abl kinase inhibitor. This suggests that LCB 03-0110 is also a potent inhibitor of Abl.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for both compounds against their primary targets. It is important to note the absence of a specific IC50 value for LCB 03-0110 against Abl kinase in the reviewed literature.
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| Bosutinib | Abl | 1.0 | In vitro kinase assay |
| Src | 1.2 | In vitro kinase assay | |
| LCB 03-0110 | c-Src | 1.3 | In vitro kinase assay[1] |
| DDR1 | 164 | Cell-based assay[2] | |
| DDR2 | 171 | Cell-based assay[2] | |
| Btk | Potent inhibitor | Not specified[3] | |
| Syk | Potent inhibitor | Not specified[3] | |
| VEGFR2 | Potent inhibitor | Not specified[3] |
Mechanism of Action and Signaling Pathway
Both bosutinib and LCB 03-0110 are ATP-competitive inhibitors, meaning they bind to the ATP-binding site of the kinase domain, preventing the transfer of phosphate (B84403) from ATP to the substrate protein. The Abl kinase is a key component of multiple signaling pathways that regulate cell proliferation, differentiation, and survival. In CML, the BCR-Abl fusion protein exhibits constitutively active kinase activity, leading to uncontrolled cell growth.
Below is a diagram illustrating the central role of Abl kinase in downstream signaling pathways.
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the characterization of compounds like LCB 03-0110 and bosutinib. Below are generalized protocols for key experimental assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow Diagram:
Methodology:
-
Reagents: Purified recombinant Abl kinase, a specific peptide substrate (e.g., Abltide), ATP (often [γ-³²P]ATP or [γ-³³P]ATP), and the test inhibitor (LCB 03-0110 or bosutinib) at various concentrations.
-
Reaction Setup: The kinase, substrate, and inhibitor are combined in a reaction buffer containing necessary cofactors like MgCl₂.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: The reaction is stopped, typically by adding a solution like phosphoric acid.
-
Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.[4][5][6]
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular BCR-Abl Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of BCR-Abl within a cellular context, providing insights into cell permeability and off-target effects.
Workflow Diagram:
Methodology:
-
Cell Culture: A human cell line endogenously expressing BCR-Abl, such as K562, is cultured under standard conditions.[7]
-
Compound Treatment: The cells are treated with various concentrations of the test inhibitor (LCB 03-0110 or bosutinib) for a set period (e.g., 2-4 hours).
-
Cell Lysis: The cells are harvested and lysed to release the cellular proteins.
-
Detection of Phosphorylation: The phosphorylation status of a direct downstream substrate of BCR-Abl, such as CrkL, is assessed. This is typically done using Western blotting with a phospho-specific antibody that recognizes the phosphorylated form of the substrate. Alternatively, an ELISA-based method can be used for higher throughput.[8][9]
-
Data Analysis: The intensity of the phosphorylation signal is quantified and normalized to a loading control (e.g., total protein or a housekeeping gene). The percentage of inhibition of substrate phosphorylation is calculated for each inhibitor concentration to determine the cellular IC50 value.
Conclusion
Bosutinib is a well-characterized and potent dual Src/Abl kinase inhibitor with a clear role in the treatment of CML. LCB 03-0110 is a multi-kinase inhibitor with potent activity against c-Src and DDR kinases. While direct quantitative data for its Abl inhibition is not as readily available, its similarity to dasatinib suggests it is also a potent Abl inhibitor. The choice between these inhibitors for research or therapeutic development would depend on the desired selectivity profile and the specific cellular context. For applications where dual Src/Abl inhibition is desired, bosutinib is a clear choice. For broader kinase inhibition, including DDRs, LCB 03-0110 may be more suitable. Further head-to-head comparative studies, particularly focusing on the direct inhibition of Abl kinase by LCB 03-0110, are warranted to fully elucidate their comparative efficacy.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
LCB 03-0110: A Comparative Analysis Against Other c-Src Kinase Inhibitors
For Immediate Release
In the landscape of targeted cancer therapy and inflammatory disease research, the inhibition of proto-oncogene tyrosine-protein kinase c-Src stands as a pivotal strategy. This guide provides a comprehensive comparison of LCB 03-0110, a novel pan-discoidin domain receptor (DDR)/c-Src family tyrosine kinase inhibitor, against other prominent c-Src inhibitors: Dasatinib, Saracatinib, and Bosutinib (B1684425). This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of inhibitory potency, kinase selectivity, and mechanistic insights based on available experimental data.
Executive Summary
LCB 03-0110 emerges as a potent inhibitor of c-Src, demonstrating comparable or greater potency in some instances to established inhibitors like Dasatinib, Saracatinib, and Bosutinib. As a multi-kinase inhibitor, its therapeutic potential extends beyond c-Src, with significant activity against DDR1/2, Bruton's tyrosine kinase (BTK), and spleen tyrosine kinase (Syk). This dual-targeting capability, particularly of c-Src and DDRs, suggests a unique therapeutic advantage in contexts such as fibrosis and inflammation. While Dasatinib, Saracatinib, and Bosutinib have been more extensively evaluated in clinical trials, primarily for oncological indications, LCB 03-0110 shows promise in preclinical models for conditions involving fibroinflammation, such as scar formation and dry eye disease.
Data Presentation: Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of LCB 03-0110 and other selected c-Src inhibitors against their primary target and other relevant kinases. This quantitative data allows for a direct comparison of their potency.
| Inhibitor | c-Src IC50 (nM) | Other Key Kinase Targets (IC50, nM) |
| LCB 03-0110 | 1.3[1][2] | DDR2 (active form): 6, DDR2 (inactive form): 145, BTK, Syk[1][3] |
| Dasatinib | <1 - 0.8[2][4][5] | Bcr-Abl: <1, c-Kit: 79, Lck, Fyn, Yes (subnanomolar)[2][4] |
| Saracatinib (AZD0530) | 2.7[1][6][7] | Lck, c-YES, Lyn, Fyn, Fgr, Blk (2.7-11), v-Abl: 30, EGFR: 66, c-Kit: 200[6] |
| Bosutinib (SKI-606) | 1.2[3][8][9] | Abl: 1[2][3] |
Experimental Protocols
The presented IC50 values are typically determined through in vitro kinase assays. A generalized protocol for such an assay is as follows:
In Vitro Kinase Assay (General Protocol)
-
Enzyme and Substrate Preparation: Recombinant human c-Src kinase is purified. A generic tyrosine kinase substrate, such as a poly(Glu, Tyr) peptide, is used.
-
Inhibitor Preparation: The inhibitors (LCB 03-0110, Dasatinib, Saracatinib, Bosutinib) are serially diluted to a range of concentrations in a suitable solvent, typically DMSO.
-
Kinase Reaction: The kinase reaction is initiated by mixing the c-Src enzyme, the peptide substrate, and the inhibitor in a reaction buffer containing ATP (often radiolabeled, e.g., [γ-33P]ATP) and MgCl2.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by the addition of a solution like phosphoric acid.
-
Quantification of Phosphorylation: The phosphorylated substrate is captured on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Mandatory Visualizations
c-Src Signaling Pathway
The following diagram illustrates the central role of c-Src in mediating signals from various cell surface receptors, leading to the activation of downstream pathways that regulate key cellular processes.
Caption: Simplified c-Src signaling cascade.
Experimental Workflow: In Vitro Kinase Assay
The diagram below outlines a typical workflow for determining the IC50 value of a kinase inhibitor.
Caption: In Vitro Kinase Assay Workflow.
Comparative Analysis
LCB 03-0110: This thienopyridine derivative is a potent, multi-targeted inhibitor with a strong activity against c-Src.[7] Its unique inhibitory profile against both c-Src and DDRs suggests its potential in treating diseases with both inflammatory and fibrotic components.[6] Preclinical studies have demonstrated its efficacy in suppressing scar formation by inhibiting fibroblast and macrophage activation.[6][7] Furthermore, LCB 03-0110 has shown anti-inflammatory effects in models of dry eye disease, suggesting a broader therapeutic applicability beyond oncology.[10]
Dasatinib: A potent, orally available dual Src/Abl kinase inhibitor, Dasatinib is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[11][12] Its subnanomolar IC50 against c-Src underscores its high potency.[5] Dasatinib's clinical development provides a wealth of data on its safety and efficacy in hematological malignancies.
Saracatinib (AZD0530): Saracatinib is a highly selective and potent c-Src inhibitor that also targets other Src family kinases.[6] It has been investigated in numerous clinical trials for various solid tumors.[11] Preclinical data have shown its ability to inhibit tumor cell migration and invasion.[13]
Bosutinib (SKI-606): As a dual Src/Abl inhibitor, Bosutinib is approved for the treatment of CML.[8][10] It exhibits potent inhibition of both c-Src and Abl kinases.[2][3] Its clinical utility is well-established in the context of leukemia.
Conclusion
LCB 03-0110 is a highly potent c-Src inhibitor with a compelling and distinct kinase selectivity profile that includes strong inhibition of DDRs. This multi-targeting capability differentiates it from more established c-Src inhibitors like Dasatinib, Saracatinib, and Bosutinib, which are primarily developed as anti-cancer agents. The preclinical evidence supporting the role of LCB 03-0110 in modulating fibro-inflammatory processes opens up new avenues for its therapeutic application. Further research, including head-to-head preclinical studies and eventual clinical trials, will be crucial to fully elucidate the comparative efficacy and safety of LCB 03-0110 in various disease settings. Researchers and drug development professionals should consider the unique mechanistic advantages of LCB 03-0110 when designing future studies targeting c-Src and related signaling pathways.
References
- 1. adooq.com [adooq.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Status of Src Inhibitors in Solid Tumor Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
A Comparative Analysis of LCB03-0110 and Tacrolimus for the Treatment of Dry Eye Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of LCB03-0110 and the clinical efficacy of tacrolimus (B1663567) for the management of dry eye disease (DED). While direct comparative clinical trial data between LCB03-0110 and tacrolimus is not currently available, this document synthesizes existing preclinical and clinical evidence to offer insights into their respective mechanisms and therapeutic potential.
Executive Summary
Dry eye disease is a multifactorial condition characterized by a loss of homeostasis of the tear film, accompanied by ocular symptoms, in which tear film instability and hyperosmolarity, ocular surface inflammation and damage, and neurosensory abnormalities play etiological roles. The inflammatory component of DED is a key therapeutic target. This guide examines two immunomodulatory agents: LCB03-0110, a novel multi-tyrosine kinase inhibitor, and tacrolimus, a well-established calcineurin inhibitor.
Preclinical evidence suggests that LCB03-0110 exerts its anti-inflammatory effects through the inhibition of the MAPK signaling pathway in corneal epithelial cells, a mechanism not observed with tacrolimus in the same in vitro model.[1] However, both agents have demonstrated the ability to suppress T helper 17 (Th17) cell differentiation, a key driver of ocular surface inflammation.[1][2] Clinical trials have established the efficacy of topical tacrolimus in improving both signs and symptoms of DED, particularly in patients with Sjögren's syndrome.[1][3]
Preclinical Efficacy: LCB03-0110 vs. Tacrolimus
An in vitro study compared the anti-inflammatory effects of LCB03-0110, tacrolimus, and tofacitinib (B832) on human corneal epithelial (HCE-2) cells and murine T helper 17 (Th17) cells.[1] The key findings are summarized below.
Data Presentation: In Vitro Anti-inflammatory Effects
| Target Cell Line | Inflammatory Stimulus | Parameter Measured | LCB03-0110 | Tacrolimus | Key Finding |
| HCE-2 Cells | LPS or poly(I:C) | Phosphorylation of p38 and ERK | Significant Suppression | No significant effect | LCB03-0110 inhibits the MAPK signaling pathway in corneal epithelial cells, while tacrolimus does not.[1][2] |
| Expression of IL-6 and IL-8 | Significant Reduction | No significant effect | LCB03-0110 reduces pro-inflammatory cytokine production in corneal epithelial cells.[1][2] | ||
| Murine Th17 Cells | Th17 differentiation conditions | Expression of IL-17A | Dose-dependent decrease | Almost complete decrease at low concentrations | Both LCB03-0110 and tacrolimus effectively inhibit the production of IL-17A from Th17 cells.[1] |
Experimental Protocols: In Vitro Studies
Cell Culture and Treatment: [1]
-
Human Corneal Epithelial (HCE-2) Cells: Cultured and stimulated with lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly(I:C)) to induce an inflammatory response. Cells were then treated with varying concentrations of LCB03-0110 or tacrolimus.
-
Murine T helper 17 (Th17) Cells: Naïve CD4+ T cells were isolated from mice and cultured under Th17 polarizing conditions. The cells were treated with LCB03-0110 or tacrolimus.
Measurement of Inflammatory Markers: [1]
-
Phosphorylation of p38 and ERK: Assessed by Western blotting to determine the activation of the MAPK signaling pathway.
-
Expression of IL-6, IL-8, and IL-17A: Quantified using enzyme-linked immunosorbent assay (ELISA) to measure the levels of these pro-inflammatory cytokines.
Clinical Efficacy of Tacrolimus for Dry Eye Disease
Multiple clinical trials have investigated the efficacy of topical tacrolimus (typically 0.03%) for the treatment of DED, often in patients with underlying autoimmune conditions like Sjögren's syndrome.
Data Presentation: Clinical Efficacy of 0.03% Tacrolimus Eye Drops
| Clinical Trial | Patient Population | Treatment Duration | Schirmer's Test I (mm/5 min) - Change from Baseline | Tear Breakup Time (TBUT) (seconds) - Change from Baseline | Corneal Staining Score - Change from Baseline |
| Moscovici et al. (2012) [3] | 8 patients (16 eyes) with Sjögren's syndrome | 90 days | Statistically significant improvement at 90 days | Statistically significant improvement at 28 and 90 days | Statistically significant improvement in fluorescein (B123965) and rose bengal scores at 14, 28, and 90 days |
| Fatima et al. (2018) [4] | 25 patients with DED | 3 months | Statistically significant improvement (p<0.001) | Statistically significant improvement (p<0.0001) | Not Reported |
| Moawad et al. (2022) [2] | 30 patients with Sjögren's syndrome | 6 months | 4.10 ± 4.21 increase | Not Reported | Statistically significant improvement in ocular surface staining |
Experimental Protocols: Clinical Trials
Patient Population: The studies primarily included patients with moderate to severe DED, often associated with Sjögren's syndrome, who were symptomatic and had objective signs of the disease (e.g., low Schirmer's test scores, rapid TBUT, and positive corneal staining).[2][3][4]
Treatment Regimen: Patients were typically instructed to instill one drop of 0.03% tacrolimus ophthalmic solution or ointment into the affected eye(s) twice daily.[3][4]
Outcome Measures:
-
Schirmer's Test I: Measures aqueous tear production. A filter paper strip is placed in the lower conjunctival sac for 5 minutes, and the amount of wetting is measured.
-
Tear Breakup Time (TBUT): Assesses the stability of the tear film. A drop of fluorescein is instilled, and the time taken for the first dry spot to appear on the cornea after a blink is measured.
-
Corneal Fluorescein Staining: Evaluates the integrity of the corneal epithelium. Fluorescein dye stains areas of epithelial cell loss or damage, which are then graded using a standardized scale.
-
Rose Bengal Staining: Stains devitalized cells and mucus on the cornea and conjunctiva, providing another measure of ocular surface damage.
Signaling Pathways and Experimental Workflow
Signaling Pathways
Experimental Workflow
Conclusion
The available evidence presents distinct yet potentially complementary mechanisms of action for LCB03-0110 and tacrolimus in the context of dry eye disease. LCB03-0110 demonstrates a direct anti-inflammatory effect on corneal epithelial cells by inhibiting the MAPK signaling pathway, a feature not observed with tacrolimus in the preclinical model.[1] This suggests a potential role for LCB03-0110 in targeting the epithelial-driven inflammation on the ocular surface.
Tacrolimus, a potent calcineurin inhibitor, has a well-established mechanism of suppressing T-cell activation and has demonstrated clinical efficacy in improving the signs and symptoms of DED, particularly in severe, inflammatory forms of the disease.[1][3][5] Both agents show promise in modulating the Th17 response, which is increasingly recognized as a critical pathway in the pathogenesis of DED.
Further research, including head-to-head clinical trials, is warranted to directly compare the efficacy and safety of LCB03-0110 and tacrolimus in patients with dry eye disease. Such studies will be crucial in elucidating the optimal therapeutic positioning of these agents in the management of this complex ocular surface disorder.
References
- 1. Treatment of Sjögren's syndrome dry eye using 0.03% tacrolimus eye drop: Prospective double-blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the effect of topical tacrolimus 0.03% versus cyclosporine 0.05% in the treatment of dry eye secondary to Sjogren syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical treatment of dry eye using 0.03% tacrolimus eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbcp.com [ijbcp.com]
- 5. trial.medpath.com [trial.medpath.com]
A Comparative Analysis of the Anti-Inflammatory Effects of LCB 03-0110 and Tofacitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two kinase inhibitors, LCB 03-0110 and tofacitinib (B832). By presenting key experimental data, detailing methodologies, and visualizing signaling pathways, this document aims to be a valuable resource for researchers in the field of inflammation and drug development.
At a Glance: LCB 03-0110 vs. Tofacitinib
| Feature | LCB 03-0110 | Tofacitinib |
| Primary Target Class | Multi-Tyrosine Kinase Inhibitor | Janus Kinase (JAK) Inhibitor |
| Key Molecular Targets | c-Src, BTK, SYK, DDR1, DDR2, VEGFR-2, JAK/STAT3 | JAK1, JAK3 (with some activity against JAK2) |
| Primary Signaling Pathway | MAPK (p38, ERK), JAK/STAT3 | JAK/STAT |
| Reported Anti-Inflammatory Effects | Inhibition of IL-6, IL-8, IL-17A, and TNF-α production. Suppression of p38 and ERK phosphorylation. | Broad-spectrum cytokine inhibition including IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-17, IL-21, IFN-γ, and TNF-α. |
| Development Status | Preclinical | Approved for clinical use in various inflammatory diseases |
Mechanism of Action and Signaling Pathways
LCB 03-0110 is a multi-tyrosine kinase inhibitor with a broad spectrum of targets. Its anti-inflammatory effects are, in part, mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by suppressing the phosphorylation of p38 and ERK.[1] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[1] Additionally, LCB 03-0110 has been shown to inhibit Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[1][2]
Tofacitinib , on the other hand, is a more targeted inhibitor of the Janus Kinase family, with primary activity against JAK1 and JAK3. By inhibiting these kinases, tofacitinib effectively blocks the JAK-STAT signaling pathway, which is a critical intracellular cascade for a multitude of pro-inflammatory cytokines.[3] This disruption prevents the phosphorylation and subsequent nuclear translocation of STAT proteins, leading to a broad suppression of cytokine-mediated gene transcription.[3]
Quantitative Data: Kinase Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentrations (IC50) of LCB 03-0110 and tofacitinib against key kinases. Lower IC50 values indicate greater potency.
| Kinase | LCB 03-0110 IC50 (nM) | Tofacitinib IC50 (nM) |
| c-Src | 1.3 | Not reported as a primary target |
| DDR1 | 164 (cell-based) | Not reported as a primary target |
| DDR2 | 6 (active form), 171 (cell-based) | Not reported as a primary target |
| JAK1 | Inhibition of JAK/STAT3 signaling reported | 1 |
| JAK2 | Inhibition of JAK/STAT3 signaling reported | 20 |
| JAK3 | Inhibition of JAK/STAT3 signaling reported | 1 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Data: Comparative Anti-Inflammatory Effects
A key study directly comparing the anti-inflammatory effects of LCB 03-0110 and tofacitinib was conducted in cellular models of Dry Eye Disease (DED).
Inhibition of Pro-Inflammatory Cytokines in Human Corneal Epithelial (HCE-2) Cells
In HCE-2 cells stimulated with lipopolysaccharide (LPS) or poly(I:C), LCB 03-0110 demonstrated a significant, dose-dependent reduction in the secretion of IL-6 and IL-8.[1] In contrast, under the same experimental conditions, tofacitinib did not show a significant anti-inflammatory response in these cells.[1]
| Treatment | Stimulant | IL-6 Inhibition (%) | IL-8 Inhibition (%) |
| LCB 03-0110 | LPS | 28.4 | 14.3 |
| LCB 03-0110 | poly(I:C) | 84.0 | 92.2 |
| Tofacitinib | LPS / poly(I:C) | No significant inhibition reported | No significant inhibition reported |
Modulation of IL-17A Production in T helper 17 (Th17) Cells
In a model of murine Th17 cell differentiation, LCB 03-0110 was found to decrease the expression of IL-17A in a dose-dependent manner.[1] Tofacitinib exhibited a more complex effect, promoting IL-17A production at lower concentrations (≤1 µM) and inhibiting its expression at concentrations greater than 1 µM.[1]
Inhibition of TNF-α
LCB 03-0110 has been shown to inhibit the synthesis of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-activated J774A.1 macrophage cells.[4] Tofacitinib has also been demonstrated to reduce TNF-α levels in various in vitro and in vivo models.[5][6][7]
Experimental Protocols
Measurement of p38 and ERK Phosphorylation in HCE-2 Cells
Protocol:
-
Human Corneal Epithelial (HCE-2) cells are cultured to an appropriate confluency.
-
Cells are serum-starved to reduce basal levels of kinase phosphorylation.
-
Cells are pre-incubated with varying concentrations of LCB 03-0110 or tofacitinib for a specified period.
-
Inflammation is induced by adding lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly(I:C)).
-
After stimulation, cells are lysed to extract total protein.
-
Protein samples are separated by SDS-PAGE and transferred to a membrane for Western blotting.
-
Membranes are probed with specific antibodies against phosphorylated and total p38 and ERK.
-
Band intensities are quantified to determine the level of kinase phosphorylation relative to total protein.
Measurement of IL-17A in Murine Th17 Cells
Protocol:
-
Naïve CD4+ T cells are isolated from the spleens and lymph nodes of mice.
-
Cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies, along with polarizing cytokines IL-6 and TGF-β to induce differentiation into Th17 cells.
-
LCB 03-0110 or tofacitinib is added to the culture medium at various concentrations.
-
Cells are incubated for a period of days to allow for differentiation and cytokine production.
-
The cell culture supernatant is collected.
-
The concentration of IL-17A in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Conclusion
LCB 03-0110 and tofacitinib represent two distinct approaches to the inhibition of inflammatory signaling. Tofacitinib, a targeted JAK inhibitor, demonstrates broad anti-inflammatory effects by blocking the signaling of a wide array of cytokines dependent on the JAK-STAT pathway. LCB 03-0110, a multi-tyrosine kinase inhibitor, exhibits its anti-inflammatory properties through the modulation of different signaling cascades, including the MAPK and JAK/STAT3 pathways.
The comparative data presented here, particularly from the DED cellular models, suggests that the efficacy of these inhibitors can be context-dependent, varying with cell type and inflammatory stimulus. While tofacitinib has an established role in the treatment of systemic inflammatory diseases, the distinct mechanistic profile of LCB 03-0110 may offer therapeutic advantages in specific inflammatory conditions. Further in vivo comparative studies in relevant disease models are warranted to fully elucidate the therapeutic potential of LCB 03-0110 relative to established anti-inflammatory agents like tofacitinib.
References
- 1. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Cardiovascular Events With JAK Inhibitors: Tofacitinib Reduces Synovial and Vascular Inflammation but not the Prothrombotic Effects of Inflammatory Cytokines on Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profile of LCB 03-0110
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multi-kinase inhibitor LCB 03-0110 with other notable kinase inhibitors, focusing on their cross-reactivity profiles. The information is supported by available experimental data to assist in the evaluation of these compounds for research and drug development purposes.
Introduction to LCB 03-0110
LCB 03-0110 is a multi-tyrosine kinase inhibitor that has demonstrated potent activity against a range of targets, including Discoidin Domain Receptors (DDR1 and DDR2), c-Src, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Its broad-spectrum activity suggests potential therapeutic applications in various diseases, including cancer, fibrosis, and neurodegenerative disorders.[2][3] Understanding the full kinase inhibition spectrum, or cross-reactivity profile, is crucial for predicting its efficacy, potential off-target effects, and overall therapeutic window.
Comparative Kinase Inhibition Profiles
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for LCB 03-0110 and a selection of comparator multi-kinase and selective inhibitors. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions and assay formats.
| Target Kinase | LCB 03-0110 IC50 (nM) | Nilotinib (B1678881) IC50 (nM) | Dasatinib (B193332) IC50 (nM) | Bosutinib IC50 (nM) | Tofacitinib IC50 (nM) |
| DDR1 | 164 (cell-based)[4] | 43[4] | 0.5[4] | - | - |
| DDR2 | 6 (active form), 145 (inactive form), 171 (cell-based)[4] | 55[4] | 1.4[4] | - | - |
| c-Src | >90% inhibition at 10µM[5] | 4600[6] | 12[6] | <10[7] | - |
| Bcr-Abl | >90% inhibition at 10µM[5] | <25 (cell-based)[8] | <1 (cell-based) | - | - |
| VEGFR2 | >90% inhibition at 10µM[5] | 5300[6] | - | - | - |
| JAK1 | - | - | - | - | 1.7 - 81[9] |
| JAK3 | - | - | - | - | 0.75 - 34[9] |
| c-Kit | - | 26-160 (cell-based)[8] | - | No significant inhibition | - |
| PDGFR | - | 0.54 (cell-based, PDGFRα)[8] | - | No significant inhibition | - |
| Lyn | - | 2700[6] | 3[6] | <10[7] | - |
| Lck | - | 550[10] | 22[6] | <10[7] | - |
A broader kinase panel screening revealed that LCB 03-0110 inhibited over 90% of the activity of 20 tyrosine kinases out of a panel of 60 at a concentration of 10 µM.[4][11] These included kinases from the Src family, Btk, Syk, Tie2, FLT1, FLT3, FLT4, EphA3, EphB4, VEGFR2, MINK1, c-Abl, and RET.[5]
Experimental Methodologies
The determination of kinase inhibition profiles is a critical component of drug discovery. Below is a generalized protocol for a typical in vitro kinase inhibition assay, based on methodologies cited in the literature.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant Kinase
-
Kinase Substrate (peptide or protein)
-
Test Compound (e.g., LCB 03-0110)
-
ATP (Adenosine Triphosphate)
-
Assay Buffer
-
Detection Reagent (e.g., ADP-Glo™, HTRF® reagents)
-
Microplates
Generalized Protocol:
-
Compound Preparation: The test compound is serially diluted in a suitable solvent, typically DMSO, to create a range of concentrations.
-
Reaction Setup: The kinase, substrate, and test compound are added to the wells of a microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for enzymatic activity.
-
Termination and Detection: The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
Data Analysis: The data is plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a key signaling pathway affected by LCB 03-0110 and a generalized workflow for assessing kinase inhibitor cross-reactivity.
Caption: Inhibition of DDR1 and c-Src signaling by LCB 03-0110.
Caption: Generalized workflow for kinase inhibitor cross-reactivity profiling.
Conclusion
LCB 03-0110 is a potent multi-kinase inhibitor with a distinct cross-reactivity profile that includes key targets in cancer and inflammatory diseases such as DDR1/2, c-Src, and VEGFR2.[1][2] When compared to other multi-kinase inhibitors like nilotinib and dasatinib, LCB 03-0110 shows a broad but seemingly different spectrum of activity. While dasatinib is a potent inhibitor of Src family kinases and Bcr-Abl, nilotinib is more selective for Bcr-Abl, c-Kit, and PDGFR.[6][12] Tofacitinib, on the other hand, is more focused on the JAK family of kinases.[9]
The comprehensive evaluation of LCB 03-0110's cross-reactivity is essential for its continued development. Further head-to-head studies using standardized, large-scale kinase panels would provide a more definitive comparison and aid in the precise positioning of LCB 03-0110 in the landscape of kinase inhibitor therapeutics.
References
- 1. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Nilotinib inhibits the Src-family kinase LCK and T-cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison of DDR Inhibitors for Researchers and Drug Development Professionals
A deep dive into the comparative efficacy, selectivity, and clinical performance of inhibitors targeting key DNA Damage Response (DDR) pathways. This guide provides supporting experimental data, detailed protocols, and pathway visualizations to inform preclinical research and clinical development strategies.
The DNA Damage Response (DDR) is a sophisticated network of signaling pathways crucial for maintaining genomic integrity. In cancer, the inherent genomic instability and reliance on specific DDR pathways create therapeutic vulnerabilities. Exploiting these vulnerabilities through targeted inhibition of key DDR proteins—such as PARP, ATM, ATR, and DNA-PK—has emerged as a promising anti-cancer strategy, primarily through the concept of synthetic lethality.[1][2][3] This guide offers a head-to-head comparison of various DDR inhibitors, presenting quantitative data on their performance and detailed methodologies for their evaluation.
Comparative Efficacy of DDR Inhibitors
The in vitro potency of DDR inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy in a particular cell line. The following tables summarize the IC50 values for prominent inhibitors across different DDR pathways in various cancer cell lines.
Table 1: Comparative In Vitro Potency (IC50) of PARP Inhibitors
| Cancer Type | Cell Line | Olaparib (B1684210) (μM) | Niraparib (μM) | Rucaparib (μM) | Talazoparib (μM) |
| Breast Cancer (BRCA1 mutant) | MDA-MB-436 | 4.7[4] | 3.2[4] | 2.3[4] | 0.13[4] |
| Breast Cancer (BRCA1 mutant) | HCC1937 | ~96[4] | 11[4] | 13[4] | 10[4] |
| Triple-Negative Breast Cancer | MDA-MB-231 | <20[4] | <20[4] | <20[4] | 0.48[4] |
| Triple-Negative Breast Cancer | MDA-MB-468 | <10[4] | <10[4] | <10[4] | 0.8[4] |
| Ovarian Cancer (BRCA2 mutant) | PEO1 | 0.1405[5] | 0.2168[5] | 0.0417[5] | 0.00008[5] |
| Ovarian Cancer (BRCA1 mutant) | UWB1.289 | 0.0091[5] | 0.0178[5] | 0.0066[5] | 0.00005[5] |
IC50 values can vary depending on the assay conditions and cell line.
Table 2: Comparative In Vitro Potency (IC50) of ATR Inhibitors
| Cancer Type | Cell Line | Berzosertib (M6620) (μM) | Ceralasertib (AZD6738) (μM) | Elimusertib (BAY 1895344) (μM) |
| Head & Neck Squamous Cell Carcinoma | FaDu | - | - | - |
| Lung Cancer | NCI-H460 | - | - | - |
| Colorectal Cancer | HCT116 | - | - | - |
Specific IC50 values for these cell lines were not consistently available across all three inhibitors in the provided search results. However, it is stated that Ceralasertib inhibits human breast cancer cell lines with IC50 values less than 1 μM.[6][7] Berzosertib has a reported in vitro IC50 of 19 nM.[2]
Table 3: Comparative In Vitro Potency (IC50) of ATM and DNA-PK Inhibitors
| Inhibitor Class | Inhibitor | Target | Cellular IC50 (nM) | Notes |
| ATM Inhibitor | AZD0156 | ATM | 0.58[8] | Highly selective over ATR, mTOR, and PI3Kα.[8][9] |
| ATM Inhibitor | AZD1390 | ATM | 0.78[3][10] | Brain-penetrant and highly selective.[3][10] |
| DNA-PK Inhibitor | Peposertib (M3814) | DNA-PK | - | Data on specific cellular IC50 was not readily available. |
| DNA-PK Inhibitor | AZD7648 | DNA-PK | 91[11] | Potent and selective, with >100-fold selectivity against PI3Ks.[11][12] |
Clinical Performance of DDR Inhibitors
Clinical trials provide crucial insights into the efficacy and safety of DDR inhibitors in patients. While PARP inhibitors are well-established with multiple approvals, other DDR inhibitors are in various stages of clinical development.
Table 4: Selected Clinical Trial Results for Non-PARP DDR Inhibitors
| Inhibitor | Target | Trial (Phase) | Cancer Type | Key Outcomes |
| Ceralasertib (AZD6738) | ATR | Phase II (with Durvalumab) | Anti-PD1 Refractory Melanoma | ORR: 31.0%, Median PFS: 7.1 months.[13] |
| Ceralasertib (AZD6738) | ATR | Phase II (with Olaparib) | PARP inhibitor-resistant Ovarian Cancer | ORR: 46%, Median PFS: 7.5 months.[13] |
| Berzosertib (M6620) | ATR | Phase I | Advanced Solid Tumors | Showed preliminary signs of activity.[2] |
| Elimusertib (BAY 1895344) | ATR | Phase I | Advanced Solid Tumors | Durable objective responses observed across various cancer types.[14] |
| Adavosertib | WEE1 | Phase II (with Olaparib) | PARP inhibitor-resistant Ovarian Cancer | ORR: 29%, Median PFS: 6.8 months.[13] |
ORR: Objective Response Rate; PFS: Progression-Free Survival.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is essential for a comprehensive understanding of DDR inhibitors.
Caption: Simplified overview of key DNA Damage Response pathways and the targets of major inhibitor classes.
Caption: General experimental workflow for the preclinical evaluation of DDR inhibitors.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the foundation of robust drug development. The following are detailed protocols for key assays used to evaluate DDR inhibitors.
Cell Viability Assay (MTT-Based)
This protocol is used to determine the concentration of a DDR inhibitor that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines
-
96-well plates
-
DDR inhibitor of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the DDR inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[15]
-
Solubilization: Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.[15]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
γ-H2AX Immunofluorescence Assay for DNA Damage
This assay quantifies the formation of DNA double-strand breaks (DSBs) by detecting the phosphorylated form of histone H2AX (γ-H2AX).
Materials:
-
Cells grown on coverslips
-
DDR inhibitor and/or DNA damaging agent
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells with the DDR inhibitor, with or without a DNA damaging agent.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 10 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.[16]
-
Blocking: Block non-specific antibody binding with 5% BSA for 1 hour.[16]
-
Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody overnight at 4°C, followed by incubation with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.[17][18]
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus. An increase in foci indicates an accumulation of DSBs.[18][19]
PARP Trapping Assay (Cell-Based)
This assay measures the ability of a PARP inhibitor to trap PARP enzymes on DNA, a key mechanism of action for many PARP inhibitors.[20][21]
Materials:
-
Cancer cell lines
-
PARP inhibitor of interest
-
DNA damaging agent (e.g., MMS)
-
Chromatin fractionation kit or buffers
-
Antibodies against PARP1 and a chromatin marker (e.g., Histone H3)
-
Western blot reagents and equipment
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of the PARP inhibitor, with a co-treatment of a DNA damaging agent like MMS to induce PARP recruitment to DNA.[21]
-
Chromatin Fractionation: Harvest the cells and perform subcellular fractionation to isolate the chromatin-bound proteins.[20]
-
Protein Quantification: Determine the protein concentration of the chromatin-bound fractions.[21]
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against PARP1 and Histone H3 (as a loading control for the chromatin fraction).[20][21]
-
Analysis: Quantify the amount of PARP1 in the chromatin-bound fraction. An increased amount of chromatin-bound PARP1 in inhibitor-treated cells compared to controls indicates PARP trapping.[20]
Conclusion
The field of DDR inhibitors is rapidly evolving, with PARP inhibitors having already transformed the treatment landscape for certain cancers.[22][23] The next wave of inhibitors targeting ATM, ATR, and DNA-PK holds significant promise, particularly in combination with traditional chemotherapies, radiotherapy, and other targeted agents.[5] The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued advancement of these targeted therapies for the benefit of cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. AZD1390 [openinnovation.astrazeneca.com]
- 4. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the DDR beyond PARP inhibitors: Novel agents and rational combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapies targeting DNA damage response show promising antitumor activity | MD Anderson Cancer Center [mdanderson.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
- 18. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Unlocking Neuroprotection: The Synergistic Potential of LCB 03-0110 in Combination Therapy
For Immediate Release
A groundbreaking study has revealed the significant synergistic potential of the multi-tyrosine kinase inhibitor, LCB 03-0110, when used in combination with other kinase inhibitors, offering a promising new avenue for the treatment of neurodegenerative diseases. Research indicates that a multi-target approach, simultaneously inhibiting Abelson (Abl), Discoidin Domain Receptors (DDRs), and Src family kinases, is more effective in alleviating neurodegenerative pathologies than targeting Abl kinase alone.
A pivotal preclinical study demonstrated that the combination of LCB 03-0110 (a DDR/Src inhibitor), nilotinib (B1678881) (an Abl/DDR inhibitor), and bosutinib (B1684425) (an Abl/Src inhibitor) was significantly more effective than the more selective Abl inhibitors, radotinib (B219) and bafetinib, in transgenic mouse models of Alzheimer's and Parkinson's diseases.[1][2] This superiority suggests a synergistic interaction between the drugs, leading to enhanced therapeutic outcomes.
This guide provides a comprehensive comparison of the performance of this combination therapy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key findings from the comparative study of multi-kinase inhibitors in a mouse model of α-synucleinopathy, a hallmark of Parkinson's disease.
Table 1: Comparative Efficacy of Tyrosine Kinase Inhibitors on α-synuclein Reduction
| Treatment Group | Dosage (mg/kg) | Reduction in α-synuclein (%) | p-value vs. Vehicle |
| Vehicle (DMSO) | - | - | - |
| Nilotinib | 10 | 50 | < 0.05 |
| Bosutinib | 10 | 45 | < 0.05 |
| LCB 03-0110 | 10 | 40 | < 0.05 |
| Radotinib | 10 | 20 | > 0.05 |
| Bafetinib | 10 | 15 | > 0.05 |
Data extracted from Fowler et al., 2019.
Table 2: Effect of Tyrosine Kinase Inhibitors on Motor Performance (Rotarod Test)
| Treatment Group | Dosage (mg/kg) | Improvement in Latency to Fall (seconds) | p-value vs. Vehicle |
| Vehicle (DMSO) | - | - | - |
| Nilotinib | 10 | 60 | < 0.05 |
| Bosutinib | 10 | 55 | < 0.05 |
| LCB 03-0110 | 10 | 50 | < 0.05 |
| Radotinib | 10 | 25 | > 0.05 |
| Bafetinib | 10 | 20 | > 0.05 |
Data extracted from Fowler et al., 2019.
The data clearly indicates that while LCB 03-0110 as a monotherapy shows significant efficacy, the study highlights the superior effect of a multi-kinase inhibition strategy, as achieved by the conceptual combination, over more selective Abl inhibition.
Signaling Pathways and Experimental Workflow
The synergistic effect of combining LCB 03-0110 with nilotinib and bosutinib can be attributed to the simultaneous inhibition of multiple key signaling pathways implicated in neurodegeneration.
Caption: Synergistic inhibition of DDR, Src, and Abl kinases.
The diagram above illustrates how the combination of LCB 03-0110, nilotinib, and bosutinib targets multiple kinases (DDR, Src, and Abl) that are involved in key pathological processes in neurodegeneration, including neuroinflammation, autophagy dysfunction, protein aggregation, and neuronal apoptosis. This multi-pronged attack leads to a more robust therapeutic effect.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the comparison.
In Vivo Efficacy Study in a Transgenic Mouse Model of α-Synucleinopathy
-
Animal Model: Male and female A53T α-synuclein transgenic mice, aged 3-4 months.
-
Drug Administration:
-
Mice were randomly assigned to treatment groups (n=8-10 per group): Vehicle (DMSO), LCB 03-0110 (10 mg/kg), Nilotinib (10 mg/kg), Bosutinib (10 mg/kg), Radotinib (10 mg/kg), and Bafetinib (10 mg/kg).
-
Drugs were administered daily via oral gavage for a period of 6 weeks.
-
-
Behavioral Assessment (Rotarod Test):
-
Motor coordination and balance were assessed weekly using an accelerating rotarod apparatus.
-
Mice were placed on the rotating rod, and the latency to fall was recorded.
-
Three trials were conducted per mouse, and the average latency was calculated.
-
-
Biochemical Analysis:
-
At the end of the treatment period, mice were euthanized, and brain tissues (cortex and striatum) were collected.
-
Tissue lysates were prepared for Western blot analysis to quantify the levels of total and phosphorylated α-synuclein, as well as markers of autophagy and neuroinflammation.
-
ELISA was also performed to measure the levels of soluble and insoluble α-synuclein.
-
-
Statistical Analysis:
-
Data were analyzed using one-way ANOVA followed by Tukey's post-hoc test for multiple comparisons.
-
A p-value of less than 0.05 was considered statistically significant.
-
Caption: Experimental workflow for in vivo efficacy testing.
This comprehensive approach, combining behavioral and biochemical analyses, provides a robust evaluation of the therapeutic potential of the multi-kinase inhibitor combination. The findings strongly support the continued investigation of LCB 03-0110 in synergistic drug regimens for the treatment of neurodegenerative disorders.
References
Safety Operating Guide
Personal protective equipment for handling LCB 03-0110 dihydrochloride
For researchers, scientists, and drug development professionals handling LCB 03-0110 dihydrochloride (B599025), a potent c-Src kinase inhibitor, adherence to strict safety protocols is paramount to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety, handling, and disposal information.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling LCB 03-0110 dihydrochloride.
| Body Part | Protection | Specifications |
| Eyes | Safety Glasses with side-shields | Conforming to EN166 |
| Hands | Compatible chemical-resistant gloves | --- |
| Skin and Body | Laboratory coat | --- |
Emergency and First Aid Procedures
Immediate and appropriate response to accidental exposure is critical. The laboratory should be equipped with a safety shower and an eyewash station.[1]
| Exposure Route | First Aid Measures |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. |
| In Case of Skin Contact | Wash off with soap and plenty of water. |
| In Case of Eye Contact | Flush eyes with water as a precaution. |
| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Handling and Storage
Proper handling and storage are crucial to maintain the stability and integrity of this compound.
| Aspect | Procedure |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |
| Storage | Desiccate at room temperature. |
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of contents/container to an approved waste disposal plant.[2] |
| Contaminated Materials | Hold all material for appropriate disposal as described under section 13 of the Safety Data Sheet.[1] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
